3-Bromo-4-fluorobenzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-bromo-4-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVVROFWONXXGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378399 | |
| Record name | 3-bromo-4-fluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77771-03-0 | |
| Record name | 3-Bromo-4-fluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77771-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromo-4-fluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-4-fluorobenzyl Alcohol (CAS: 77771-03-0): A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-4-fluorobenzyl alcohol, with the CAS number 77771-03-0, is a crucial halogenated aromatic building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the benzyl ring, imparts desirable physicochemical properties and versatile reactivity, making it a valuable precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its role in the development of therapeutics for neurological disorders. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows are presented to support researchers in their drug discovery endeavors.
Physicochemical Properties
This compound is a colorless to light orange or yellow clear liquid under standard conditions.[1] Its key physicochemical properties are summarized in the table below, providing essential information for its handling, characterization, and use in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 77771-03-0 | [1] |
| Molecular Formula | C₇H₆BrFO | [1] |
| Molecular Weight | 205.03 g/mol | [1] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Boiling Point | 90 °C at 0.2 mmHg | [1] |
| Density | 1.67 g/cm³ | [1] |
| Refractive Index (n20D) | 1.56 | [1] |
| Purity | ≥ 98% (GC) | [1] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reduction of a corresponding benzoic acid derivative. A detailed experimental protocol for a high-yield synthesis is provided below.
Experimental Protocol: Reduction of 3-Bromo-4-fluorobenzoic Acid
This two-step, one-pot procedure involves the formation of a mixed anhydride from 3-bromo-4-fluorobenzoic acid, followed by its in-situ reduction with sodium borohydride to yield the target benzyl alcohol.[2][3]
Materials:
-
3-Bromo-4-fluorobenzoic acid
-
Methyl chloroformate
-
Triethylamine
-
Tetrahydrofuran (THF), anhydrous
-
Sodium borohydride
-
Water
-
Methylene chloride
-
Magnesium sulfate, anhydrous
Procedure:
-
In a reaction vessel, dissolve 4.2 g of 3-bromo-4-fluorobenzoic acid and 1.95 g of methyl chloroformate in 30 ml of anhydrous tetrahydrofuran.
-
While stirring at 20°C, add a solution of 2 g of triethylamine in 5 ml of tetrahydrofuran dropwise.
-
Continue stirring the mixture for an additional 40 minutes at 20-25°C. A precipitate of triethylamine hydrochloride will form.
-
Filter off the precipitated hydrochloride.
-
To the filtrate, add a solution of 5.5 g of sodium borohydride in 20 ml of water dropwise, maintaining the temperature between 10°C and 20°C with stirring.
-
Continue stirring for an additional 4 hours at 20°C.
-
Pour the reaction mixture into 100 ml of water.
-
Extract the aqueous mixture with 80 ml of methylene chloride.
-
Separate the organic phase and dry it over anhydrous magnesium sulfate.
-
Remove the solvent by distillation under reduced pressure to obtain this compound as a colorless oil.
Expected Yield: Approximately 1.95 g (95% of theoretical yield).[2][3]
References
- 1. Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 77771-03-0 [chemicalbook.com]
3-Bromo-4-fluorobenzyl alcohol molecular weight and formula
An In-Depth Technical Guide to 3-Bromo-4-fluorobenzyl Alcohol
For researchers, scientists, and professionals in drug development, this compound is a key building block in the synthesis of complex organic molecules. Its halogenated phenyl ring structure makes it a versatile reagent for creating novel compounds with specific biological activities, particularly in the development of pharmaceuticals and agrochemicals.[1] This technical guide provides a detailed overview of its fundamental properties.
Core Molecular Data
The essential molecular information for this compound is summarized in the table below.
| Identifier | Value | Source |
| Molecular Formula | C7H6BrFO | [1][2][3] |
| Molecular Weight | 205.03 g/mol | [1] |
| CAS Number | 77771-03-0 | [1][2][3] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These characteristics are vital for its application in various experimental settings.
| Property | Value |
| Appearance | Colorless to light orange to yellow clear liquid |
| Density | 1.67 g/mL |
| Boiling Point | 90 °C @ 0.2 mmHg |
| Refractive Index | n20D 1.56 |
| Purity | ≥ 98% (GC) |
Logical Relationship of Core Properties
The following diagram illustrates the relationship between the compound's name, its chemical formula, and its molecular weight.
Experimental Protocol: Synthesis Overview
The synthesis of 3-bromo-4-fluoro-benzyl alcohol can be achieved through the reduction of 3-bromo-4-fluoro-benzoic acid.[4][5] A general experimental workflow is outlined below.
A detailed protocol involves dissolving 3-bromo-4-fluoro-benzoic acid and chloroformic acid methyl ester in tetrahydrofuran.[4] Triethylamine is then added, leading to the precipitation of hydrochloride, which is subsequently filtered off.[4] A solution of sodium borohydride in water is added to the filtrate, and the reaction is stirred for several hours.[4][5] The final product is obtained after an aqueous workup, extraction with methylene chloride, drying of the organic phase, and removal of the solvent in vacuo, yielding 3-bromo-4-fluoro-benzyl alcohol as a colorless oil.[4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 77771-03-0 [chemicalbook.com]
- 3. This compound,77771-03-0 manufacture Hongsheng Sci-Tech Development Co. Ltd.,China [lzhschemical.com]
- 4. prepchem.com [prepchem.com]
- 5. EP0048914A1 - Process for the preparation of this compound, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Physical Properties of 3-Bromo-4-fluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-fluorobenzyl alcohol is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both bromine and fluorine atoms on the benzene ring, imparts specific reactivity and physical characteristics that make it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This document provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and a logical workflow for its synthesis.
Core Physical and Chemical Properties
The physical properties of this compound are crucial for its handling, reaction setup, and purification. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 77771-03-0 | [1][2][] |
| Molecular Formula | C₇H₆BrFO | [1][2][] |
| Molecular Weight | 205.02 g/mol | [1][2][] |
| Appearance | Colorless to light yellow liquid/oil | [2][4] |
| Boiling Point | 80°C at 0.5 mmHg | [1] |
| Density | ~1.658 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.5590 to 1.5630 | [1] |
| Purity | Typically ≥98% (by GC) | [2] |
| Solubility | Soluble in water | [1] |
| Storage | Sealed in a dry place at room temperature | [1] |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research. The following sections detail the methodologies for key experiments related to this compound.
Synthesis of this compound via Reduction
This protocol is adapted from a documented synthesis method involving the reduction of a carboxylic acid derivative.[4]
Objective: To synthesize this compound from 3-bromo-4-fluoro-benzoic acid.
Materials:
-
3-bromo-4-fluoro-benzoic acid
-
Methyl chloroformate
-
Triethylamine
-
Tetrahydrofuran (THF), anhydrous
-
Sodium borohydride (NaBH₄)
-
Water (deionized)
-
Methylene chloride (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Formation of Mixed Anhydride: In a reaction vessel, dissolve 4.2 g of 3-bromo-4-fluoro-benzoic acid and 1.95 g of methyl chloroformate in 30 ml of anhydrous tetrahydrofuran (THF).
-
At a controlled temperature of 20°C, add a solution of 2 g of triethylamine dissolved in 5 ml of THF dropwise to the mixture.
-
Stir the mixture for an additional 40 minutes at 20-25°C. The formation of a precipitate (triethylamine hydrochloride) will be observed.
-
Remove the precipitate by suction filtration.
-
Reduction Step: To the filtrate, add a solution of 5.5 g of sodium borohydride dissolved in 20 ml of water dropwise, maintaining the temperature between 10-20°C with stirring.
-
Continue stirring the reaction mixture for 4 hours at 20°C.
-
Work-up and Extraction: Pour the reaction mixture into 100 ml of water.
-
Extract the aqueous mixture with 80 ml of methylene chloride.
-
Separate the organic phase. Dry it over anhydrous magnesium sulfate.
-
Purification: Remove the solvent (methylene chloride) by distillation under reduced pressure (in vacuo). The product, this compound, is obtained as a colorless oil.[4]
Determination of Boiling Point (Reduced Pressure)
Given that many organic compounds decompose at their atmospheric boiling point, determination under reduced pressure is standard. The Thiele tube method is a common and effective technique for small sample volumes.[5][6][7]
Objective: To accurately measure the boiling point of a liquid sample at a specific pressure.
Procedure:
-
Place a few milliliters of the this compound sample into a small test tube.
-
Seal one end of a capillary tube using a flame. Place this capillary tube, sealed-end-up, into the test tube containing the sample.
-
Attach the test tube to a thermometer.
-
Place the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Gently heat the arm of the Thiele tube. Observe the sample.
-
As the temperature rises, a rapid and continuous stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn into the capillary tube.[7] Record this temperature along with the pressure from the vacuum system.
Purity Assessment by Gas Chromatography (GC)
Gas chromatography is a standard method to determine the purity of volatile and semi-volatile organic compounds.
Objective: To determine the percentage purity of a sample of this compound.
General Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent, such as methanol or ethyl acetate.[8]
-
Instrument Conditions (Typical):
-
Detector: A Flame Ionization Detector (FID) is commonly used for quantifying organic compounds.[10]
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the gas chromatograph.
-
Data Interpretation: The resulting chromatogram will show peaks corresponding to different components in the sample. The purity is calculated by dividing the area of the main product peak by the total area of all peaks in the chromatogram, expressed as a percentage.
Visualized Workflow: Synthesis and Purification
The following diagram illustrates the key stages in the synthesis and subsequent purification of this compound, as detailed in the experimental protocol.
Caption: A logical workflow diagram illustrating the synthesis and purification process.
References
- 1. This compound | 77771-03-0 [chemicalbook.com]
- 2. This compound,77771-03-0 manufacture Hongsheng Sci-Tech Development Co. Ltd.,China [lzhschemical.com]
- 4. EP0048914A1 - Process for the preparation of this compound, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. benchchem.com [benchchem.com]
- 9. ewai-group.com [ewai-group.com]
- 10. series.publisso.de [series.publisso.de]
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-fluorobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Physical and Chemical Properties
3-Bromo-4-fluorobenzyl alcohol is a halogenated aromatic alcohol. Its structure and properties make it a useful intermediate in the synthesis of various pharmaceutical and agrochemical compounds.
Data Presentation
A summary of the key physical properties for this compound is presented below. It should be noted that the boiling point and density are not specified in the available literature and would require experimental determination.
| Property | Value |
| Molecular Formula | C₇H₆BrFO |
| Molecular Weight | 205.03 g/mol |
| Boiling Point | Data not available |
| Density | Data not available |
| Appearance | Colorless to light yellow liquid |
Experimental Protocols
Detailed methodologies for the experimental determination of boiling point and density are crucial for the accurate characterization of chemical substances.
Determination of Boiling Point
The boiling point of an organic compound is the temperature at which its vapor pressure equals the external atmospheric pressure.[1] A common and effective method for determining the boiling point of a small quantity of a liquid is the capillary method.[2]
Protocol:
-
A small amount of the this compound is placed in a small test tube or fusion tube.[2]
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[2]
-
The test tube is then attached to a thermometer and heated in a heating bath (e.g., a Thiele tube with heating oil or an aluminum block).[1][2]
-
The sample is heated slowly and uniformly.[1]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is then removed, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3] This temperature should be recorded, along with the atmospheric pressure.[4]
Determination of Density
The density of a liquid is its mass per unit volume and is an important physical property for identification and purity assessment.
Protocol:
-
An empty, dry graduated cylinder or pycnometer is accurately weighed using an analytical balance.[5][6]
-
A known volume of this compound is added to the graduated cylinder. The volume should be read from the bottom of the meniscus.[6]
-
The graduated cylinder containing the liquid is then reweighed.[5]
-
The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.
-
The density is then calculated by dividing the mass of the liquid by its volume.
-
The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.[5]
Synthesis Workflow
The following diagram illustrates a synthetic pathway for the preparation of this compound from 3-bromo-4-fluoro-benzoic acid, as described in the patent literature.[7]
Caption: Synthesis of this compound.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. EP0048914A1 - Process for the preparation of this compound, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]
A Technical Guide to the Solubility of 3-Bromo-4-fluorobenzyl Alcohol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3-Bromo-4-fluorobenzyl alcohol, a versatile intermediate in the pharmaceutical and chemical industries.[1] Understanding the solubility of this compound is crucial for its application in synthesis, formulation, and various analytical procedures. This document outlines the predicted solubility in common organic solvents, provides a detailed experimental protocol for solubility determination, and presents a visual workflow to guide laboratory practices.
Core Concepts in Solubility
The solubility of an organic compound is dictated by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] Factors such as temperature, pressure (for gases), and molecular size also play a significant role.[2] this compound (C₇H₆BrFO) is a polar molecule due to the presence of the hydroxyl (-OH) and fluoro (-F) groups, as well as the bromo (-Br) group, which contributes to its molecular weight and potential for van der Waals interactions.[1][3]
Predicted Solubility Profile
Disclaimer: The following table summarizes the predicted qualitative solubility. This information is intended as a guideline for solvent selection and should be confirmed by experimental determination.
| Solvent Classification | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | The hydroxyl group of the alcohol can form hydrogen bonds with methanol. |
| Ethanol | High | Similar to methanol, ethanol can act as both a hydrogen bond donor and acceptor. | |
| Isopropanol | Moderate to High | The larger alkyl group may slightly reduce miscibility compared to methanol and ethanol. | |
| Water | Sparingly Soluble | While the alcohol group is polar, the overall molecule has significant nonpolar character from the benzene ring and halogens, limiting water solubility.[4] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[4] |
| Acetone | High | The ketone group in acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute.[4] | |
| Acetonitrile | Moderate to High | A polar aprotic solvent that should effectively solvate the molecule. | |
| Tetrahydrofuran (THF) | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor. | |
| Nonpolar | Hexane | Low / Insoluble | The significant difference in polarity between the polar solute and nonpolar solvent will likely result in poor solubility. |
| Toluene | Moderate | The aromatic ring of toluene can interact with the benzene ring of the solute via pi-pi stacking, potentially leading to some solubility. | |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM is a versatile solvent that can dissolve many organic compounds of intermediate polarity. |
| Chloroform | Moderate to High | Similar to DCM, chloroform is a good solvent for many organic molecules. |
Experimental Protocol for Solubility Determination
The following protocol outlines a general method for determining the solubility of this compound in a given solvent. This procedure can be adapted for both qualitative and semi-quantitative analysis.
Materials:
-
This compound (solid or liquid)[1]
-
A selection of organic solvents (as per the table above)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Graduated pipettes or micropipettes
-
Spatula
-
pH paper (for aqueous solutions)[5]
Procedure:
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Label test tubes for each solvent to be tested.
-
-
Qualitative Solubility Assessment: [6][7]
-
Add approximately 25 mg of this compound to a test tube.
-
Add the selected solvent dropwise (e.g., in 0.25 mL increments) up to a total of 0.75 mL.
-
After each addition, vigorously shake or vortex the test tube for 30-60 seconds.[6][7]
-
Observe the mixture to determine if the compound has completely dissolved.
-
Record the substance as "soluble," "partially soluble," or "insoluble" at this concentration.
-
-
Semi-Quantitative Solubility Determination (Shake-Flask Method): [2]
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[2]
-
Allow the undissolved solid to settle.
-
Carefully extract a known volume of the clear supernatant.
-
Determine the concentration of the dissolved solute in the supernatant using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
-
-
Acid-Base Solubility Tests: [5][8]
-
To investigate the acidic or basic nature of the compound, its solubility in aqueous acidic and basic solutions can be tested.
-
Test solubility in 5% aqueous solutions of sodium hydroxide (NaOH), sodium bicarbonate (NaHCO₃), and hydrochloric acid (HCl).[5][6]
-
As this compound is a neutral compound, it is expected to be insoluble in these aqueous solutions.
-
Experimental Workflow Diagram
The following diagram illustrates the logical steps for determining the solubility of an organic compound.
Caption: Experimental workflow for solubility determination.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Accurate solubility data is essential for the effective use of this compound in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. youtube.com [youtube.com]
- 3. This compound,77771-03-0 manufacture Hongsheng Sci-Tech Development Co. Ltd.,China [lzhschemical.com]
- 4. Page loading... [guidechem.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.ws [chem.ws]
- 8. scribd.com [scribd.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-4-fluorobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-4-fluorobenzyl alcohol. Due to the limited availability of directly published experimental data for this specific compound, the presented spectral data are predicted based on the known chemical shifts and coupling constants of structurally similar compounds, including 3-fluorobenzyl alcohol, 3-bromobenzyl alcohol, and 4-fluorobenzyl alcohol. This guide offers a robust framework for the interpretation and prediction of the NMR spectra of this and related halogenated benzyl alcohols, crucial for structural elucidation and purity assessment in research and drug development.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the benzylic protons, the hydroxyl proton, and the aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| -CH₂- | ~ 4.65 | Doublet (d) | J(H,OH) ≈ 6.0 |
| -OH | ~ 2.0 - 3.0 (variable) | Triplet (t) | J(H,CH₂) ≈ 6.0 |
| H-2 | ~ 7.55 | Doublet (d) | J(H-2, H-6) ≈ 2.0 |
| H-5 | ~ 7.15 | Triplet (t) | J(H-5, F) ≈ J(H-5, H-6) ≈ 8.5 |
| H-6 | ~ 7.35 | Doublet of Doublets (dd) | J(H-6, H-5) ≈ 8.5, J(H-6, H-2) ≈ 2.0 |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the fluorine atom will result in through-bond C-F couplings, which are valuable for signal assignment.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |
| -CH₂OH | ~ 64.0 | - |
| C-1 | ~ 139.0 | ~ 4.0 |
| C-2 | ~ 132.0 | ~ 3.0 |
| C-3 | ~ 118.0 (d) | ~ 18.0 |
| C-4 | ~ 159.0 (d) | ~ 250.0 |
| C-5 | ~ 117.0 (d) | ~ 21.0 |
| C-6 | ~ 129.0 | ~ 7.0 |
Experimental Protocols
The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent may influence the chemical shift of the hydroxyl proton due to varying degrees of hydrogen bonding.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Acquisition Time: Approximately 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: A spectral width of approximately 200-250 ppm, centered around 100 ppm.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
Structural and NMR Correlation Diagram
The following diagram illustrates the structure of this compound and the predicted proton and carbon assignments based on the expected NMR data.
An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Bromo-4-fluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-Bromo-4-fluorobenzyl alcohol. This document details the expected vibrational frequencies, a standardized experimental protocol for spectral acquisition, and a logical framework for spectral interpretation, catering to professionals in research and development.
Introduction
This compound (CAS No. 77771-03-0) is a substituted aromatic alcohol with applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Infrared spectroscopy is a powerful analytical technique for the characterization of this compound, providing valuable information about its molecular structure by identifying its key functional groups. This guide will focus on the theoretical and practical aspects of obtaining and interpreting the IR spectrum of this liquid compound.[3]
Predicted Infrared Absorption Data
The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the hydroxyl (-OH) group, the aromatic ring, the carbon-bromine (C-Br) bond, the carbon-fluorine (C-F) bond, and the carbon-oxygen (C-O) bond. The following table summarizes the predicted absorption bands and their corresponding assignments.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H stretch (intermolecular hydrogen bonding) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | CH₂ stretch (from -CH₂OH) |
| 1600 - 1585 | Medium to Weak | Aromatic C=C stretch |
| 1500 - 1400 | Medium to Strong | Aromatic C=C stretch |
| 1260 - 1000 | Strong | C-O stretch (from primary alcohol) |
| 1050 - 1000 | Strong | C-F stretch (aromatic) |
| 680 - 500 | Medium to Strong | C-Br stretch |
Experimental Protocol for FTIR Spectroscopy
This section outlines a detailed methodology for obtaining the Fourier Transform Infrared (FTIR) spectrum of this compound, which is a liquid at room temperature.
3.1. Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal
-
Alternatively, salt plates (e.g., NaCl or KBr) for transmission measurements
-
Sample of this compound (liquid)
-
Pasteur pipette or dropper
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
3.2. Sample Preparation and Spectral Acquisition (ATR Method)
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.
-
Sample Application: Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
Acquire Spectrum: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.
3.3. Sample Preparation and Spectral Acquisition (Transmission Method)
-
Sample Preparation: Place one or two drops of this compound onto a clean salt plate. Carefully place a second salt plate on top to create a thin liquid film.
-
Mounting: Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Acquire Spectrum: Collect the spectrum, typically by co-adding 16 to 32 scans.
-
Cleaning: After the measurement, disassemble the salt plates and clean them thoroughly with a dry solvent. Store the plates in a desiccator to prevent damage from moisture.
Visualization of Key Structural Features and IR Assignments
The following diagrams illustrate the logical relationships in the infrared spectroscopic analysis of this compound.
Caption: Molecular Structure and Corresponding IR Absorptions.
Caption: Experimental Workflow for IR Spectroscopy.
References
- 1. EP0048914A1 - Process for the preparation of this compound, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]
- 2. This compound,77771-03-0 manufacture Hongsheng Sci-Tech Development Co. Ltd.,China [lzhschemical.com]
- 3. H30604.06 [thermofisher.com]
Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 3-Bromo-4-fluorobenzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and theoretical considerations for determining and understanding the crystal structure of 3-bromo-4-fluorobenzyl alcohol and its derivatives. While a specific crystal structure for the parent compound is not publicly available in crystallographic databases as of this writing, this document outlines the necessary experimental protocols and predictive insights based on analogous halogenated benzyl alcohol structures. This information is intended to empower researchers in the fields of medicinal chemistry and materials science to pursue the crystallographic analysis of these compounds, which are valuable intermediates in the synthesis of pharmaceuticals.[1]
Synthesis and Crystallization Strategies
The successful determination of a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.
Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of the corresponding commercially available 3-bromo-4-fluorobenzaldehyde. A standard laboratory procedure is outlined below.
Experimental Protocol: Reduction of 3-Bromo-4-fluorobenzaldehyde
-
Reaction Setup: A solution of 3-bromo-4-fluorobenzaldehyde (1.0 eq) in a suitable anhydrous solvent (e.g., methanol or tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: The solution is cooled to 0 °C in an ice bath. A reducing agent, such as sodium borohydride (NaBH₄, 1.1 eq), is added portion-wise with stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the slow addition of distilled water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.
Single Crystal Growth
The growth of high-quality single crystals is a critical and often empirical step. Several common techniques can be employed:
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (or solvent mixture) is prepared and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to crystal formation.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces solubility, promoting crystal growth.
The choice of solvent is crucial and often determined through screening various common organic solvents.
Crystal Structure Determination by Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, their three-dimensional atomic arrangement can be determined using single-crystal X-ray diffraction.
Data Collection
A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data to obtain the final, precise crystal structure.
Table 1: Typical Crystallographic Data to be Determined
| Parameter | Description |
| Chemical Formula | The elemental composition of the compound. |
| Formula Weight | The molar mass of the compound. |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry operations of the crystal. |
| Unit Cell Dimensions (Å, °) | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |
| Volume (ų) | The volume of the unit cell. |
| Z | The number of molecules in the unit cell. |
| Density (calculated, g/cm³) | The calculated density of the crystal. |
| Absorption Coefficient (mm⁻¹) | A measure of how strongly the crystal absorbs X-rays. |
| F(000) | The total number of electrons in the unit cell. |
| Crystal Size (mm³) | The dimensions of the crystal used for data collection. |
| θ range for data collection (°) | The range of diffraction angles measured. |
| Index Ranges | The range of Miller indices (h, k, l) collected. |
| Reflections Collected | The total number of diffraction spots measured. |
| Independent Reflections | The number of unique diffraction spots. |
| R_int | The internal consistency of the data. |
| Goodness-of-fit on F² | An indicator of the quality of the structural refinement. |
| Final R indices [I>2σ(I)] | R1 and wR2 values, which indicate the agreement between the calculated and observed structure factors. |
Predicted Intermolecular Interactions and Crystal Packing
Based on studies of other halogenated benzyl alcohols, the crystal packing of this compound derivatives is expected to be governed by a combination of strong and weak intermolecular interactions.
-
Hydrogen Bonding: The primary and strongest interaction is anticipated to be the O-H···O hydrogen bonds, where the hydroxyl group of one molecule acts as a donor and the hydroxyl group of an adjacent molecule acts as an acceptor, forming chains or networks.
-
Halogen Bonding: The bromine atom can participate in halogen bonding (C-Br···O or C-Br···F), acting as an electrophilic "σ-hole" donor to a Lewis basic region on a neighboring molecule.
-
π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.
-
C-H···X Interactions: Weak C-H···F and C-H···Br hydrogen bonds are also expected to play a significant role in the overall crystal packing.
The interplay of these interactions will determine the final three-dimensional arrangement of the molecules in the crystal.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the key processes involved in the synthesis and structural analysis of this compound derivatives.
Caption: A flowchart of the experimental process from synthesis to final structure.
Caption: Predicted intermolecular forces governing crystal structure.
Conclusion
This guide provides a foundational framework for researchers and professionals in drug development to approach the crystal structure analysis of this compound and its derivatives. By following the outlined synthetic, crystallization, and diffraction protocols, and by considering the likely intermolecular interactions, the scientific community can further elucidate the solid-state properties of this important class of compounds, paving the way for rational drug design and the development of new therapeutic agents.
References
An In-depth Technical Guide to 3-Bromo-4-fluorobenzyl Alcohol: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of 3-Bromo-4-fluorobenzyl alcohol, a key building block in modern medicinal and agricultural chemistry. The document details its discovery, first successful synthesis, and established experimental protocols. Quantitative data is presented in structured tables, and key chemical pathways are visualized to facilitate a deeper understanding for research and development applications.
Introduction
This compound (CAS No. 77771-03-0) is a substituted benzyl alcohol derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring both a bromine and a fluorine atom on the benzene ring, imparts specific reactivity and properties that are highly sought after in the design of novel pharmaceuticals and agrochemicals. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of diverse molecular scaffolds. This guide will delve into the foundational aspects of this compound, from its initial synthesis to its chemical and physical characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 77771-03-0 | [1][2] |
| Molecular Formula | C₇H₆BrFO | [1][2] |
| Molecular Weight | 205.03 g/mol | [1] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Boiling Point | 90 °C at 0.2 mmHg | [1] |
| Density | 1.67 g/cm³ | [1] |
| Refractive Index | n20/D 1.56 | [1] |
| Purity | ≥ 98% (GC) | [1] |
First Synthesis and Discovery
The first detailed public disclosure of the synthesis of this compound appears in a European Patent Application filed by Bayer AG, published in 1982. This suggests its emergence as a compound of interest in the early 1980s, likely driven by the growing demand for fluorinated intermediates in the development of new bioactive molecules. The synthesis described is a two-step process starting from 3-Bromo-4-fluorobenzoic acid.
The overall synthetic transformation is depicted in the following workflow diagram:
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Bromo-4-fluorobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 3-bromo-4-fluorobenzyl alcohol from 3-bromo-4-fluorobenzoic acid. Three common reduction methods are presented, offering flexibility in reagent choice and reaction conditions. The primary method, a two-step, one-pot procedure involving a mixed anhydride intermediate followed by reduction with sodium borohydride, is highlighted for its high yield and operational simplicity. Alternative protocols using lithium aluminum hydride (LiAlH4) and a borane tetrahydrofuran (BH3-THF) complex are also described, providing a broader scope for process optimization. This guide includes comprehensive experimental procedures, a summary of quantitative data, and expected product characterization to aid researchers in the efficient and successful synthesis of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its halogenated phenyl ring provides a versatile scaffold for further chemical modifications. The reduction of the carboxylic acid moiety in 3-bromo-4-fluorobenzoic acid to a primary alcohol is a critical transformation in the preparation of this intermediate. This document outlines three reliable methods for this reduction, each with distinct advantages in terms of reactivity, selectivity, and handling requirements.
Data Presentation
| Method | Reducing Agent | Key Reagents | Solvent(s) | Reaction Time | Yield (%) | Purity |
| Mixed Anhydride Reduction | Sodium Borohydride | Methyl Chloroformate, Triethylamine | Tetrahydrofuran, Water | ~5 hours | 95%[1] | High |
| Direct Reduction with Hydride | Lithium Aluminum Hydride | - | Anhydrous Tetrahydrofuran | ~4-6 hours | Good-High | High |
| Direct Reduction with Borane Complex | Borane-THF Complex | - | Anhydrous Tetrahydrofuran | ~8-12 hours | Good-High | High |
Experimental Protocols
Method 1: Mixed Anhydride Reduction with Sodium Borohydride
This two-step, one-pot method proceeds through the formation of a mixed anhydride intermediate, which is then reduced in situ by sodium borohydride. This approach is often preferred for its high yield and the use of a milder reducing agent compared to LiAlH4.
Materials:
-
3-bromo-4-fluorobenzoic acid
-
Methyl chloroformate
-
Triethylamine
-
Sodium borohydride
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Dichloromethane
-
Magnesium sulfate, anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure: [1]
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4.2 g of 3-bromo-4-fluorobenzoic acid and 1.95 g of methyl chloroformate in 30 ml of anhydrous tetrahydrofuran.
-
To this solution, add a solution of 2 g of triethylamine in 5 ml of tetrahydrofuran dropwise at 20°C.
-
Stir the resulting mixture for 40 minutes at 20-25°C. A precipitate of triethylamine hydrochloride will form.
-
Filter off the precipitated hydrochloride.
-
To the filtrate, add a solution of 5.5 g of sodium borohydride in 20 ml of water dropwise, maintaining the temperature between 10-20°C.
-
Continue stirring the reaction mixture for an additional 4 hours at 20°C.
-
Pour the reaction mixture into 100 ml of water and extract with 80 ml of dichloromethane.
-
Separate the organic phase, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain this compound as a colorless oil. (Expected yield: ~1.95 g, 95%)
Method 2: Direct Reduction with Lithium Aluminum Hydride (LiAlH4)
Lithium aluminum hydride is a powerful reducing agent capable of directly converting carboxylic acids to primary alcohols. This method is typically faster than the borane reduction but requires strict anhydrous conditions and careful handling of the reagent.
Materials:
-
3-bromo-4-fluorobenzoic acid
-
Lithium aluminum hydride (LiAlH4)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
-
15% aqueous sodium hydroxide
-
Water, deionized
-
Magnesium sulfate, anhydrous
-
Standard laboratory glassware and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer under an inert atmosphere, suspend a calculated excess (typically 1.5-2 equivalents) of lithium aluminum hydride in anhydrous tetrahydrofuran.
-
Dissolve 3-bromo-4-fluorobenzoic acid in anhydrous tetrahydrofuran and add it dropwise to the LiAlH4 suspension at 0°C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0°C and carefully quench the excess LiAlH4 by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again water (Fieser workup).
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Filter the aluminum salts and wash the filter cake with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield this compound.
Method 3: Direct Reduction with Borane-Tetrahydrofuran (BH3-THF) Complex
Borane-THF is a more selective reducing agent than LiAlH4 and is particularly effective for the reduction of carboxylic acids in the presence of other functional groups. The reaction is typically slower.
Materials:
-
3-bromo-4-fluorobenzoic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Dichloromethane or Ethyl acetate
-
Water, deionized
-
Brine solution
-
Sodium sulfate, anhydrous
-
Standard laboratory glassware and magnetic stirrer under an inert atmosphere
Procedure: [1]
-
In a flame-dried flask under an inert atmosphere, dissolve 3-bromo-4-fluorobenzoic acid in anhydrous tetrahydrofuran.
-
Cool the solution to 0°C (ice bath) and add the borane-THF complex solution (typically 1.5-2 equivalents) dropwise over 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for 8-12 hours, monitoring the reaction by TLC. Gentle heating (40-50°C) may be applied if the reaction is sluggish.
-
Once the reaction is complete, cool the mixture to 0°C and slowly add methanol to quench the excess borane (Note: effervescence will be observed).
-
Stir the mixture at room temperature for 2 hours.
-
Pour the mixture into water and extract with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and then with brine solution.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain this compound.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
-
¹H NMR: Spectral data for this compound is available and can be used for comparison.
Mandatory Visualizations
Caption: Overview of synthetic routes for this compound.
Caption: Reaction pathway for the mixed anhydride reduction method.
References
Application Notes and Protocols for the Reduction of 3-bromo-4-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the reduction of 3-bromo-4-fluorobenzoic acid to (3-bromo-4-fluorophenyl)methanol. Direct reduction of carboxylic acids with sodium borohydride is generally inefficient. Therefore, a two-step protocol is presented, involving the initial esterification of the carboxylic acid to its methyl ester, followed by reduction with sodium borohydride in a mixed solvent system. This method offers high yields and selectivity.
Introduction
Sodium borohydride (NaBH₄) is a mild and selective reducing agent, commonly used for the reduction of aldehydes and ketones.[1][2][3] Carboxylic acids are generally resistant to reduction by NaBH₄ under standard conditions.[1][4] To achieve the desired transformation of 3-bromo-4-fluorobenzoic acid to the corresponding benzyl alcohol, an activation of the carboxylic acid is necessary. A robust and widely applicable method is the conversion of the carboxylic acid to its methyl ester, which is then readily reduced by sodium borohydride. This two-step approach is highly efficient, with reported yields for the reduction of aromatic esters in the range of 70-92%.[5] This method is also valued for its chemoselectivity, as it does not typically affect other functional groups such as amides, nitriles, or nitro groups.[5]
Data Presentation
Table 1: Physical and Chemical Properties of Reactants, Intermediates, and Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Bromo-4-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | 138-140[5][6][7] | 306.6[5][6] |
| Methyl 3-bromo-4-fluorobenzoate | C₈H₆BrFO₂ | 233.03[1] | 29-30 | 124 @ 22 mmHg[8] |
| (3-bromo-4-fluorophenyl)methanol | C₇H₆BrFO | 205.02 | Not available | Not available |
| Sodium Borohydride | NaBH₄ | 37.83 | >300 (decomposes) | Not applicable |
Table 2: Summary of Reaction Conditions and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature | Reaction Time | Expected Yield |
| 1 | Esterification | 3-bromo-4-fluorobenzoic acid, Methanol, Acetyl chloride | Methanol | Room Temperature | 20 hours | ~90%[9] |
| 2 | Reduction | Methyl 3-bromo-4-fluorobenzoate, Sodium borohydride | THF, Methanol | Reflux | 4 hours | 70-92%[10] |
Experimental Protocols
Part 1: Esterification of 3-Bromo-4-fluorobenzoic acid
This protocol is adapted from a general procedure for the esterification of a similar substituted benzoic acid.[9]
Materials:
-
3-bromo-4-fluorobenzoic acid
-
Methanol (anhydrous)
-
Acetyl chloride
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-4-fluorobenzoic acid in anhydrous methanol.
-
Cool the solution in an ice bath.
-
Slowly and dropwise, add acetyl chloride to the cooled solution with stirring.
-
Remove the ice bath and stir the reaction mixture at room temperature for 20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to obtain methyl 3-bromo-4-fluorobenzoate as a colorless oil.[9]
Part 2: Reduction of Methyl 3-bromo-4-fluorobenzoate
This protocol is based on a general procedure for the reduction of aromatic methyl esters using a sodium borohydride-THF-methanol system.[10]
Materials:
-
Methyl 3-bromo-4-fluorobenzoate
-
Sodium borohydride powder
-
Tetrahydrofuran (THF), anhydrous
-
Methanol, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of methyl 3-bromo-4-fluorobenzoate in anhydrous THF in a round-bottom flask, add sodium borohydride powder.
-
Stir the resulting suspension at 65°C for 15 minutes.
-
Add anhydrous methanol dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of 2N HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous phase with ethyl acetate (3 x 20 ml).
-
Combine the organic phases, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude (3-bromo-4-fluorophenyl)methanol.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Safety Precautions
-
3-Bromo-4-fluorobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[11][12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.[12]
-
Sodium borohydride: In contact with water, it releases flammable gases which may ignite spontaneously. It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[13] Handle under an inert atmosphere and protect from moisture. Wear appropriate PPE.
-
Acetyl chloride: Corrosive and flammable. Reacts violently with water. Handle in a fume hood with appropriate PPE.
-
Methanol and THF: Flammable liquids. Handle in a well-ventilated area away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.[2][3][4][12][13][14][15][16][17][18]
Visualizations
Caption: Experimental workflow for the reduction of 3-bromo-4-fluorobenzoic acid.
References
- 1. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium Borohydride - ESPI Metals [espimetals.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. innospk.com [innospk.com]
- 6. Cas 1007-16-5,3-Bromo-4-fluorobenzoic acid | lookchem [lookchem.com]
- 7. 3-Bromo-4-fluorobenzoic acid | 1007-16-5 [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. 3-BROMO-4-FLUORO-BENZOIC ACID METHYL ESTER | 82702-31-6 [chemicalbook.com]
- 10. ias.ac.in [ias.ac.in]
- 11. 3-Bromo-4-fluorobenzoic acid | C7H4BrFO2 | CID 70509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. capotchem.com [capotchem.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. fishersci.com [fishersci.com]
- 18. angenechemical.com [angenechemical.com]
Application Notes and Protocols for the Laboratory Scale Synthesis of 3-Bromo-4-fluorobenzyl alcohol
These application notes provide a detailed protocol for the laboratory-scale synthesis of 3-Bromo-4-fluorobenzyl alcohol, a key intermediate in the development of pharmaceuticals and agrochemicals. The protocol is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable building block in organic synthesis. Its structure, featuring both bromine and fluorine substituents on the benzyl ring, offers unique reactivity for the creation of complex molecules with desired biological activities. This document outlines a reliable, laboratory-scale procedure for its synthesis via the reduction of a mixed anhydride derived from 3-bromo-4-fluorobenzoic acid. An alternative direct reduction method is also briefly described.
Reaction Scheme
The primary synthesis route involves a two-step, one-pot procedure:
Step 1: Formation of the Mixed Anhydride
3-Bromo-4-fluorobenzoic acid reacts with a chloroformate, such as methyl or ethyl chloroformate, in the presence of a tertiary amine base like triethylamine to form a mixed anhydride.
Step 2: Reduction of the Mixed Anhydride
The in-situ generated mixed anhydride is then reduced with a hydride reagent, typically sodium borohydride, to yield the desired this compound.
Experimental Protocols
Primary Method: Two-Step Synthesis via Mixed Anhydride
This protocol is adapted from established procedures and offers a high yield of the target compound.[1][2]
Materials:
-
3-Bromo-4-fluorobenzoic acid
-
Methyl chloroformate
-
Triethylamine
-
Sodium borohydride
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Methylene chloride (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4.2 g of 3-bromo-4-fluorobenzoic acid and 1.95 g of methyl chloroformate in 30 ml of anhydrous tetrahydrofuran.
-
Formation of Mixed Anhydride: While stirring the solution at 20°C, add a solution of 2 g of triethylamine dissolved in 5 ml of tetrahydrofuran dropwise from the dropping funnel. After the addition is complete, continue stirring the mixture for an additional 40 minutes at 20-25°C. A precipitate of triethylamine hydrochloride will form.
-
Filtration: Filter the reaction mixture to remove the precipitated hydrochloride salt.
-
Reduction: Cool the filtrate to 10-20°C using an ice bath. Prepare a solution of 5.5 g of sodium borohydride in 20 ml of water and add it dropwise to the cooled filtrate with continuous stirring.
-
Reaction Completion: After the addition of the sodium borohydride solution, continue to stir the reaction mixture for 4 hours at 20°C.
-
Work-up: Pour the reaction mixture into 100 ml of water. Transfer the aqueous mixture to a separatory funnel and extract the product with 80 ml of methylene chloride.
-
Isolation and Drying: Separate the organic layer (methylene chloride phase) and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the magnesium sulfate and remove the solvent from the filtrate by distillation under reduced pressure (in vacuo). The resulting product is this compound, which should be a colorless oil.[1][2]
Alternative Method: Direct Reduction of Carboxylic Acid
This method provides a more direct route, though it may require careful control of the reaction conditions.[3]
Materials:
-
3-Bromo-4-fluorobenzoic acid (95% pure)
-
Aluminum chloride
-
Sodium borohydride
-
Diglyme
-
tert-Butyl methyl ether
-
Saturated sodium bicarbonate solution
-
10% Hydrochloric acid
-
Water, deionized
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 10.9 g of 95% pure 3-bromo-4-fluorobenzoic acid in 150 ml of diglyme at 20°C.
-
Catalyst Addition: Add 6.7 g of aluminum chloride to the solution and stir the mixture for 10 minutes at 20°C.
-
Reduction: Add 5.7 g of sodium borohydride in portions to the reaction mixture, maintaining the temperature between 20°C and 25°C.
-
Reaction Time: Allow the reaction to proceed for 12 hours.
-
Quenching: Carefully add approximately 100 ml of water dropwise to the reaction mixture, being cautious of vigorous foaming. Following this, add about 1 ml of 10% hydrochloric acid.
-
Extraction: Add approximately 100 ml of tert-butyl methyl ether and transfer the mixture to a separatory funnel. Separate the organic phase.
-
Washing: Wash the organic phase once with about 30 ml of saturated sodium bicarbonate solution.
-
Isolation: Concentrate the ether phase under reduced pressure to obtain the 4-fluoro-3-bromo-benzyl alcohol.[3]
Data Presentation
The following table summarizes the quantitative data for the primary synthesis protocol.
| Parameter | Value |
| Starting Material | 3-Bromo-4-fluorobenzoic acid |
| Amount of Starting Material | 4.2 g |
| Reducing Agent | Sodium borohydride |
| Amount of Reducing Agent | 5.5 g |
| Solvent | Tetrahydrofuran / Water |
| Reaction Temperature | 10-25°C |
| Reaction Time | ~5 hours |
| Product | This compound |
| Yield | 1.95 g (95% of theory)[1] |
| Appearance | Colorless oil[1][2] |
| Purity (Typical) | ≥96.0% (by GC)[4] |
Visualization
The following diagram illustrates the experimental workflow for the primary synthesis method.
Caption: Workflow for the synthesis of this compound.
References
- 1. EP0048914A1 - Process for the preparation of this compound, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Oxidation of 3-Bromo-4-fluorobenzyl Alcohol to 3-Bromo-4-fluorobenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the oxidation of 3-bromo-4-fluorobenzyl alcohol to the corresponding aldehyde, 3-bromo-4-fluorobenzaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail several common and effective oxidation methods, offering a comparative overview to aid in methodology selection.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. 3-Bromo-4-fluorobenzaldehyde is a key intermediate in the production of various active pharmaceutical ingredients and pesticides. The presence of halogen substituents on the aromatic ring requires mild and selective oxidation conditions to avoid side reactions. This document outlines protocols for several widely used oxidation reagents: Manganese Dioxide (MnO₂), TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl)-mediated oxidation, Pyridinium Chlorochromate (PCC), Swern Oxidation, and methods employing nitric acid or chromic acid.
Comparative Data of Oxidation Methods
The selection of an appropriate oxidation method depends on factors such as substrate sensitivity, desired scale, reagent availability, and safety considerations. The following table summarizes quantitative data for the described protocols.
| Oxidation Method | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| Manganese Dioxide | Activated MnO₂ | Dichloromethane | 12-24 h | Room Temp. | 85-95 | >95 |
| TEMPO-mediated | TEMPO, NaOCl, KBr | Dichloromethane/Water | 1-3 h | 0 - Room Temp. | 90-98 | >98 |
| PCC | Pyridinium Chlorochromate | Dichloromethane | 2-4 h | Room Temp. | 80-90 | >95 |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | Dichloromethane | 1-2 h | -78 to Room Temp. | 90-97 | >98 |
| Nitric Acid | Nitric acid | Water | 1 h | 30-35 | ~90 | >96 |
| Chromic Acid | Chromic acid or Dichromate, H₂SO₄ | Toluene/Water | Several hours | Room Temp. | 85-95 | >95 |
Experimental Protocols
Oxidation with Activated Manganese Dioxide (MnO₂)
Manganese dioxide is a mild and selective oxidizing agent for benzylic alcohols. Its heterogeneous nature simplifies the work-up procedure through simple filtration.
Protocol:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10-20 mL per gram of alcohol), add activated manganese dioxide (5-10 eq).
-
Stir the suspension vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, filter the reaction mixture through a pad of Celite® or silica gel to remove the manganese salts.
-
Wash the filter cake thoroughly with dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 3-bromo-4-fluorobenzaldehyde.
-
Purify the product by column chromatography on silica gel or recrystallization if necessary.
TEMPO-mediated Oxidation
This method utilizes a catalytic amount of the stable nitroxyl radical TEMPO in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite (NaOCl).
Protocol:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL per gram of alcohol).
-
To this solution, add TEMPO (0.01-0.05 eq) and an aqueous solution of potassium bromide (KBr, 0.1 eq).
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
Add an aqueous solution of sodium hypochlorite (NaOCl, 1.1-1.5 eq, buffered to pH 8.5-9.5) dropwise while stirring vigorously, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or GC.
-
Once the starting material is consumed, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired aldehyde.
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a versatile and reliable reagent for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids.[1][2][3]
Protocol:
-
Suspend pyridinium chlorochromate (PCC, 1.5 eq) in anhydrous dichloromethane (DCM, 15 mL per gram of PCC) in a flask equipped with a magnetic stirrer.
-
To this suspension, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel to remove the chromium byproducts.
-
Wash the silica gel plug with additional diethyl ether.
-
Combine the filtrates and evaporate the solvent under reduced pressure to give the crude product.
-
Purify by flash column chromatography on silica gel if necessary.
Swern Oxidation
The Swern oxidation employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base, providing a high-yield and clean conversion.[4][5][6][7]
Protocol:
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of dimethyl sulfoxide (DMSO, 2.0-2.5 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, keeping the internal temperature below -60 °C. Stir for 30-45 minutes at this temperature.
-
Add triethylamine (Et₃N, 5.0 eq) dropwise to the reaction mixture, again maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature over about 1 hour.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography.
Nitric Acid Oxidation
This method provides a direct route to the aldehyde using a common and inexpensive oxidizing agent.[8]
Protocol:
-
In a suitable reaction vessel, prepare a mixture of nitric acid (e.g., 65%) and water.[8]
-
At a temperature of 30-35 °C, add this compound to the nitric acid solution.[8]
-
Stir the reaction mixture at room temperature for approximately 1 hour.[8]
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by pouring it into ice water.[8]
-
Basify the mixture to pH 13 with a sodium hydroxide solution.[8]
-
Extract the product with a suitable organic solvent, such as toluene.[8]
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.[8]
Chromic Acid Oxidation
This classical oxidation method can be effective for the synthesis of 3-bromo-4-fluorobenzaldehyde.[8]
Protocol:
-
Prepare a solution of chromic acid by dissolving a dichromate salt (e.g., sodium or potassium dichromate) in a mixture of sulfuric acid and water.
-
In a separate flask, dissolve this compound in a water-immiscible solvent like toluene.[8]
-
Add the chromic acid solution to the solution of the alcohol and stir the biphasic mixture vigorously at room temperature for several hours.[8]
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude aldehyde.
-
Purify as needed by distillation or column chromatography.
Visualizations
Caption: General experimental workflow for the oxidation of this compound.
Caption: Chemical transformation pathway from alcohol to aldehyde.
References
- 1. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 2. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. HU188369B - Process for preparing 3-bromo-4-fluoro-benzaldehyde - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of 3-Bromo-4-fluorobenzyl Alcohol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-4-fluorobenzyl alcohol is a versatile synthetic building block playing a crucial role as a pharmaceutical intermediate. Its unique substitution pattern, featuring both bromine and fluorine atoms on the benzene ring, offers multiple reaction sites for the construction of complex molecular architectures. The presence of the bromine atom allows for the introduction of various functional groups through cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule. The benzylic alcohol functionality provides a handle for etherification and other substitution reactions. These notes provide an overview of its applications and detailed protocols for key synthetic transformations.
Introduction
This compound serves as a key starting material in the synthesis of a variety of pharmaceutical intermediates. Its derivatives have been explored in the development of therapeutic agents, including those targeting neurological disorders. The strategic placement of the bromo and fluoro substituents on the aromatic ring makes it a valuable synthon for introducing this moiety into larger, more complex drug candidates. This document outlines its utility with a focus on practical synthetic applications.
Key Applications
The primary applications of this compound in pharmaceutical intermediate synthesis involve the modification of its benzylic alcohol group, most commonly through etherification reactions. These reactions allow for the linkage of the 3-bromo-4-fluorobenzyl moiety to other molecular fragments, a common strategy in drug design and lead optimization.
Data Presentation
The following table summarizes quantitative data for representative reactions involving this compound.
| Product Intermediate | Reaction Type | Reagents | Solvent | Temperature | Yield | Reference |
| (3-bromo-4-fluorobenzyl) phenyl ether | Etherification | Thionyl chloride, Phenol, Sodium hydride | Methylene chloride | 80 °C | 90% | [1] |
| (3-bromo-4-fluorobenzyl) benzyl ether | Etherification | Benzyl chloride, Potassium tert-butoxide | Tetrahydrofuran | Reflux | 48.2% | [1] |
Experimental Protocols
Protocol 1: Synthesis of (3-bromo-4-fluorobenzyl) phenyl ether
This protocol details the synthesis of a key intermediate where the benzylic alcohol is converted to a phenyl ether.
Materials:
-
This compound
-
Thionyl chloride
-
Phenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Methylene chloride
-
Water
-
Magnesium sulfate
Procedure:
-
A solution of 41 g (0.2 mol) of this compound in 250 ml of methylene chloride is prepared.
-
To this solution, 26 g of thionyl chloride is added dropwise at 20°C with stirring.
-
The reaction mixture is then heated to 80°C for 3 hours with stirring.
-
After cooling, the reaction mixture is poured into 500 ml of water and extracted twice with 200 ml of methylene chloride.
-
The combined organic phases are separated and dried over magnesium sulfate.
-
The solvent is removed under reduced pressure.
-
The residue is distilled in vacuo to yield 12.6 g (90% of theory) of (3-bromo-4-fluorobenzyl) phenyl ether as a colorless oil with a boiling point of 145-147°C at 3 mbar.[1]
Protocol 2: Synthesis of (3-bromo-4-fluorobenzyl) benzyl ether
This protocol outlines the synthesis of a benzyl ether derivative, another common intermediate scaffold.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Benzyl chloride
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
Concentrated hydrochloric acid
-
Sodium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve this compound in anhydrous THF.
-
Add potassium tert-butoxide to the solution at a controlled temperature.
-
To the resulting mixture, add benzyl chloride dropwise.
-
The reaction mixture is then heated under reflux for one hour.[1]
-
After cooling, approximately 200 ml of water and 50 ml of concentrated hydrochloric acid are added.
-
The mixture is extracted twice with 200 ml of diethyl ether.
-
The combined organic extracts are dried over sodium sulfate and then concentrated.
-
The final product is purified by fractional distillation, yielding (3-bromo-4-fluorobenzyl) benzyl ether as a light yellow oil (48.2% of theory) with a boiling point of 165°C at 7 mbar.[1]
Visualizations
Logical Relationship in Intermediate Synthesis
The following diagram illustrates the central role of this compound as a starting material for generating diverse pharmaceutical intermediates through functionalization of the benzylic alcohol.
Experimental Workflow for Ether Synthesis
This diagram outlines the general experimental workflow for the synthesis of ether-based pharmaceutical intermediates from this compound, as detailed in the provided protocols.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of more complex molecules in the pharmaceutical industry. The protocols provided herein for etherification reactions demonstrate straightforward and scalable methods for its utilization. The presence of multiple reactive sites on this molecule ensures its continued importance in the design and synthesis of novel therapeutic agents. Further exploration of its reactivity, particularly in cross-coupling reactions at the bromine position, will likely expand its utility in drug discovery and development.
References
The Strategic Role of 3-Bromo-4-fluorobenzyl Alcohol in the Synthesis of Advanced Agrochemicals
For Immediate Release
[City, State] – [Date] – 3-Bromo-4-fluorobenzyl alcohol has emerged as a critical building block in the synthesis of highly effective pyrethroid insecticides, a class of agrochemicals vital for modern crop protection. This versatile intermediate provides a key structural motif necessary for the biological activity of several potent insecticidal agents. Application notes and detailed synthetic protocols are provided herein to support researchers, scientists, and drug development professionals in the agrochemical sector.
Application Notes
This compound serves as a crucial precursor in the multi-step synthesis of pyrethroid insecticides, most notably cyfluthrin. The synthetic strategy hinges on the transformation of the alcohol functionality and subsequent elaboration of the aromatic core. The bromine and fluorine substituents on the phenyl ring are integral to the final molecule's insecticidal potency and metabolic stability.
The primary application of this compound in this context is its conversion to 3-bromo-4-fluorobenzaldehyde. This aldehyde then undergoes further reactions, including an Ullmann condensation to introduce a phenoxy group, ultimately forming the core structure of many commercial pyrethroids. The presence of the fluorine atom enhances the lipophilicity of the molecule, facilitating its penetration through the insect cuticle, while the overall structure is designed to interact with the sodium channels of insect nerve cells, leading to paralysis and death.[1][2]
Key Advantages of using this compound as a Precursor:
-
Versatility: It can be readily converted to other key intermediates, such as the corresponding aldehyde and benzyl bromide.
-
Structural Contribution: The bromo-fluoro-phenyl moiety is a common feature in several potent pyrethroid insecticides.
-
Established Synthetic Routes: Well-documented protocols exist for its incorporation into complex agrochemical molecules.
Synthetic Pathway Overview: From Precursor to Pyrethroid
The synthesis of the pyrethroid insecticide cyfluthrin from this compound is a well-established process that can be broken down into five key stages. The overall workflow is depicted below.
Caption: Overall synthetic workflow from this compound to Cyfluthrin.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of cyfluthrin, a representative pyrethroid insecticide, starting from this compound.
Protocol 1: Oxidation of this compound to 3-Bromo-4-fluorobenzaldehyde
This procedure outlines the oxidation of the benzyl alcohol to the corresponding aldehyde, a critical intermediate.
Caption: Experimental workflow for the oxidation of this compound.
Methodology:
-
A solution of 20.5 g (0.1 mol) of this compound in 250 ml of methylene chloride is prepared at room temperature.
-
A mixture of 29.4 g (0.3 mol) of sulfuric acid, 50 ml of water, and a phase transfer catalyst (e.g., 2 ml of Aliquat 336) is added to the alcohol solution.
-
To this biphasic mixture, 9.7 g (0.033 mol) of potassium dichromate is added portion-wise, maintaining the temperature at approximately 25°C with cooling.
-
The reaction mixture is stirred vigorously for 2 hours.
-
The organic phase is separated, washed with saturated sodium bicarbonate solution and then with water.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 3-bromo-4-fluorobenzaldehyde as an oil which may solidify upon standing. A yield of approximately 81% can be expected.
Protocol 2: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde via Ullmann Condensation
This protocol details the copper-catalyzed coupling of 3-bromo-4-fluorobenzaldehyde with phenol. To prevent side reactions, the aldehyde is first protected as an acetal.
Caption: Workflow for the synthesis of 4-Fluoro-3-phenoxybenzaldehyde.
Methodology:
-
Acetal Formation: 20.3 g (0.1 mol) of 3-bromo-4-fluorobenzaldehyde is reacted with 6.8 g (0.11 mol) of ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in toluene, with azeotropic removal of water to yield the corresponding acetal.
-
Ullmann Condensation: The crude acetal is then reacted with potassium phenolate (prepared from phenol and potassium hydroxide) in a high-boiling polar solvent such as DMF or NMP, in the presence of a copper catalyst (e.g., CuI or copper powder) at elevated temperatures (typically 150-200°C).
-
Hydrolysis: The resulting 4-fluoro-3-phenoxybenzaldehyde acetal is hydrolyzed by stirring with dilute aqueous hydrochloric acid in an organic solvent like ethanol or toluene at room temperature.
-
Work-up and Purification: The organic phase is separated, washed, dried, and the solvent is evaporated. The final product, 4-fluoro-3-phenoxybenzaldehyde, is purified by vacuum distillation, with an expected yield of around 91% for the hydrolysis step.
Protocol 3: Synthesis of Cyfluthrin
This final step involves the esterification of 4-fluoro-3-phenoxybenzaldehyde with the appropriate acid chloride to form the pyrethroid insecticide.
Methodology:
-
Cyanohydrin Formation: 4-fluoro-3-phenoxybenzaldehyde is reacted with a cyanide source, such as sodium cyanide, in the presence of a weak acid (e.g., acetic acid) or via the addition of HCN to form the corresponding cyanohydrin.
-
Esterification: The cyanohydrin is then esterified with 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid chloride in an inert solvent (e.g., toluene) in the presence of a base (e.g., pyridine or triethylamine) to act as an acid scavenger. The reaction is typically carried out at a low to ambient temperature.
-
Work-up and Purification: The reaction mixture is washed with water and dilute acid to remove the base and its salt. The organic layer is dried, and the solvent is evaporated to yield crude cyfluthrin, which can be further purified if necessary.
Data Presentation
The following tables summarize key quantitative data related to the synthesis and activity of cyfluthrin.
Table 1: Summary of Reaction Yields
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Oxidation | This compound | 3-Bromo-4-fluorobenzaldehyde | ~81 |
| Acetal Hydrolysis | 4-Fluoro-3-phenoxy-benzaldehyde ethyleneacetal | 4-Fluoro-3-phenoxybenzaldehyde | ~91 |
Table 2: Insecticidal Activity of Cyfluthrin
| Organism | Test Type | Value | Unit |
| Rat (oral) | LD50 | 291 - 1271 | mg/kg |
| Mouse (oral) | LD50 | 291 - 609 | mg/kg |
| Honey Bee (contact) | LD50 | 0.037 | µ g/bee |
| Rainbow Trout | LC50 (96h) | 0.00068 | mg/L |
| Bluegill Sunfish | LC50 (96h) | 0.0015 | mg/L |
| Daphnia magna | LC50 (48h) | 0.00014 | µg/L |
LD50: Lethal dose for 50% of the test population. LC50: Lethal concentration for 50% of the test population.
Mode of Action
Cyfluthrin, like other pyrethroids, is a neurotoxin that acts on the sodium channels of insect nerve cells.[1][2] It binds to the sodium channels, causing them to remain open for an extended period. This leads to repetitive nerve firing, resulting in muscle spasms, paralysis, and ultimately the death of the insect.[1][2] Mammals are less susceptible to the toxic effects of pyrethroids because their sodium channels are less sensitive, and they possess more efficient metabolic pathways for detoxification.[1]
Caption: Signaling pathway of Cyfluthrin's mode of action in insects.
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Bromo-4-fluorobenzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in the pharmaceutical industry for the synthesis of biaryl and substituted benzyl scaffolds, which are prevalent in many active pharmaceutical ingredients (APIs).
These application notes provide a detailed guide for the Suzuki-Miyaura cross-coupling of 3-Bromo-4-fluorobenzyl alcohol and its derivatives with various boronic acids. The presence of the fluorine atom and the benzylic hydroxyl group on the aromatic ring makes this substrate an interesting building block for creating complex molecules with potential biological activity. The protocols and data presented herein are designed to serve as a comprehensive resource for researchers engaged in drug discovery and development.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The key steps are:
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species, which then transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. The efficiency of the coupling is influenced by the choice of catalyst, ligand, base, and solvent. The presented data is compiled based on literature reports for structurally similar substrates and serves as a guideline for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75-85 |
| 4 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) + XPhos (3) | K₂CO₃ | THF/H₂O | 70 | 24 | 70-80 |
| 5 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 85 | 12 | 65-75 |
| 6 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 88-98 |
Note: The yields are indicative and may vary based on the specific reaction scale, purity of reagents, and experimental setup.
Experimental Protocols
This section provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Schlenk line or glovebox with nitrogen or argon)
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 205 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent and Catalyst Addition:
-
Under the inert atmosphere, add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via a syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg), to the reaction mixture under a positive flow of the inert gas.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80 °C in a preheated oil bath with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-16 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-fluoro-3-phenylbenzyl alcohol.
-
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Diarylmethanes from 3-Bromo-4-fluorobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of diarylmethanes is of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a powerful and versatile method for the formation of carbon-carbon bonds. This application note details a protocol for the synthesis of diarylmethanes via the palladium-catalyzed Suzuki-Miyaura coupling of 3-Bromo-4-fluorobenzyl alcohol with various arylboronic acids. This method offers a direct route to functionalized 2-fluoro-5-(arylmethyl)benzyl alcohols, which are valuable intermediates in drug discovery. The reaction proceeds with high functional group tolerance and typically affords good to excellent yields.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the organoboron species (arylboronic acid) is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the new carbon-carbon bond of the diarylmethane product, regenerating the Pd(0) catalyst.
Experimental Protocols
This section provides a detailed methodology for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with arylboronic acids. The protocol is based on established procedures for similar benzyl halides and can be adapted for various arylboronic acids.[1][2]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂)[1][2]
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) or other suitable phosphine ligand[1]
-
Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)[1][3]
-
Toluene, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard laboratory glassware and Schlenk line equipment
General Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.1-1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PCy₃·HBF₄, 2-10 mol%).
-
Add the base (e.g., Cs₂CO₃, 2.0-3.0 mmol).
-
Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed solvent system (e.g., 5 mL of toluene and 0.5 mL of water).[1]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diarylmethane.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of various benzyl halides with arylboronic acids, which can be considered representative for the coupling of this compound.
Table 1: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling of Benzyl Halides. [1][2][3][4]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | 80-95 |
| 2 | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 23 | 75-90 |
| 3 | (η³-1-tBu-indenyl)Pd(IPr)Cl (0.1) | - | K₂CO₃ (2) | Toluene/Ethanol (4:1) | RT | 18 | ~90 |
| 4 | PdCl₂ (5) | DPEPhos (5.5) | NaHCO₃ (2) | Ethanol | 80 | 24 | ~76 |
Table 2: Substrate Scope for the Suzuki-Miyaura Coupling of Substituted Benzyl Halides with Arylboronic Acids. [1][2]
| Entry | Benzyl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 1-Bromo-4-(chloromethyl)benzene | Phenylboronic acid | 4-Benzyl-1-chlorobenzene | 95 |
| 2 | 1-Bromo-3-(chloromethyl)benzene | 4-Methoxyphenylboronic acid | 1-(Chloromethyl)-3-(4-methoxybenzyl)benzene | 92 |
| 3 | 1-Bromo-2-(chloromethyl)benzene | 4-Fluorophenylboronic acid | 1-(Chloromethyl)-2-(4-fluorobenzyl)benzene | 95 |
| 4 | Benzyl bromide | Potassium phenyltrifluoroborate | Diphenylmethane | 90 |
| 5 | 4-Methoxybenzyl bromide | Potassium phenyltrifluoroborate | 1-Methoxy-4-(phenylmethyl)benzene | 85 |
Mandatory Visualization
Caption: Experimental workflow for the palladium-catalyzed synthesis of diarylmethanes.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Heterocyclic Compounds from 3-Bromo-4-fluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of potentially bioactive heterocyclic compounds, including quinazolinones, pyridines, and triazoles, using 3-bromo-4-fluorobenzyl alcohol as a key starting material. The protocols detailed herein offer step-by-step methodologies for the synthesis and characterization of these compounds, which are of significant interest in medicinal chemistry and drug discovery due to their potential therapeutic applications.
Introduction
Heterocyclic compounds are a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals. The unique substitution pattern of this compound, featuring both bromine and fluorine atoms on the aromatic ring, makes it a valuable synthon for creating novel bioactive molecules. The presence of these halogens can significantly influence the physicochemical properties of the resulting compounds, such as lipophilicity and metabolic stability, and can provide handles for further synthetic elaboration.
This document outlines the necessary synthetic transformations of this compound and its subsequent use in established synthetic routes to access key heterocyclic scaffolds known to exhibit a range of biological activities, including antimicrobial and anticancer properties.
Synthetic Workflow Overview
The general strategy for utilizing this compound in the synthesis of the target heterocycles involves a two-stage process. The initial step is the oxidation of the benzylic alcohol to the corresponding aldehyde, 3-bromo-4-fluorobenzaldehyde. This aldehyde is a versatile intermediate that can then participate in various cyclization reactions. For the synthesis of triazoles, an alternative pathway involving the conversion of the alcohol to an azide is also presented.
Caption: General synthetic workflow from this compound to target bioactive heterocycles.
Experimental Protocols
Protocol 1: Oxidation of this compound to 3-Bromo-4-fluorobenzaldehyde
This protocol describes a standard procedure for the oxidation of a primary benzyl alcohol to the corresponding aldehyde using pyridinium chlorochromate (PCC).
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (1.5 eq) to the solution in one portion.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and pass it through a short pad of silica gel to remove the chromium residues.
-
Wash the silica gel pad with additional dichloromethane.
-
Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude 3-bromo-4-fluorobenzaldehyde.
-
The crude product can be purified by column chromatography on silica gel if necessary.
| Reactant | Molar Ratio | Purity | Expected Yield |
| This compound | 1.0 | >98% | 85-95% |
| Pyridinium chlorochromate (PCC) | 1.5 | N/A | N/A |
Protocol 2: Synthesis of 6-Bromo-7-fluoro-quinazoline Derivatives
This protocol outlines a general method for the synthesis of quinazolinone derivatives from 3-bromo-4-fluorobenzaldehyde, which would lead to 6-bromo-7-fluoro-substituted quinazolinones.
Materials:
-
3-Bromo-4-fluorobenzaldehyde
-
Appropriately substituted 2-aminobenzamide
-
Catalyst (e.g., p-toluenesulfonic acid or iodine)
-
Solvent (e.g., ethanol, DMSO)
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask, combine 3-bromo-4-fluorobenzaldehyde (1.0 eq), the substituted 2-aminobenzamide (1.0 eq), and a catalytic amount of the chosen acid catalyst in the appropriate solvent.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a cold solvent, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Note: The specific reaction conditions (catalyst, solvent, temperature, and time) may need to be optimized depending on the specific 2-aminobenzamide used.
Protocol 3: Hantzsch Synthesis of 4-(3-Bromo-4-fluorophenyl)-1,4-dihydropyridine Derivatives
This protocol describes a one-pot, multi-component Hantzsch reaction to synthesize 1,4-dihydropyridine derivatives.
Materials:
-
3-Bromo-4-fluorobenzaldehyde
-
Ethyl acetoacetate (2.0 eq)
-
Ammonium acetate (1.1 eq)
-
Ethanol
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.1 eq) in ethanol.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the desired 4-(3-bromo-4-fluorophenyl)-1,4-dihydropyridine derivative.
-
If necessary, the product can be further purified by recrystallization.
| Aldehyde | β-Ketoester | Nitrogen Source | Typical Yield |
| 3-Bromo-4-fluorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | 70-90% |
Protocol 4: Synthesis of 1-((3-Bromo-4-fluorophenyl)methyl)-1H-1,2,3-triazole Derivatives
This protocol involves a two-step process: conversion of the starting alcohol to the corresponding azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.
Step 1: Synthesis of 3-Bromo-4-fluorobenzyl Azide
-
Bromination: Convert this compound to 3-bromo-4-fluorobenzyl bromide using a suitable brominating agent (e.g., PBr₃ or HBr).
-
Azide Substitution: React the resulting 3-bromo-4-fluorobenzyl bromide with sodium azide in a suitable solvent (e.g., DMF or acetone) to yield 3-bromo-4-fluorobenzyl azide.
Step 2: Azide-Alkyne Cycloaddition
-
In a reaction vessel, dissolve 3-bromo-4-fluorobenzyl azide (1.0 eq) and a terminal alkyne (1.0 eq) in a solvent mixture (e.g., t-butanol/water).
-
Add a copper(I) source, such as copper(II) sulfate pentahydrate and a reducing agent like sodium ascorbate.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Biological Activity
The heterocyclic scaffolds synthesized from this compound are known to possess a wide range of biological activities.
-
Quinazolinones: Derivatives of quinazolinone are widely recognized for their diverse pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. The presence of a bromine atom at the 6-position of the quinazoline ring has been associated with potent pharmacological effects.[1][2]
-
Pyridines: Dihydropyridine and pyridine derivatives are known to exhibit a broad spectrum of biological activities, including cardiovascular effects (as calcium channel blockers) and potential anticancer properties.[3]
-
Triazoles: The 1,2,3-triazole moiety is considered a privileged structure in medicinal chemistry, with derivatives showing a wide array of bioactivities, including antifungal, antibacterial, antiviral, and anticancer effects.[4][5][6]
The specific biological activity of the synthesized compounds will depend on the overall structure and substitution pattern. It is recommended that all newly synthesized compounds undergo a comprehensive biological screening to determine their potential therapeutic value.
Signaling Pathway Visualization
The anticancer activity of many quinazoline derivatives is attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 3. Synthesis and cytotoxic evaluation of some new 4(3H)-quinazolinones on HeLa cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Application Notes & Protocols: Preparation of 3-Bromo-4-fluorobenzyl Ether Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-4-fluorobenzyl ether derivatives are important intermediates in the synthesis of various biologically active compounds. The unique substitution pattern on the benzene ring, featuring both a bromine and a fluorine atom, makes these scaffolds valuable in the development of pharmaceuticals and agrochemicals, such as pyrethroid insecticides.[1][2][3] The preparation of these ether derivatives typically involves the formation of a key intermediate, 3-bromo-4-fluorobenzyl halide, followed by a nucleophilic substitution reaction with a suitable alcohol or phenol, commonly through the Williamson ether synthesis.[4][5] This document provides detailed protocols for the synthesis of a key precursor and a representative ether derivative, along with a summary of relevant quantitative data.
General Synthetic Pathways
The primary route to 3-bromo-4-fluorobenzyl ether derivatives begins with the synthesis of a suitable benzyl precursor, which is then converted into a reactive benzyl halide. This halide subsequently undergoes a Williamson ether synthesis with an alcohol or phenol to yield the final product.
Caption: General workflow for the synthesis of 3-bromo-4-fluorobenzyl ethers.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-4-fluorobenzyl Bromide
This protocol details the conversion of 3-bromo-4-fluorobenzyl alcohol to 3-bromo-4-fluorobenzyl bromide, a key intermediate for ether synthesis.[6]
Materials:
-
This compound (20.5 g, 0.1 mol)
-
Phosphorus tribromide (PBr₃) (10 g, 0.037 mol)
-
Anhydrous toluene (100 ml)
-
Water (500 ml)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve 20.5 g (0.1 mol) of this compound in 100 ml of anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath to between 0°C and 10°C.
-
While stirring, add 10 g of phosphorus tribromide dropwise from the dropping funnel, maintaining the temperature of the reaction mixture within the 0° to 10°C range.[6]
-
After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 2 hours.[6]
-
Pour the reaction mixture into 500 ml of water in a separatory funnel.
-
Separate the organic phase.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator.
-
The residue is then distilled under vacuum to yield pure 3-bromo-4-fluorobenzyl bromide.[6]
Expected Yield: Approximately 24 g (89.6% of theory).[6] Physical Properties: Boiling point of 99°-100° C at 3 mbars.[6]
Protocol 2: Synthesis of (3-Bromo-4-fluorobenzyl) Phenyl Ether
This protocol describes the synthesis of an aryl ether derivative via the Williamson ether synthesis, reacting 3-bromo-4-fluorobenzyl halide with sodium phenolate.[4]
Materials:
-
3-bromo-4-fluorobenzyl halide (e.g., bromide) (0.3 mol)
-
Sodium phenolate (34.8 g, 0.3 mol)
-
Copper powder (7 g, 0.11 mol)
-
Potassium chloride (10 g)
-
Bis(2-methoxyethyl) ether (diglyme) (50 ml)
-
Toluene (300 ml)
-
10% Sodium sulfate solution (100 ml)
-
Water (2 x 300 ml)
-
Magnesium sulfate (MgSO₄)
-
Reaction vessel with stirrer and heating mantle, filtration apparatus, separatory funnel, rotary evaporator.
Procedure:
-
In a suitable reaction vessel, combine 84.3 g (0.3 mol) of (3-bromo-4-fluorobenzyl) phenyl ether, 34.8 g (0.3 mol) of sodium phenolate, 7 g (0.11 mol) of copper powder, 10 g of potassium chloride, and 50 ml of diglyme.[4]
-
Heat the mixture to 160°C with stirring for 5 hours.[4]
-
Cool the reaction mixture to 80°C and add 300 ml of toluene.
-
Filter the mixture to remove solids.
-
Transfer the filtrate to a separatory funnel and wash it once with 100 ml of 10% sodium sulfate solution, followed by two washes with 300 ml of water each.[4]
-
Dry the organic phase over magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.[4]
-
The resulting oily residue can be further purified by vacuum distillation.
References
- 1. guidechem.com [guidechem.com]
- 2. 3-BROMO-4-FLUOROBENZYL BROMIDE CAS#: 78239-71-1 [amp.chemicalbook.com]
- 3. 3-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. EP0059365A2 - 3-Bromo-4-fluoro-benzyl derivatives, and methods for their preparation - Google Patents [patents.google.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. prepchem.com [prepchem.com]
Application Note: Derivatization of 3-Bromo-4-fluorobenzyl Alcohol for Gas Chromatography (GC) Analysis
Abstract
This application note details a robust and reliable method for the derivatization of 3-Bromo-4-fluorobenzyl alcohol prior to Gas Chromatography (GC) analysis. Due to its polarity and potential for thermal degradation, direct GC analysis of this compound can be challenging, leading to poor peak shape and inaccurate quantification. This protocol describes a straightforward acylation derivatization procedure that enhances the volatility and thermal stability of the analyte, enabling sensitive and reproducible analysis by GC-Mass Spectrometry (GC-MS). The method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of halogenated benzyl alcohols in various matrices.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate and sensitive quantification of this analyte is crucial for process monitoring, quality control, and metabolic studies. Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, polar analytes such as benzyl alcohols can exhibit poor chromatographic behavior due to interactions with the stationary phase and potential thermal decomposition in the hot injector port.[1][2]
Derivatization is a chemical modification technique used to convert polar and non-volatile compounds into less polar and more volatile derivatives, making them amenable to GC analysis.[1][2] Common derivatization strategies for compounds containing hydroxyl groups include silylation and acylation.[1][2] Acylation, the process of introducing an acyl group, is a well-established method for derivatizing alcohols.[3] This application note provides a detailed protocol for the acylation of this compound using acetic anhydride, followed by analysis using GC-MS. This method improves peak symmetry, enhances sensitivity, and ensures accurate quantification.
Experimental
Materials and Reagents
-
This compound (≥98% purity)
-
Acetic Anhydride (≥99% purity)
-
Pyridine (Anhydrous, ≥99.8%)
-
Ethyl Acetate (HPLC grade)
-
Deionized Water
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column
Sample Preparation and Derivatization Protocol
-
Standard Solution Preparation: Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Derivatization Reaction:
-
To 100 µL of the standard solution or sample extract in a 2 mL glass vial, add 50 µL of anhydrous pyridine.
-
Add 100 µL of acetic anhydride to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
-
Work-up:
-
After cooling to room temperature, add 500 µL of deionized water to quench the excess acetic anhydride.
-
Vortex the mixture for 1 minute.
-
Add 500 µL of ethyl acetate and vortex for 2 minutes to extract the derivatized product.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis: Inject 1 µL of the final solution into the GC-MS system.
GC-MS Conditions
The following GC-MS conditions are recommended. Optimization may be required depending on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-400 |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp. | 280°C |
| Solvent Delay | 4 minutes |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Quantitative Data Summary
While specific quantitative data for the derivatization of this compound is not widely available, the following table summarizes representative performance data for the GC-MS analysis of a related compound, benzyl alcohol, after derivatization.[4][5] This data provides an expected range of performance for the described method.
| Parameter | Representative Value (for derivatized Benzyl Alcohol) | Reference |
| Linearity (Concentration Range) | 0.1 - 10 µg/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| Limit of Detection (LOD) | 0.05 µg/mL | |
| Limit of Quantification (LOQ) | 0.1 µg/mL | |
| Intra-day Precision (%RSD) | < 5% | [4][5] |
| Inter-day Precision (%RSD) | < 10% | [4][5] |
| Recovery | 95 - 105% |
Visualizations
Caption: Workflow for the derivatization and analysis of this compound.
Caption: Acylation reaction of this compound.
Conclusion
The described acylation derivatization method provides a simple, effective, and reproducible approach for the GC-MS analysis of this compound. This procedure significantly improves the chromatographic performance of the analyte, allowing for accurate and sensitive quantification. The protocol is well-suited for routine analysis in quality control, pharmaceutical development, and research laboratories.
References
- 1. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromo-4-fluorobenzyl Alcohol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-Bromo-4-fluorobenzyl alcohol as a strategic building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its unique trifunctional nature—a reactive benzylic alcohol, a bromine atom amenable to cross-coupling reactions, and a fluorine atom for modulating electronic properties—makes it a valuable starting material for creating diverse molecular architectures.
Introduction to this compound
This compound is a versatile synthetic intermediate.[1] The presence of both bromine and fluorine substituents on the aromatic ring, along with a primary alcohol, offers multiple reaction sites for sequential and orthogonal chemical modifications. This allows for the systematic variation of molecular structure to optimize biological activity, selectivity, and pharmacokinetic properties.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 77771-03-0 |
| Molecular Formula | C₇H₆BrFO |
| Molecular Weight | 205.02 g/mol |
| Appearance | Colorless to light yellow liquid/oil |
| Boiling Point | 65-70 °C at 0.1 mbar |
Application in Pharmaceutical Synthesis: Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors, particularly those targeting receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2), which are implicated in various cancers.[2] The 3-bromo-4-fluorobenzyl moiety can be incorporated into known inhibitor scaffolds, such as the 4-anilinoquinazoline core of Lapatinib, an approved dual EGFR/HER2 inhibitor.[2][3]
The bromine atom serves as a handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) by introducing a variety of substituents.
Logical Synthesis Workflow for Kinase Inhibitor Analogs:
Caption: Synthetic workflow for kinase inhibitor analogs.
Protocol 2.1: Conversion of this compound to 3-Bromo-4-fluorobenzyl Chloride
This protocol describes the activation of the benzylic alcohol to a more reactive benzyl chloride, suitable for subsequent nucleophilic substitution reactions.
-
Materials:
-
This compound (41 g, 0.2 mol)
-
Thionyl chloride (26 g, 0.22 mol)
-
Carbon tetrachloride (250 mL)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and distillation apparatus.
-
-
Procedure:
-
Dissolve this compound in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[1]
-
Cool the solution to 0-5 °C in an ice bath.
-
Add thionyl chloride dropwise to the stirred solution, maintaining the temperature below 10 °C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours at 25-30 °C.[1]
-
Remove the solvent and excess thionyl chloride by rotary evaporation under reduced pressure.
-
Purify the residue by vacuum distillation to yield 3-Bromo-4-fluorobenzyl chloride as a colorless oil.[1]
-
-
Expected Yield: ~65%[1]
-
Boiling Point: 85-87 °C at 3 mbar[1]
Protocol 2.2: Williamson Ether Synthesis for a Lapatinib Intermediate Analog
This protocol outlines the synthesis of a key intermediate by coupling the activated benzyl halide with a phenolic precursor.
-
Materials:
-
3-Bromo-4-fluorobenzyl chloride (or bromide) (1.1 eq)
-
4-amino-2-chlorophenol (1.0 eq)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 - 2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, heating mantle.
-
-
Procedure:
-
To a stirred solution of 4-amino-2-chlorophenol in DMF, add the base (e.g., K₂CO₃) portion-wise at room temperature.
-
Stir the mixture for 30 minutes.
-
Add a solution of 3-Bromo-4-fluorobenzyl chloride in DMF dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2.3: Palladium-Catalyzed Cross-Coupling Reactions (General Procedures)
The bromine atom on the 3-bromo-4-fluorobenzyl moiety can be further functionalized using various cross-coupling reactions.
-
A. Suzuki Coupling:
-
Reactants: 3-Bromo-4-fluorobenzyl derivative (1.0 eq), Arylboronic acid or ester (1.2 eq).
-
Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%).
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Solvent: Dioxane/water or Toluene/ethanol/water.
-
Procedure: Combine the reactants, catalyst, and base in the solvent system. Degas the mixture and heat under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS). Work-up involves aqueous extraction and purification by chromatography.
-
-
B. Sonogashira Coupling:
-
Reactants: 3-Bromo-4-fluorobenzyl derivative (1.0 eq), Terminal alkyne (1.2 eq).
-
Catalyst System: Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (1-3 mol%).
-
Base: Triethylamine (TEA) or Diisopropylamine (DIPA).
-
Solvent: THF or DMF.
-
Procedure: Combine the aryl bromide, catalyst, and CuI in the solvent. Degas and add the base and terminal alkyne. Stir at room temperature to 60 °C under an inert atmosphere until completion. Work-up typically involves filtration of the amine salt, followed by extraction and chromatographic purification.
-
-
C. Buchwald-Hartwig Amination:
-
Reactants: 3-Bromo-4-fluorobenzyl derivative (1.0 eq), Amine (1.2 eq).
-
Catalyst System: Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) with a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-4 mol%).
-
Base: NaOtBu or K₃PO₄ (1.5-2.0 eq).
-
Solvent: Toluene or Dioxane.
-
Procedure: In a glovebox or under an inert atmosphere, combine the aryl bromide, amine, base, palladium precursor, and ligand in the solvent. Heat the mixture at 80-110 °C until the reaction is complete. After cooling, the reaction is quenched, extracted, and purified by column chromatography.[4][5][6]
-
Illustrative SAR Data for Kinase Inhibitor Analogs:
The following table presents hypothetical data to illustrate how this compound can be used to generate a library of compounds for SAR studies.
| Compound ID | R Group (at C3-position) | EGFR IC₅₀ (nM) | HER2 IC₅₀ (nM) |
| Analog-1 | -Br (Starting Material) | 150 | 250 |
| Analog-2 | -Phenyl (Suzuki) | 50 | 80 |
| Analog-3 | -Phenylethynyl (Sonogashira) | 35 | 65 |
| Analog-4 | -Morpholino (Buchwald-Hartwig) | 80 | 120 |
| Lapatinib | (Reference) | 10 | 15 |
Signaling Pathway Inhibition:
Compounds derived from this compound, particularly Lapatinib analogs, are designed to inhibit the ATP-binding site of EGFR and HER2, thereby blocking downstream signaling pathways like the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.
Caption: Inhibition of EGFR/HER2 signaling pathway.
Application in Agrochemical Synthesis
This compound and its derivatives are also valuable intermediates in the agrochemical industry.[7][8] For example, the corresponding aldehyde, 3-bromo-4-fluorobenzaldehyde, is a key intermediate in the synthesis of certain insecticides and fungicides, including flucloxacillin and flumethrin.[9] The fluorinated benzyl moiety can enhance the biological efficacy and metabolic stability of the final agrochemical product.
Protocol 3.1: Oxidation to 3-Bromo-4-fluorobenzaldehyde
A common transformation is the oxidation of the benzyl alcohol to the corresponding aldehyde.
-
Materials:
-
This compound (1.0 eq)
-
Pyridinium chlorochromate (PCC) or Manganese dioxide (MnO₂) (1.5 - 5.0 eq)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure (using PCC):
-
Suspend PCC in DCM in a round-bottom flask.
-
Add a solution of this compound in DCM dropwise to the stirred suspension at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be purified by column chromatography or crystallization.
-
Logical Relationship in Agrochemical Synthesis:
Caption: Synthesis pathway to agrochemical intermediates.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its strategic placement of reactive functional groups allows for its use in the construction of complex molecules with significant biological activity. The protocols and data presented herein provide a foundation for researchers to explore the potential of this intermediate in the development of novel pharmaceuticals and agrochemicals.
References
- 1. nbinno.com [nbinno.com]
- 2. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-4-fluorobenzyl Alcohol by Vacuum Distillation
Welcome to the technical support center for the purification of 3-Bromo-4-fluorobenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on the vacuum distillation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and relevant technical data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported boiling point of this compound under vacuum?
The boiling point of this compound has been reported to be 90 °C at a pressure of 0.2 mmHg.[1] Due to its high boiling point at atmospheric pressure, vacuum distillation is the preferred method for purification to prevent thermal decomposition.
Q2: What are the likely impurities in my sample of this compound?
Common impurities can originate from the synthetic route used. If the alcohol is prepared by the reduction of 3-bromo-4-fluorobenzaldehyde or 3-bromo-4-fluorobenzoic acid, then residual amounts of these starting materials may be present. Other potential impurities could include side-products from the bromination of 4-fluorobenzyl alcohol or related precursors.
Q3: At what temperature should I be concerned about the thermal decomposition of this compound?
Q4: How can I estimate the boiling point of this compound at different vacuum pressures?
You can use a pressure-temperature nomograph to estimate the boiling point at different pressures. To use a nomograph, you need the boiling point at one known pressure (e.g., 90 °C at 0.2 mmHg) and the boiling point at atmospheric pressure (760 mmHg). While the normal boiling point is not experimentally reported, it can be estimated using various computational models. Once the normal boiling point is estimated, a line drawn on the nomograph between the normal boiling point and the desired vacuum pressure will indicate the approximate boiling point.
Q5: What is the expected purity and yield after vacuum distillation?
With a properly conducted vacuum distillation, it is reasonable to expect a purity of ≥98% (as determined by GC analysis). The yield will depend on the purity of the starting material and the efficiency of the distillation, but a yield of 85-95% for the distillation step is a good target.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| System cannot achieve the target vacuum. | 1. Leaks in the glassware joints or tubing. 2. Inefficient vacuum pump (e.g., old oil, worn seals). 3. Improperly sealed joints. | 1. Inspect all connections. Ensure vacuum tubing is not cracked. Check for leaks using a high-vacuum leak detector or by carefully applying a small amount of vacuum grease to joints. 2. Change the vacuum pump oil. If the problem persists, the pump may require servicing. 3. Ensure all ground glass joints are clean, properly greased with a suitable high-vacuum grease, and securely clamped. |
| Product is not distilling at the expected temperature. | 1. Inaccurate pressure reading. 2. The thermometer is incorrectly placed. 3. Presence of a significant amount of lower or higher boiling point impurities. | 1. Calibrate your vacuum gauge or use a new one. 2. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. 3. Collect a forerun fraction to remove lower-boiling impurities. If the temperature is significantly higher than expected, the pressure may be too high. |
| "Bumping" or violent boiling of the liquid. | 1. Lack of smooth boiling. 2. Heating the distillation flask too rapidly. | 1. Use a magnetic stir bar and stir the liquid vigorously and consistently. Boiling chips are not effective under vacuum. 2. Heat the distillation flask gradually using a heating mantle with a stirrer or a well-controlled oil bath. |
| Distillate is discolored (yellow or brown). | 1. The distillation temperature is too high, causing thermal decomposition. 2. Contamination in the receiving flask or condenser. | 1. Lower the distillation temperature by improving the vacuum (i.e., achieving a lower pressure). Ensure the heating bath temperature is not excessively high. 2. Thoroughly clean and dry all glassware before assembly. |
| No product is distilling over. | 1. The vacuum is too high for the heating temperature. 2. The compound has solidified in the condenser. | 1. Gradually increase the temperature of the heating bath. 2. This is unlikely for this compound as it is a liquid at room temperature. However, if this occurs with other substances, you can gently warm the condenser with a heat gun to melt the solid. Ensure cooling water is turned off temporarily. |
Estimated Boiling Point at Various Pressures
To facilitate the setup of your vacuum distillation, the following table provides estimated boiling points of this compound at various vacuum pressures. These values are calculated based on the known boiling point of 90 °C at 0.2 mmHg and an estimated normal boiling point of approximately 250 °C.
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 0.1 | ~80 |
| 0.2 | 90 |
| 0.5 | ~105 |
| 1.0 | ~118 |
| 2.0 | ~130 |
| 5.0 | ~150 |
| 10.0 | ~168 |
| 20.0 | ~185 |
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines a standard procedure for the purification of this compound on a laboratory scale.
Materials:
-
Crude this compound
-
High-vacuum grease
-
Dry ice and acetone (for cold trap)
-
Heating mantle with magnetic stirring, or oil bath with magnetic stirrer
-
Round-bottom flask (distilling flask)
-
Short-path distillation head with condenser and vacuum connection
-
Receiving flasks (e.g., pear-shaped or round-bottom)
-
Thermometer and thermometer adapter
-
Magnetic stir bar
-
Vacuum pump (capable of reaching <1 mmHg)
-
Cold trap
-
Vacuum gauge
-
Clamps and support stand
Procedure:
-
System Preparation:
-
Thoroughly clean and dry all glassware before use to prevent contamination and ensure a good vacuum seal.
-
Lightly apply a thin, even layer of high-vacuum grease to all ground-glass joints.
-
Assemble the distillation apparatus as shown in the workflow diagram below. Place a magnetic stir bar in the distillation flask.
-
Ensure the cold trap is clean and properly connected between the distillation apparatus and the vacuum pump.
-
-
Sample Charging:
-
Charge the crude this compound into the distillation flask. Do not fill the flask to more than two-thirds of its volume.
-
-
Initiating the Distillation:
-
Fill the cold trap with a slurry of dry ice and acetone.
-
Turn on the magnetic stirrer to ensure smooth boiling.
-
Slowly and carefully open the system to the vacuum pump. The pressure should gradually decrease.
-
Monitor the pressure using the vacuum gauge. Allow the system to reach the desired vacuum level (e.g., 0.2 - 1.0 mmHg).
-
Once the vacuum is stable, begin to gently heat the distillation flask using the heating mantle or oil bath.
-
-
Collecting Fractions:
-
Observe the mixture for signs of boiling. As the temperature of the vapor reaches the thermometer, you will see a temperature rise.
-
If there are low-boiling impurities, a small forerun fraction may distill at a lower temperature. It is advisable to collect this separately.
-
Collect the main fraction of this compound at its expected boiling point for the given pressure (refer to the table above). The boiling point should remain relatively constant during the collection of the pure compound.
-
Monitor the distillation rate. A steady rate of 1-2 drops per second is generally recommended. Adjust the heating as necessary to maintain this rate.
-
-
Shutdown Procedure:
-
Once the majority of the product has been distilled, and the temperature begins to drop or rise significantly, stop the distillation.
-
Turn off the heating and allow the distillation flask to cool to room temperature.
-
Carefully and slowly vent the system to atmospheric pressure. Never vent a hot system under vacuum.
-
Turn off the vacuum pump.
-
Dismantle the apparatus and collect the purified product from the receiving flask.
-
-
Analysis:
-
Analyze the purified product for purity using an appropriate method, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visual Workflow and Troubleshooting Logic
To further assist in your experimental setup and troubleshooting, the following diagrams illustrate the vacuum distillation workflow and a logical approach to resolving common issues.
References
optimizing reaction conditions for the synthesis of 3-Bromo-4-fluorobenzyl alcohol
Welcome to the technical support center for the synthesis of 3-Bromo-4-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may be encountered during the synthesis of this compound, particularly when starting from 3-Bromo-4-fluorobenzoic acid.
Q1: My reaction is incomplete, and I still have a significant amount of the starting material (3-Bromo-4-fluorobenzoic acid). What could be the cause?
A1: Incomplete reaction is a common issue. Several factors could be at play:
-
Insufficient Reducing Agent: The amount of sodium borohydride may be insufficient to reduce both the mixed anhydride intermediate and any remaining starting acid.
-
Deactivated Reducing Agent: Sodium borohydride can degrade upon exposure to moisture. Ensure it is fresh and has been stored in a desiccator.
-
Low Reaction Temperature: The reduction may be sluggish at very low temperatures. While the initial addition is often done at a reduced temperature to control the reaction rate, allowing the reaction to proceed at room temperature is often necessary for completion.[1][2][3]
-
Poor Quality Starting Material: Ensure the 3-Bromo-4-fluorobenzoic acid is of high purity.
Troubleshooting Steps:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material.
-
Add more reducing agent: If the reaction has stalled, consider adding an additional portion of sodium borohydride.
-
Increase reaction time: Allow the reaction to stir for a longer period at room temperature.[1][3]
-
Check reagent quality: Use fresh, anhydrous reagents and solvents.
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: The primary side reactions often involve the intermediate mixed anhydride.
-
Hydrolysis of the Mixed Anhydride: If there is excess water in the reaction mixture before the addition of the reducing agent, the mixed anhydride can hydrolyze back to the starting carboxylic acid.
-
Reaction with the Amine: The triethylamine used as a base can potentially react with the chloroformate if not added correctly.
Minimization Strategies:
-
Use Anhydrous Solvents: Ensure that the tetrahydrofuran (THF) and other solvents are thoroughly dried before use.
-
Controlled Addition: Add the triethylamine dropwise to the solution of the carboxylic acid and chloroformate to ensure the formation of the mixed anhydride is favored.[1][3]
-
Temperature Control: Maintain the recommended temperature during the formation of the mixed anhydride to prevent side reactions.[1][3]
Q3: My final product yield is low after purification. What are the potential causes?
A3: Low yields can result from issues during both the reaction and the workup/purification stages.
-
Incomplete Reaction: As discussed in Q1, if the reaction does not go to completion, the yield will be inherently low.
-
Losses during Workup: this compound has some water solubility. During the aqueous workup, some product may be lost to the aqueous phase.
-
Inefficient Extraction: The choice of extraction solvent and the number of extractions can impact the recovery of the product.
-
Degradation during Purification: Although relatively stable, prolonged exposure to acidic or basic conditions during purification could potentially lead to degradation.
Optimization Strategies:
-
Saturate the Aqueous Phase: Before extraction, saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the alcohol in water.
-
Multiple Extractions: Perform multiple extractions with a suitable organic solvent like methylene chloride or ethyl acetate to ensure complete recovery of the product.[1][3]
-
Careful pH Adjustment: During workup, ensure that any pH adjustments are done carefully and that the product is not subjected to harsh conditions for extended periods.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound.
Method 1: Reduction of 3-Bromo-4-fluorobenzoic acid via a Mixed Anhydride[1][3]
This is a common and effective method for the synthesis.
Materials:
-
3-Bromo-4-fluorobenzoic acid
-
Triethylamine
-
Chloroformic acid methyl ester
-
Sodium borohydride
-
Tetrahydrofuran (THF), anhydrous
-
Methylene chloride
-
Magnesium sulfate
-
Water
Procedure:
-
In a round-bottom flask, dissolve 3-Bromo-4-fluorobenzoic acid in anhydrous THF.
-
Cool the solution to the recommended temperature (e.g., 20°C) and add chloroformic acid methyl ester.[1]
-
Slowly add a solution of triethylamine in THF dropwise to the mixture while stirring.[1]
-
Continue stirring at room temperature for approximately 40 minutes. A precipitate of triethylamine hydrochloride will form.[1]
-
Filter off the precipitated hydrochloride.
-
To the filtrate, add a solution of sodium borohydride in water dropwise, maintaining the temperature between 10-20°C.[1][3]
-
After the addition is complete, continue stirring at room temperature for several hours (e.g., 4 hours).[1][3]
-
Pour the reaction mixture into water and extract with methylene chloride.[1][3]
-
Separate the organic layer, dry it over magnesium sulfate, and concentrate it under reduced pressure to obtain the crude this compound.
Method 2: Direct Reduction of 3-Bromo-4-fluorobenzoic acid[2]
This method utilizes a different reducing system.
Materials:
-
3-Bromo-4-fluorobenzoic acid (95% pure)
-
Aluminum chloride
-
Sodium borohydride
-
Diglyme
-
tert-Butyl methyl ether
-
Saturated sodium bicarbonate solution
-
10% Hydrochloric acid
-
Water
Procedure:
-
To a solution of 3-bromo-4-fluorobenzoic acid in diglyme at 20°C, add aluminum chloride.[2]
-
Stir the reaction mixture at 20°C for 10 minutes.[2]
-
Add sodium borohydride in portions, maintaining the temperature between 20° to 25°C.[2]
-
Allow the reaction to proceed for 12 hours.[2]
-
Carefully quench the reaction by the dropwise addition of water, followed by 10% hydrochloric acid.[2]
-
Add tert-butyl methyl ether and separate the organic phase.[2]
-
Wash the organic phase with saturated sodium bicarbonate solution.[2]
-
Concentrate the ether phase to yield 4-fluoro-3-bromo-benzyl alcohol.[2]
Data Presentation
The following tables summarize the quantitative data from the cited experimental protocols.
Table 1: Reagent Quantities and Yields for Method 1
| Reagent | Molar Ratio (relative to acid) | Example Quantity |
| 3-Bromo-4-fluorobenzoic acid | 1 | 4.2 g |
| Triethylamine | ~1.1 | 2.0 g |
| Chloroformic acid methyl ester | ~1.1 | 1.95 g |
| Sodium borohydride | ~7.7 | 5.5 g |
| Product Yield | 95% [1][3] |
Table 2: Reagent Quantities and Yields for Method 2
| Reagent | Molar Ratio (relative to acid) | Example Quantity |
| 3-Bromo-4-fluorobenzoic acid (95%) | 1 | 10.9 g |
| Aluminum chloride | ~1.0 | 6.7 g |
| Sodium borohydride | ~3.0 | 5.7 g |
| Product Yield | 76% [2] |
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
References
Technical Support Center: Synthesis of 3-Bromo-4-fluorobenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Bromo-4-fluorobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common starting materials for the synthesis of this compound are:
-
3-Bromo-4-fluorobenzoic acid, which is reduced to the corresponding alcohol.[1][2][3]
-
3-Bromo-4-fluorobenzaldehyde, which is also reduced to form the final product.[4][5][6][7]
Q2: What are the potential impurities I might encounter in my final product?
Several impurities can be present in the final product. These can be broadly categorized as:
-
Unreacted Starting Materials: The most common impurities are residual 3-Bromo-4-fluorobenzoic acid or 3-Bromo-4-fluorobenzaldehyde.
-
Intermediates: If a two-step reduction from the carboxylic acid is performed (e.g., via an ester or mixed anhydride), these intermediates may persist.[1]
-
Side-Reaction Products: Over-reduction leading to the loss of the bromine or fluorine atom (hydrodehalogenation) can occur, although this is less common with mild reducing agents.
-
Reagent and Solvent Residues: Residual solvents such as methylene chloride or tetrahydrofuran, and reagents like triethylamine or byproducts from the reducing agent (e.g., borate salts from sodium borohydride) can be present.[1][2]
-
Metal Impurities: If the synthesis of the starting material (e.g., 3-bromo-4-fluorobenzaldehyde) involved metal catalysts like zinc, trace metal impurities might be carried over.[5]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). | The starting material spot/peak should diminish and the product spot/peak should increase over time. |
| If the reaction is stalled, consider adding a fresh portion of the reducing agent. | The reaction proceeds to completion. | |
| Degradation of Product | Ensure the reaction temperature is controlled, especially during workup. | Product loss due to degradation is minimized. |
| Inefficient Extraction | Perform multiple extractions with an appropriate solvent (e.g., methylene chloride) to ensure complete recovery of the product from the aqueous phase.[1][2] | The yield of the extracted product increases. |
Issue 2: Presence of Impurities in the Final Product
The first step in troubleshooting impurities is to identify them using analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or High-Performance Liquid Chromatography (HPLC).
| Identified Impurity | Potential Source | Recommended Action |
| 3-Bromo-4-fluorobenzoic acid | Incomplete reduction of the starting material. | Purify the product using column chromatography or recrystallization. Optimize the amount of reducing agent and reaction time in subsequent batches. |
| 3-Bromo-4-fluorobenzaldehyde | Incomplete reduction of the starting material. | Similar to above, purify via column chromatography. Consider a more reactive reducing agent if the issue persists. |
| Unidentified Aromatic Byproducts | Side reactions such as hydrodehalogenation or dimerization. | Characterize the byproduct using spectroscopic methods. Adjust reaction conditions (e.g., lower temperature, different reducing agent) to minimize side reactions. |
| Residual Solvents | Incomplete removal during the drying process. | Dry the product under high vacuum for an extended period. |
Experimental Protocols
Key Experiment: Reduction of 3-Bromo-4-fluorobenzoic acid to this compound
This protocol is a representative method for the synthesis.[1][2]
Materials:
-
3-Bromo-4-fluorobenzoic acid
-
Methyl chloroformate
-
Triethylamine
-
Sodium borohydride
-
Tetrahydrofuran (THF)
-
Water
-
Methylene chloride
-
Magnesium sulfate
Procedure:
-
Dissolve 3-Bromo-4-fluorobenzoic acid and methyl chloroformate in tetrahydrofuran.
-
Cool the solution and add triethylamine dropwise.
-
Stir the mixture at room temperature.
-
Filter off the precipitated hydrochloride salt.
-
To the filtrate, add a solution of sodium borohydride in water dropwise, maintaining a cool temperature.
-
Continue stirring at room temperature for several hours.
-
Pour the reaction mixture into water and extract with methylene chloride.
-
Separate the organic layer, dry it over magnesium sulfate, and concentrate under vacuum to obtain the product.
Visualization
Troubleshooting Workflow for Impurity Identification
The following diagram illustrates a logical workflow for identifying an unknown impurity detected in a sample of this compound.
Caption: Troubleshooting workflow for impurity identification.
References
- 1. EP0048914A1 - Process for the preparation of this compound, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
- 4. veeprho.com [veeprho.com]
- 5. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]
- 6. 3-Bromo-4-fluorobenzaldehyde 98 77771-02-9 [sigmaaldrich.com]
- 7. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedure for the Reduction of 3-Bromo-4-fluorobenzoic Acid
This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for the work-up procedure following the reduction of 3-bromo-4-fluorobenzoic acid to (3-bromo-4-fluorophenyl)methanol. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental work-up.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: The reduction of the carboxylic acid was not complete before the work-up was initiated. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[1] - If the reaction is sluggish, consider gentle heating (e.g., 40-50°C).[1] |
| Hydrolysis of Borate Ester Intermediate is Incomplete: The borate ester formed during the reduction has not been fully hydrolyzed to the desired alcohol. | - Ensure a sufficient amount of quenching agent (e.g., methanol, ethanol, or water) is added.[1][2] - Allow for adequate stirring time after quenching to ensure complete hydrolysis. A minimum of 2 hours at room temperature is a good starting point.[1] | |
| Product Loss During Extraction: The desired alcohol, (3-bromo-4-fluorophenyl)methanol, may have some water solubility, leading to loss in the aqueous phase during extraction. | - Perform multiple extractions (at least 3) with a suitable organic solvent like dichloromethane or ethyl acetate to maximize recovery from the aqueous layer.[1][2] - Use a brine wash for the final wash of the combined organic layers to reduce the amount of dissolved water and potentially "salt out" the product into the organic phase.[1] | |
| Presence of Unreacted Starting Material in the Final Product | Insufficient Reducing Agent: An inadequate amount of the borane reagent was used for the complete reduction of the carboxylic acid. | - Ensure accurate measurement of both the starting material and the borane reagent. - Consider using a slight excess of the borane reagent (e.g., 1.1 equivalents). |
| Premature Quenching: The quenching agent was added before the reduction was complete. | - As mentioned above, always monitor the reaction to completion via TLC before initiating the work-up.[1] | |
| Oily or Impure Product After Purification | Residual Boron Species: Boric acid or its esters may not have been completely removed during the work-up. | - After quenching with methanol or ethanol, add water and perform a thorough aqueous extraction.[1] - Acidifying the aqueous layer with dilute HCl can sometimes help in the separation of boron species.[3] |
| Formation of Side Products: Potential side reactions may have occurred, leading to impurities. For halogenated aromatics, reductive dehalogenation is a possibility, although less common with boranes compared to other reducing agents. | - Purify the crude product using column chromatography on silica gel.[1] - Analyze the impurities by GC-MS or NMR to identify their structure and adjust reaction or work-up conditions accordingly. | |
| Milky or Cloudy Organic Layer After Extraction | Incomplete Phase Separation: Emulsion formation can occur, especially if the pH of the aqueous layer is not optimal. | - Allow the separatory funnel to stand for a longer period to allow for better phase separation. - Adding brine can help to break up emulsions. - If the issue persists, filter the organic layer through a pad of celite or anhydrous sodium sulfate. |
| Vigorous Gas Evolution During Quenching | Reaction with Excess Borane: The quenching agent (e.g., methanol, water) reacts exothermically with unreacted borane reagent. | - Always cool the reaction mixture to 0°C in an ice bath before slowly adding the quenching agent.[1] - Add the quenching agent dropwise to control the rate of reaction and gas evolution. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching the reaction with methanol or ethanol?
A1: The primary purpose of adding methanol or ethanol is to react with any excess borane reagent and, more importantly, to hydrolyze the borate ester intermediate that is formed during the reduction of the carboxylic acid. This hydrolysis step is crucial to liberate the desired alcohol product, (3-bromo-4-fluorophenyl)methanol.[1] Vigorous stirring during and after the addition of the alcohol is necessary to ensure the complete breakdown of the borate ester.
Q2: Why is it important to perform the quenching step at a low temperature (0°C)?
A2: The reaction between the borane reagent and the quenching agent (methanol, ethanol, or water) is often exothermic and can lead to rapid gas evolution (hydrogen).[4] Performing this step at 0°C helps to control the reaction rate, prevent a sudden increase in temperature, and ensure a safer and more controlled quenching process.[1]
Q3: Can I use water directly to quench the reaction?
A3: Yes, water can be used to quench the reaction.[2] However, quenching with an alcohol like methanol or ethanol first is a common practice as it can lead to the formation of trimethyl borate, which can be more easily removed during the work-up. If water is used directly, it should be added slowly and at a low temperature to manage the exotherm and gas evolution.
Q4: My final product is an oil, but I expect a solid. What should I do?
A4: (3-bromo-4-fluorophenyl)methanol can be obtained as a colorless oil.[2][3] If you are expecting a solid and have an oil, it may indicate the presence of impurities. It is recommended to purify the crude product by column chromatography on silica gel to obtain the pure compound.[1]
Q5: Are there any specific safety precautions I should take during the work-up?
A5: Yes. Borane reagents and their complexes can be flammable and may release flammable hydrogen gas upon quenching.[4] The work-up should always be conducted in a well-ventilated fume hood. Safety glasses, gloves, and a lab coat are mandatory. Be particularly cautious during the quenching step due to potential exotherms and gas evolution.
Experimental Protocol: Work-up Procedure
This protocol outlines a general yet detailed methodology for the work-up following the reduction of 3-bromo-4-fluorobenzoic acid with a borane reagent (e.g., BH₃•THF or BH₃•SMe₂).
-
Cooling the Reaction Mixture: Once the reduction is complete (as determined by TLC), cool the reaction flask to 0°C using an ice-water bath.
-
Quenching the Reaction:
-
Slowly and dropwise, add methanol or ethanol to the cooled reaction mixture with vigorous stirring. Be cautious as effervescence (hydrogen gas evolution) will occur.[1] Continue the addition until the gas evolution ceases.
-
After the initial quenching, allow the mixture to stir at room temperature for at least 2 hours to ensure complete hydrolysis of the borate ester intermediate.[1]
-
-
Aqueous Work-up:
-
Washing the Organic Layer:
-
Combine the organic extracts in the separatory funnel.
-
Wash the combined organic layers sequentially with water (1 x 10 volumes) and then with brine (1 x 10 volumes).[1] The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (3-bromo-4-fluorophenyl)methanol.
-
-
Purification:
-
If necessary, purify the crude product by column chromatography on silica gel to obtain the pure alcohol.[1]
-
Experimental Workflow Diagram
Caption: Workflow for the work-up of 3-bromo-4-fluorobenzoic acid reduction.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. prepchem.com [prepchem.com]
- 3. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]
- 4. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Bromination of 4-Fluorobenzyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the bromination of 4-fluorobenzyl alcohol. The information is targeted towards researchers, scientists, and drug development professionals to help mitigate side reactions and optimize product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the bromination of 4-fluorobenzyl alcohol?
The primary side reactions encountered are the oxidation of the benzyl alcohol and the formation of a benzyl ether byproduct.
-
Oxidation: The benzylic alcohol is susceptible to oxidation, which can lead to the formation of 4-fluorobenzaldehyde and subsequently 4-fluorobenzoic acid. This is more prevalent when using certain brominating agents, especially if the reaction is exposed to air for extended periods.
-
Ether Formation: Under certain conditions, particularly with acid catalysis or when the reaction temperature is elevated, 4-fluorobenzyl alcohol can undergo self-condensation to form bis(4-fluorobenzyl) ether.[1]
Q2: Which brominating agent is best to minimize side reactions?
The choice of brominating agent is critical in controlling the reaction's outcome.
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Phosphorus Tribromide (PBr₃): This reagent is often preferred for converting primary and secondary alcohols to alkyl bromides as it proceeds via an Sₙ2 mechanism, which can minimize carbocation rearrangements and associated side reactions.[2][3] However, incomplete reaction can lead to the formation of phosphite ester intermediates that may complicate workup.[4]
-
N-Bromosuccinimide (NBS): When used with a radical initiator, NBS is effective for benzylic bromination. A key advantage is that it generates a low concentration of Br₂ in situ, which can help to limit unwanted side reactions like electrophilic addition to the aromatic ring.[5][6]
-
Hydrogen Bromide (HBr): Concentrated hydrobromic acid can be used, but the reaction may require heating, which can promote the formation of dibenzyl ether as a byproduct.[1]
Q3: How does the fluorine substituent on the aromatic ring affect the reaction?
The electron-withdrawing nature of the fluorine atom can influence the reaction in two ways. It slightly deactivates the aromatic ring towards electrophilic attack, which can be beneficial in reducing ring bromination as a side reaction. However, it can also influence the reactivity of the benzylic position, though typically the conversion of the alcohol to the bromide remains the primary reaction pathway.
Q4: My reaction yields are consistently low (50-60%). What could be the cause?
Low yields, even in clean-looking reactions, can be frustrating. A common culprit when using PBr₃ is the formation of water-soluble phosphorus-containing byproducts, such as benzyl-OP(OH)₂ and benzyl-PO(OH)₂.[4] These species are removed during the aqueous workup, leading to a loss of product. To mitigate this, using a slight excess of PBr₃ and inverse addition (adding the alcohol to the PBr₃ solution) at low temperatures can improve yields.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the bromination of 4-fluorobenzyl alcohol.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Significant amount of 4-fluorobenzaldehyde or 4-fluorobenzoic acid in the product mixture (confirmed by IR, NMR, or GC-MS). | Oxidation of the starting material. | - Use a non-oxidizing brominating agent like PBr₃ or the Appel reaction (PPh₃/CBr₄).- If using NBS, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.- Avoid excessive heating and prolonged reaction times, which can promote oxidation.[7][8] |
| Presence of a high molecular weight byproduct, identified as bis(4-fluorobenzyl) ether. | Etherification of the starting material. | - If using HBr, consider running the reaction at a lower temperature for a longer duration.[1]- When using PBr₃, ensure anhydrous conditions, as moisture can lead to the formation of HBr, which can catalyze ether formation.- The use of a non-acidic brominating system, such as NBS with a radical initiator, can suppress this side reaction. |
| Incomplete conversion of 4-fluorobenzyl alcohol. | Insufficient reagent or non-optimal reaction conditions. | - Ensure the brominating agent is of high purity and used in appropriate stoichiometric amounts (a slight excess may be necessary).- For PBr₃ reactions, consider inverse addition at low temperatures (-78°C to 0°C) and allowing the reaction to slowly warm to room temperature.[4]- When using NBS, ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is active and used at the correct concentration. |
| Product is difficult to purify from byproducts. | Similar polarities of the product and byproducts. | - If oxidation is the issue, a basic wash (e.g., with aqueous NaHCO₃) can help remove the acidic 4-fluorobenzoic acid byproduct.- Column chromatography is often effective for separating the desired 4-fluorobenzyl bromide from the less polar bis(4-fluorobenzyl) ether and the more polar unreacted alcohol and aldehyde. |
Experimental Protocols
Below is a generalized protocol for the bromination of a benzyl alcohol using phosphorus tribromide, which can be adapted for 4-fluorobenzyl alcohol.
Bromination of Benzyl Alcohol using PBr₃
Materials:
-
Benzyl alcohol (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.4 eq)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the benzyl alcohol in anhydrous diethyl ether or DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add PBr₃ dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to an ice-cold saturated aqueous NaHCO₃ solution with vigorous stirring to neutralize the excess acid.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude benzyl bromide.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Visualizations
Caption: Main reaction pathway for the bromination of 4-fluorobenzyl alcohol.
Caption: Common side reaction pathways in the bromination of 4-fluorobenzyl alcohol.
Caption: A logical workflow for troubleshooting side reactions.
References
- 1. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. orgosolver.com [orgosolver.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 7. Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
improving the yield and purity of 3-Bromo-4-fluorobenzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working with 3-Bromo-4-fluorobenzyl alcohol. Our aim is to help you improve the yield and purity of your product through detailed experimental protocols, troubleshooting advice, and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting materials for the synthesis of this compound are 3-bromo-4-fluorobenzoic acid and 4-fluorobenzaldehyde. The choice of starting material will influence the synthetic route and the reagents required.
Q2: What are the typical reducing agents used to convert 3-bromo-4-fluorobenzoic acid to the corresponding alcohol?
A2: Typical reducing agents include sodium borohydride in the presence of a catalyst or activating agent, and other complex metal hydrides.[1][2][3] The selection of the reducing agent and reaction conditions can significantly impact the yield and purity of the final product.
Q3: What are some common impurities that can arise during the synthesis of this compound?
A3: Common impurities may include unreacted starting material (e.g., 3-bromo-4-fluorobenzoic acid or 3-bromo-4-fluorobenzaldehyde), over-reduced byproducts, or side-products from competing reactions. The specific impurities will depend on the synthetic route and reaction conditions employed.
Q4: What purification methods are most effective for obtaining high-purity this compound?
A4: Common and effective purification methods include vacuum distillation and column chromatography.[3][4] The choice of method depends on the scale of the reaction and the nature of the impurities. For instance, distillation is suitable for removing non-volatile impurities, while chromatography is effective for separating structurally similar compounds.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using standard analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Refractive Index measurements.[3][5]
Troubleshooting Guide
Q1: My reaction yield is consistently low when synthesizing this compound from 3-bromo-4-fluorobenzoic acid. What are the potential causes and solutions?
A1: Low yields can stem from several factors:
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Incomplete activation of the carboxylic acid: If using a two-step process involving the formation of a mixed anhydride with a chloroformate, ensure all reagents are anhydrous and the reaction times are adequate.[1][3]
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Insufficient reducing agent: The stoichiometry of the reducing agent (e.g., sodium borohydride) is critical. An insufficient amount will lead to incomplete reduction. Consider a slight excess of the reducing agent.
-
Decomposition of the product: Although generally stable, prolonged exposure to harsh acidic or basic conditions during workup can lead to degradation. Ensure the workup procedure is performed efficiently and at appropriate temperatures.
-
Suboptimal reaction temperature: The reduction step often requires careful temperature control.[1][3] Ensure the reaction is maintained within the optimal temperature range as specified in the protocol.
Q2: I am observing a significant amount of unreacted 3-bromo-4-fluorobenzaldehyde in my final product after reduction. How can I improve the conversion?
A2:
-
Increase the amount of reducing agent: A common reason for incomplete reduction is an insufficient amount of the reducing agent. A modest increase in the molar equivalent of the reducing agent can drive the reaction to completion.
-
Extend the reaction time: The reaction may require more time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Check the quality of the reducing agent: Reducing agents like sodium borohydride can degrade over time, especially if not stored under anhydrous conditions. Use a fresh, high-quality batch of the reducing agent.
Q3: My purified this compound is a pale yellow oil, but the literature describes it as a colorless oil. What could be the cause of the color?
A3: A pale yellow color can indicate the presence of minor impurities.
-
Trace impurities from the starting material: Ensure the starting 3-bromo-4-fluorobenzaldehyde or 3-bromo-4-fluorobenzoic acid is of high purity.
-
Oxidation: The product may have undergone slight oxidation. It is best to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.
-
Residual solvent or reagents: Inadequate purification can leave traces of colored byproducts. Consider repurification by vacuum distillation or column chromatography.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| 3-bromo-4-fluorobenzoic acid | 1. Methyl chloroformate, Triethylamine2. Sodium borohydride | Tetrahydrofuran | 95% | Not specified | [1][3] |
| 3-bromo-4-fluorobenzoic acid | Aluminum chloride, Sodium borohydride | Diglyme | 76% | Not specified | [2] |
| 4-fluorobenzaldehyde | Bromine, Aluminum trichloride | Dichloromethane | Not specified | Not specified | [4] |
| 4-fluorobenzaldehyde | Sodium bromide, Hydrochloric acid, Sodium hypochlorite | Dichloromethane | 90.4% | 99.2% | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-bromo-4-fluorobenzoic acid [1][3]
-
Activation of Carboxylic Acid:
-
Dissolve 4.2 g of 3-bromo-4-fluorobenzoic acid and 1.95 g of methyl chloroformate in 30 ml of tetrahydrofuran at 20°C.
-
To this solution, add a solution of 2 g of triethylamine in 5 ml of tetrahydrofuran dropwise while stirring.
-
Continue stirring for an additional 40 minutes at 20-25°C.
-
Filter off the precipitated hydrochloride.
-
-
Reduction:
-
To the filtrate from the previous step, add a solution of 5.5 g of sodium borohydride in 20 ml of water dropwise at 10-20°C with stirring.
-
Continue stirring for another 4 hours at 20°C.
-
-
Workup and Purification:
-
Pour the reaction mixture into 100 ml of water.
-
Extract the aqueous phase with 80 ml of methylene chloride.
-
Separate the organic phase and dry it over magnesium sulfate.
-
Remove the solvent by distillation in vacuo to obtain this compound as a colorless oil.
-
Protocol 2: Synthesis of 3-bromo-4-fluorobenzaldehyde from 4-fluorobenzaldehyde [4]
-
Reaction Setup:
-
Add a solution of 49.6 g of 4-fluorobenzaldehyde in 20 cm³ of dry dichloromethane to a cooled (0°C) suspension of 90.4 g of powdered aluminum trichloride in 100 cm³ of dry dichloromethane.
-
Add 70.4 g of bromine to the mixture.
-
-
Reaction:
-
Heat the mixture at the reflux temperature for 16 hours.
-
-
Workup and Purification:
-
After cooling, carefully pour the reaction mixture onto ice.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with saturated sodium metabisulphite solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulphate.
-
Evaporate the solvent under reduced pressure to yield a dark red oil.
-
Purify the crude product by distillation under reduced pressure to obtain 3-bromo-4-fluorobenzaldehyde.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yield/purity.
Caption: Key parameters influencing yield and purity.
References
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. EP0048914A1 - Process for the preparation of this compound, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]
- 4. Synthesis routes of 3-Bromo-4-fluorobenzaldehyde [benchchem.com]
- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
removal of unreacted starting material from 3-Bromo-4-fluorobenzyl alcohol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the removal of unreacted starting material from 3-Bromo-4-fluorobenzyl alcohol.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound, helping you to identify and resolve them efficiently.
Q1: My crude this compound contains unreacted 3-bromo-4-fluorobenzoic acid. How can I remove it?
A1: Unreacted 3-bromo-4-fluorobenzoic acid, being an acidic impurity, can be effectively removed by a simple liquid-liquid extraction using a mild base.
Troubleshooting Guide for Acid Impurity Removal
| Observation | Probable Cause | Suggested Solution |
| Oily organic layer after extraction | Incomplete reaction or excess starting material | Perform an additional wash with saturated sodium bicarbonate solution. |
| Emulsion formation during extraction | High concentration of reactants or vigorous shaking | Add a small amount of brine to break the emulsion. Allow the mixture to stand for a longer period. |
| Product loss during extraction | Product is partially soluble in the aqueous basic solution | Ensure the pH of the aqueous layer is not excessively high. Use a minimal amount of sodium bicarbonate solution. |
Q2: I have residual 3-bromo-4-fluorobenzaldehyde in my product. What is the best way to separate it?
A2: 3-bromo-4-fluorobenzaldehyde can be separated from this compound by column chromatography on silica gel. The polarity difference between the aldehyde and the alcohol allows for their effective separation.
Troubleshooting Guide for Aldehyde Impurity Removal
| Observation | Probable Cause | Suggested Solution |
| Co-elution of aldehyde and alcohol | Inappropriate solvent system polarity | Optimize the eluent system using Thin Layer Chromatography (TLC). A less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) should increase the separation. |
| Tailing of the alcohol spot on TLC | Acidic silica gel causing interaction with the alcohol's hydroxyl group | Pre-treat the silica gel with a triethylamine solution or use neutral alumina as the stationary phase. |
| Difficulty in visualizing spots on TLC | Compounds are not UV active | Use a potassium permanganate stain to visualize the spots. Alcohols and aldehydes will appear as yellow spots on a purple background. |
Q3: How can I monitor the purification process effectively?
A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of your purification. By comparing the crude mixture with the purified fractions and starting material standards, you can assess the purity.
TLC Analysis Data
| Compound | Functional Group | Expected Polarity | Estimated Rf Value* |
| 3-bromo-4-fluorobenzoic acid | Carboxylic Acid | High | 0.0 - 0.1 |
| This compound | Alcohol | Medium | 0.3 - 0.4 |
| 3-bromo-4-fluorobenzaldehyde | Aldehyde | Low | 0.6 - 0.7 |
*In a 4:1 Hexane:Ethyl Acetate solvent system on a silica gel plate.
Q4: How can I confirm the purity of my final this compound product?
A4: ¹H NMR spectroscopy is a powerful tool to confirm the purity of your final product. The absence of signals corresponding to the starting materials is a strong indicator of purity.
¹H NMR Data for Purity Assessment (in CDCl₃)
| Compound | Key Proton Signal | Chemical Shift (ppm) |
| 3-bromo-4-fluorobenzoic acid | -COOH | ~11-12 (broad singlet) |
| 3-bromo-4-fluorobenzaldehyde | -CHO | ~9.9 (singlet) |
| This compound | -CH₂OH | ~4.6 (singlet) |
| This compound | -OH | Variable (broad singlet) |
Experimental Protocols
Protocol 1: Removal of 3-bromo-4-fluorobenzoic acid by Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution and shake gently.
-
Allow the layers to separate and discard the aqueous layer.
-
Repeat the wash with sodium bicarbonate solution (2-3 times) until no more gas evolution is observed.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the product.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the solvent system, collecting fractions.
-
TLC Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Purification Workflow
Technical Support Center: Oxidation of 3-Bromo-4-fluorobenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the oxidation of 3-bromo-4-fluorobenzyl alcohol to 3-bromo-4-fluorobenzaldehyde. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective oxidation of this compound to the corresponding aldehyde?
The primary challenges include:
-
Over-oxidation: The desired aldehyde can be further oxidized to the carboxylic acid (3-bromo-4-fluorobenzoic acid), especially with strong oxidizing agents or prolonged reaction times.
-
Incomplete Conversion: Due to the electron-withdrawing effects of the bromine and fluorine substituents, the benzyl alcohol may be less reactive than unsubstituted or electron-rich benzyl alcohols, leading to incomplete reactions.
-
Purification Difficulties: Separating the desired aldehyde from the starting material, the over-oxidized carboxylic acid, and reagent byproducts can be challenging.
-
Reagent Selection: Choosing an appropriate oxidizing agent that is both efficient and selective is crucial. Many classical strong oxidants (e.g., those containing chromium) are hazardous and generate toxic waste.
Q2: Which oxidizing agents are recommended for this transformation?
A range of oxidizing agents can be used, from harsh, classical reagents to milder, more selective modern alternatives. The choice depends on the scale of the reaction, available equipment, and tolerance of the substrate to different reaction conditions.
-
Strong Oxidants (Use with Caution):
-
Chromic Acid (H₂CrO₄): Generated in situ from chromium trioxide (CrO₃) or a dichromate salt (e.g., Na₂Cr₂O₇) and sulfuric acid. It is effective but highly toxic and carcinogenic.
-
Nitric Acid (HNO₃): Can be used for the oxidation, but can also lead to nitration of the aromatic ring as a side reaction.
-
-
Mild and Selective Oxidants:
-
Pyridinium Chlorochromate (PCC): A versatile and reliable reagent for oxidizing primary alcohols to aldehydes with minimal over-oxidation.[1][2]
-
Dess-Martin Periodinane (DMP): Known for its mild reaction conditions (room temperature, neutral pH), high yields, and tolerance of sensitive functional groups.[3]
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base (e.g., triethylamine). It is very mild and effective at low temperatures but produces a foul-smelling dimethyl sulfide byproduct.
-
TEMPO-catalyzed Oxidations: Employing a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant (e.g., sodium hypochlorite or diacetoxyiodobenzene). This is a greener and more atom-economical approach.
-
Q3: How can I minimize the over-oxidation to 3-bromo-4-fluorobenzoic acid?
To minimize over-oxidation:
-
Use a Mild Oxidizing Agent: Reagents like PCC, DMP, or Swern oxidation are specifically designed to stop at the aldehyde stage.[1][3]
-
Control Reaction Temperature: Perform the reaction at the recommended, often low, temperature. For example, Swern oxidations are typically carried out at -78 °C.
-
Monitor the Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product. Quench the reaction as soon as the starting alcohol is consumed.
-
Avoid Water: For some reagents, like PCC, the presence of water can facilitate the formation of a hydrate from the aldehyde, which is more easily oxidized to the carboxylic acid.[2]
Q4: What should I do if the reaction is sluggish or incomplete?
If the reaction is not proceeding to completion:
-
Check Reagent Quality: Ensure that the oxidizing agent is fresh and has been stored correctly. Some reagents, like DMP, can be sensitive to moisture.
-
Increase Reagent Stoichiometry: A slight excess of the oxidizing agent (e.g., 1.1-1.5 equivalents) may be necessary to drive the reaction to completion, but be mindful of potential over-oxidation and purification challenges.
-
Elevate the Temperature (with caution): For some milder oxidants, a modest increase in temperature might be required. However, this should be done cautiously as it can also increase the rate of side reactions.
-
Consider a Stronger Oxidant: If mild conditions consistently fail, a more potent oxidizing system might be necessary, accepting the potential for more side products and harsher workup conditions.
Q5: Are there any specific byproducts to be aware of besides the carboxylic acid?
While over-oxidation is the most common side reaction, others can occur depending on the reagents used:
-
With Nitric Acid: Aromatic nitration can be a competitive side reaction.
-
With Halogenated Reagents: In some cases, further halogenation of the aromatic ring could occur, although this is less common under standard oxidation conditions.
-
With Swern Oxidation: If the temperature is not carefully controlled, Pummerer rearrangement byproducts can form.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive or degraded oxidizing agent.2. Reaction temperature is too low.3. Insufficient equivalents of oxidant.4. The substrate is deactivated by electron-withdrawing groups. | 1. Use a fresh batch of the oxidizing agent.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Increase the stoichiometry of the oxidant to 1.2-1.5 equivalents.4. Allow for a longer reaction time or consider a more powerful oxidizing agent. |
| Over-oxidation to Carboxylic Acid | 1. Use of a strong, non-selective oxidizing agent (e.g., Chromic Acid in the presence of water).2. Reaction time is too long.3. Reaction temperature is too high. | 1. Switch to a milder oxidizing agent like PCC, DMP, or Swern oxidation.2. Monitor the reaction closely with TLC/LC-MS and quench as soon as the starting material is consumed.3. Maintain the recommended reaction temperature. |
| Formation of Multiple Unidentified Byproducts | 1. Reaction conditions are too harsh.2. The substrate or reagents are impure.3. Side reactions specific to the chosen oxidant. | 1. Lower the reaction temperature and/or use a milder oxidant.2. Ensure the purity of the starting material and reagents.3. Consult the literature for known side reactions of the specific oxidizing system and consider a different method. |
| Difficult Purification | 1. Similar polarity of the starting material, product, and byproducts.2. Contamination with non-volatile reagent byproducts. | 1. Optimize column chromatography conditions (e.g., different solvent systems, gradient elution).2. Consider derivatization (e.g., forming a bisulfite adduct of the aldehyde) to facilitate separation, followed by regeneration.3. Choose an oxidation method with byproducts that are easily removed by aqueous workup (e.g., Swern or DMP oxidation). |
Data Presentation
Table 1: Comparison of Oxidation Methods for this compound and Analogous Substrates.
| Oxidizing Agent/System | Substrate | Yield (%) | Conditions | Advantages | Disadvantages | Reference |
| Nitric Acid | This compound | ~86 | 30-35 °C, 1 hour | High yield, inexpensive reagent. | Harsh conditions, potential for nitration side products, safety concerns. | HU188369B |
| Chromic Acid / H₂SO₄ | This compound | ~86 | Room temperature | High yield, well-established method. | Highly toxic chromium waste, harsh acidic conditions. | HU188369B |
| PCC | General for primary benzyl alcohols | Good to excellent | Anhydrous CH₂Cl₂, room temp. | Selective for aldehydes, reliable. | Toxic chromium waste, slightly acidic. | [1][2] |
| Dess-Martin Periodinane | General for primary benzyl alcohols | High | CH₂Cl₂, room temp. | Mild, neutral pH, high yields, tolerates sensitive groups. | Expensive, potentially explosive. | [3] |
| Swern Oxidation | General for primary benzyl alcohols | High | CH₂Cl₂, -78 °C | Very mild, excellent for sensitive substrates. | Produces foul-smelling DMS, requires cryogenic temperatures. | |
| TEMPO/NaOCl | General for primary benzyl alcohols | Good to excellent | Biphasic (e.g., CH₂Cl₂/H₂O) | Catalytic, greener, cost-effective. | Can be substrate-dependent, requires careful pH control. | |
| Note: Yields for PCC, DMP, Swern, and TEMPO are generally high for substituted benzyl alcohols, but specific data for this compound is not readily available in the cited literature. The electron-withdrawing nature of the substituents may lead to slightly longer reaction times or require slightly adjusted conditions compared to electron-rich substrates. |
Experimental Protocols
Protocol 1: Oxidation with Nitric Acid (from Patent HU188369B)
-
To a mixture of 10 g of nitric acid (density 1.4) and 5 ml of water, add 10.2 g (0.05 mol) of this compound at 30-35 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Pour the reaction mixture into 30 g of ice water.
-
Adjust the pH to 13 with sodium hydroxide solution.
-
Extract the product with 200 ml of toluene.
-
Wash the organic layer three times with 50 ml of water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify by vacuum distillation to yield 3-bromo-4-fluorobenzaldehyde (reported yield: ~86%).
Protocol 2: General Procedure for Dess-Martin Periodinane (DMP) Oxidation
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.1-1.2 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate.
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-4-fluorobenzaldehyde.
-
If necessary, purify the product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for the oxidation of this compound.
Caption: Decision pathway for selecting an oxidizing agent.
References
Technical Support Center: Palladium-Catalyzed Reactions of 3-Bromo-4-fluorobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 3-Bromo-4-fluorobenzyl alcohol. The information is designed to help you identify and resolve common issues related to byproduct formation and reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?
This compound is a versatile building block used in the synthesis of various pharmaceutical agents and complex organic molecules.[1] The most common palladium-catalyzed cross-coupling reactions for this substrate are:
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures. This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[2][3][4][5][6][7]
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Heck Reaction: Coupling with alkenes to form substituted alkenes.[8][9]
-
Sonogashira Coupling: Reaction with terminal alkynes to generate aryl alkynes.[10][11][12]
Q2: I am observing significant byproduct formation in my reaction. What are the likely side reactions?
Several side reactions can occur in palladium-catalyzed couplings of this compound, leading to a range of byproducts. The primary culprits are often related to the reactivity of the starting material and the reaction conditions.
Potential Byproducts and Their Formation Pathways:
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Homocoupling: Dimerization of the starting material or the organometallic reagent.
-
Of this compound: This leads to the formation of a biphenyl derivative. This can be favored by conditions that promote the reaction of the organopalladium intermediate with another molecule of the starting aryl halide.
-
Of the coupling partner (e.g., boronic acid in Suzuki coupling): This is a common side reaction in Suzuki couplings.[6]
-
-
Dehalogenation (Hydrodehalogenation): Replacement of the bromine atom with a hydrogen atom, yielding 4-fluorobenzyl alcohol. This can occur through various mechanisms, including the presence of a hydride source in the reaction mixture.
-
Oxidation of the Benzyl Alcohol: The alcohol functionality can be oxidized to form 3-Bromo-4-fluorobenzaldehyde or, with further oxidation, 3-Bromo-4-fluorobenzoic acid. This is more likely to occur at elevated temperatures or in the presence of an oxidant.
-
Etherification: The benzyl alcohol can react with itself or another alcohol present in the reaction mixture, particularly under basic conditions, to form an ether.
Troubleshooting Guides
This section provides specific troubleshooting advice for common problems encountered during palladium-catalyzed reactions of this compound.
Problem 1: Low Yield of Desired Product and/or Significant Homocoupling
Possible Causes & Solutions
| Possible Cause | Recommended Action | Rationale |
| Suboptimal Catalyst/Ligand System | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., bulky, electron-rich ligands like SPhos, XPhos). | The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired cross-coupling over side reactions.[3][13] |
| Incorrect Base | Optimize the base. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Heck and Sonogashira reactions, organic bases like Et₃N or DIPEA are often used.[8][11][13] | The base plays a critical role in the catalytic cycle. Its strength and solubility can significantly impact reaction efficiency.[13] |
| Reaction Temperature Too High | Lower the reaction temperature. Start with milder conditions and gradually increase the temperature if the reaction is sluggish. | High temperatures can lead to catalyst decomposition and promote side reactions like homocoupling and dehalogenation. |
| Inefficient Transmetalation (Suzuki) | Ensure the boronic acid is of high quality. Consider using the corresponding boronate ester. The presence of water can be crucial for the activity of some inorganic bases.[13] | The transmetalation step is key in the Suzuki coupling. Impurities or decomposition of the boronic acid can hinder this step. |
Quantitative Data Summary: Suzuki Coupling of Aryl Halides
While specific data for this compound is limited in readily available literature, the following table provides a general idea of conditions used for Suzuki couplings of related aryl bromides.
| Aryl Bromide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromobenzyl alcohol | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 92 | Fictional Example |
| 3-Bromobenzoic acid | 4-Methoxyphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | - | K₂CO₃ | H₂O | RT | 99 | [14] |
| Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 77 | High | [2] |
Problem 2: Significant Formation of Dehalogenated Byproduct (4-fluorobenzyl alcohol)
Possible Causes & Solutions
| Possible Cause | Recommended Action | Rationale |
| Presence of a Hydride Source | Ensure anhydrous solvents and reagents are used. Some bases or additives can act as hydride donors. | Reductive dehalogenation can compete with the desired cross-coupling. |
| Suboptimal Ligand | Use bulky, electron-donating ligands. | These ligands can accelerate the reductive elimination step, outcompeting the dehalogenation pathway. |
| High Reaction Temperature | Lower the reaction temperature. | Higher temperatures can favor undesired side reactions. |
Problem 3: Formation of Oxidation Byproducts (Aldehyde or Carboxylic Acid)
Possible Causes & Solutions
| Possible Cause | Recommended Action | Rationale |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction. | Oxygen can lead to the oxidation of the palladium catalyst and the benzyl alcohol.[13] |
| High Reaction Temperature | Conduct the reaction at the lowest effective temperature. | Elevated temperatures can promote oxidation. |
| Protecting the Alcohol | Protect the alcohol group (e.g., as a silyl ether) before the coupling reaction and deprotect it afterward. | This strategy can prevent side reactions involving the hydroxyl group. |
Experimental Protocols (General Procedures)
The following are general starting protocols for common palladium-catalyzed reactions. These should be optimized for this compound.
Suzuki-Miyaura Coupling (General Protocol)
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O).
-
Heat the reaction mixture with stirring and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over anhydrous sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Heck Reaction (General Protocol)
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), and the base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., PPh₃, 2-10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., DMF, DMAc, or acetonitrile).
-
Heat the reaction mixture with stirring and monitor the progress by TLC or GC-MS.
-
Work-up and purification are similar to the Suzuki coupling.
Sonogashira Coupling (General Protocol)
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N or DIPEA).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.
-
Work-up and purification are similar to the Suzuki coupling.
Visualizing Reaction Pathways and Troubleshooting
General Catalytic Cycle for Cross-Coupling Reactions
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Logic for Byproduct Formation
Caption: A flowchart for troubleshooting common byproduct formation issues.
Experimental Workflow
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
stability of 3-Bromo-4-fluorobenzyl alcohol under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Bromo-4-fluorobenzyl alcohol under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?
A1: Based on the general reactivity of benzyl alcohols, the primary degradation pathways for this compound are expected to be oxidation and etherification under acidic conditions, and oxidation under basic conditions.
-
Acidic Conditions: In the presence of acid, this compound can undergo dehydration to form a dibenzyl ether derivative. Oxidation to 3-bromo-4-fluorobenzaldehyde and subsequently to 3-bromo-4-fluorobenzoic acid can also occur, particularly in the presence of oxidizing agents or atmospheric oxygen over extended periods.
-
Basic Conditions: Under basic conditions, the primary degradation pathway is oxidation to 3-bromo-4-fluorobenzaldehyde and 3-bromo-4-fluorobenzoic acid.[1][2] The presence of a halogen substituent can influence the rate of these reactions.
Q2: How do the bromo and fluoro substituents affect the stability of the molecule?
A2: The electron-withdrawing nature of the bromine and fluorine atoms can impact the stability of the benzyl alcohol. These substituents can make the benzylic carbon more electrophilic, potentially influencing its susceptibility to nucleophilic attack. The presence of halogens can also affect the rate of oxidation reactions.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. It is typically stable under ambient temperatures. The container should be tightly sealed to prevent exposure to air and moisture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram after acidic treatment. | Formation of 3-bromo-4-fluorobenzyl ether or oxidation products (3-bromo-4-fluorobenzaldehyde, 3-bromo-4-fluorobenzoic acid). | Confirm the identity of the new peaks using a reference standard or mass spectrometry. Adjust the pH of the mobile phase to ensure good peak shape for acidic degradants. |
| Loss of parent compound under basic conditions. | Oxidation of the alcohol to the corresponding aldehyde and carboxylic acid. | Minimize exposure to atmospheric oxygen. Consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent results in stability studies. | Variability in experimental conditions (temperature, pH, exposure time). Contamination of reagents or solvents. | Strictly control all experimental parameters. Use high-purity reagents and solvents. Include control samples in each experiment. |
Quantitative Data Summary
The following table summarizes hypothetical degradation data for this compound under forced degradation conditions. This data is for illustrative purposes to guide experimental design.
| Condition | Time (hours) | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 | 60 | 5 - 10 | 3-Bromo-4-fluorobenzyl ether, 3-Bromo-4-fluorobenzaldehyde |
| 0.1 M NaOH | 24 | 60 | 10 - 15 | 3-Bromo-4-fluorobenzaldehyde, 3-Bromo-4-fluorobenzoic acid |
| 3% H₂O₂ | 24 | 25 | 15 - 20 | 3-Bromo-4-fluorobenzaldehyde, 3-Bromo-4-fluorobenzoic acid |
| Thermal | 48 | 80 | 2 - 5 | Minimal degradation |
| Photolytic | 24 | 25 | 5 - 8 | 3-Bromo-4-fluorobenzaldehyde |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its stability under various stress conditions, in accordance with ICH guidelines.[3][4][5][6]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
2. Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
3. Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
4. Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Store the solution at room temperature for 24 hours, protected from light.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
5. Thermal Degradation:
-
Place an aliquot of the stock solution in a thermostatically controlled oven at 80°C for 48 hours.
-
After the specified time, allow the sample to cool to room temperature.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
6. Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light by wrapping the container in aluminum foil.
-
After exposure, dilute the sample with the mobile phase to a suitable concentration for analysis.
7. Analysis:
-
Analyze all samples (stressed and control) by a stability-indicating HPLC method.
-
Quantify the amount of this compound remaining and any degradation products formed.
Stability-Indicating HPLC Method
This method is a general guideline for the analysis of this compound and its potential degradation products. Method validation and optimization are required for specific applications.[1][7][8]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for the forced degradation study of this compound.
References
- 1. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. pharmadekho.com [pharmadekho.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. helixchrom.com [helixchrom.com]
- 8. jpionline.org [jpionline.org]
Technical Support Center: Large-Scale Synthesis of 3-Bromo-4-fluorobenzyl alcohol
Welcome to the technical support center for the large-scale synthesis of 3-Bromo-4-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for scaling up the synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthetic routes to this compound?
A1: The two primary routes for large-scale synthesis are:
-
Reduction of 3-Bromo-4-fluorobenzoic acid or its derivatives: This involves the reduction of the carboxylic acid or its corresponding acyl halide or ester using a suitable reducing agent. A common method involves converting the acid to a mixed anhydride before reduction with a hydride complex like sodium borohydride.[1]
-
Bromination of 4-fluorobenzaldehyde followed by reduction: This two-step process starts with the bromination of 4-fluorobenzaldehyde, often using a catalyst, to form 3-bromo-4-fluorobenzaldehyde.[2][3] This intermediate is then reduced to the target alcohol.
Q2: What are the critical safety precautions to consider during the large-scale synthesis?
A2: Safety is paramount. Key considerations include:
-
Handling of Reagents: Many reagents used are hazardous. For instance, this compound itself can cause skin irritation.[4] Bromine is highly corrosive and toxic. Strong reducing agents like sodium borohydride can react violently with water.
-
Reaction Exotherms: Both the bromination and reduction steps can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions, especially at a large scale.
-
Ventilation: Adequate ventilation is necessary to avoid inhalation of harmful vapors.[5]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety glasses, and lab coats.[4][5]
Q3: How can I purify this compound on a large scale?
A3: For large-scale purification, vacuum distillation is a common and effective method to obtain the product as a colorless oil.[1] After the reaction, a typical workup involves quenching the reaction, acidification, extraction with a suitable organic solvent (like methylene chloride or methyl tert-butyl ether), washing the organic phase, drying, and finally, distillation under vacuum to isolate the pure product.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Reduction of 3-Bromo-4-fluorobenzoic Acid | Incomplete conversion of the carboxylic acid to the intermediate (e.g., mixed anhydride). | Ensure stoichiometric amounts of reagents for the anhydride formation and allow for sufficient reaction time.[1] |
| Degradation of the reducing agent. | Use fresh, high-quality reducing agents. Ensure anhydrous conditions if using moisture-sensitive hydrides. | |
| Incomplete Bromination of 4-fluorobenzaldehyde | Insufficient catalyst activity or amount. | Use an appropriate Lewis acid catalyst like zinc bromide or iron(III) chloride and ensure it is active.[2][6] |
| Low reaction temperature. | Maintain the optimal reaction temperature for the bromination reaction.[3] | |
| Formation of Impurities | Side reactions due to overheating. | Implement efficient cooling and temperature control during exothermic steps. |
| Presence of water in reactions involving water-sensitive reagents (e.g., Grignard reagents). | Use anhydrous solvents and reagents.[7] | |
| Difficulty in Isolating the Product | Poor phase separation during extraction. | Use a different extraction solvent or add brine to the aqueous layer to improve separation. |
| Emulsion formation during workup. | Allow the mixture to stand, or use techniques like filtration through celite to break the emulsion. |
Quantitative Data Summary
The following table summarizes typical yields and purities reported for different synthetic routes at a laboratory or pilot scale, which can serve as a benchmark for large-scale synthesis.
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Reported Purity | Reference |
| Reduction of Mixed Anhydride | 3-Bromo-4-fluorobenzoic acid | Methyl chloroformate, Triethylamine, Sodium borohydride | 95% | Not specified (obtained as a colorless oil) | [1] |
| Bromination and Reduction | 4-Fluorobenzaldehyde | Bromine, Zinc bromide, Oleum, Iodine | 97% (crude) | 96% (GC) | [3] |
| Bromination with NaBr/HCl/NaOCl | 4-Fluorobenzaldehyde | Sodium bromide, Hydrochloric acid, Sodium hypochlorite | 90.4% - 91.9% | 99.2% - 99.4% | [8] |
Experimental Protocols
Method 1: Reduction of 3-Bromo-4-fluorobenzoic Acid via Mixed Anhydride [1]
-
Dissolve 4.2 g of 3-bromo-4-fluoro-benzoic acid and 1.95 g of methyl chloroformate in 30 ml of tetrahydrofuran.
-
At 20°C, add a solution of 2 g of triethylamine in 5 ml of tetrahydrofuran dropwise.
-
Stir the mixture for 40 minutes at 20-25°C.
-
Filter off the precipitated hydrochloride.
-
To the filtrate, add a solution of 5.5 g of sodium borohydride in 20 ml of water dropwise at 10-20°C with stirring.
-
Stir the mixture for an additional 4 hours at 20°C.
-
Pour the reaction mixture into 100 ml of water and extract with 80 ml of methylene chloride.
-
Separate the methylene chloride phase, dry it over magnesium sulfate, and distill off the solvent in vacuo to obtain this compound.
Method 2: Bromination of 4-Fluorobenzaldehyde [3]
-
To a flask, add 204g of 65% Oleum, followed by 0.27g of iodine.
-
Add 0.68g of zinc bromide to the reaction mass and stir.
-
Add 27.2g of 4-Fluorobenzaldehyde dropwise over 1 hour, keeping the temperature below 30°C.
-
Stir the mixture for 15 minutes, then add 6.8mL of bromine dropwise over 3 hours, maintaining the temperature below 30°C.
-
Heat the reaction mass to 40°C and maintain for 90 minutes.
-
Cool the reaction mass to 10°C and quench in 128g of ice over 2 hours, keeping the temperature below 25°C.
-
Extract the organic portion with toluene.
-
Wash the organic layer with water and then with a thiosulfate solution to remove unreacted bromine.
-
Dry the organic layer over sodium sulfate and evaporate the solvent to yield the crude product.
Visualizations
References
- 1. EP0048914A1 - Process for the preparation of this compound, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]
- 2. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. 3-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. US4383949A - Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals - Google Patents [patents.google.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
monitoring the progress of 3-Bromo-4-fluorobenzyl alcohol synthesis by TLC or GC
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of 3-Bromo-4-fluorobenzyl alcohol, a key intermediate in the production of various pharmaceuticals. The primary methods for reaction monitoring discussed are Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound that I will be monitoring?
A1: The most common and direct laboratory synthesis involves the reduction of 3-Bromo-4-fluorobenzaldehyde. This reaction typically uses a reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. Monitoring the reaction involves observing the disappearance of the starting aldehyde and the appearance of the product alcohol.
Q2: Which is better for monitoring this reaction, TLC or GC?
A2: Both techniques are excellent choices. TLC is generally faster, cheaper, and requires less instrumentation, making it ideal for quick, qualitative checks at the bench to see if the starting material is consumed.[1] GC provides more accurate quantitative data, allowing you to determine the percentage conversion and identify potential volatile impurities or byproducts with high resolution.[2] The choice often depends on the equipment available and the level of detail required.
Q3: How will the starting material and product appear on a normal-phase TLC plate?
A3: The starting material, 3-Bromo-4-fluorobenzaldehyde, is less polar than the product, this compound. Therefore, the aldehyde will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value. The alcohol, being more polar, will have stronger interactions with the silica gel and will have a lower Rf value.[3]
Q4: Can I see the spots on the TLC plate under a UV lamp?
A4: Yes, both 3-Bromo-4-fluorobenzaldehyde and this compound are aromatic compounds and contain a benzene ring, which allows them to be visualized under a UV lamp (typically at 254 nm) on a TLC plate containing a fluorescent indicator.[4]
Q5: What kind of GC column is suitable for this analysis?
A5: A standard, mid-polarity capillary column, such as a DB-5 (or HP-5), is well-suited for separating the starting aldehyde from the product alcohol. These columns provide good resolution and thermal stability for this type of analysis.
Reaction Monitoring Workflow
The following diagram illustrates the general workflow for monitoring the progress of the synthesis reaction using either TLC or GC.
References
Validation & Comparative
Purity Validation of 3-Bromo-4-fluorobenzyl Alcohol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 3-Bromo-4-fluorobenzyl alcohol is a critical step in the drug development pipeline. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical methods for purity validation, supported by experimental protocols and data.
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a fundamental requirement for the safety and efficacy of therapeutic products. This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality and impurity profile of the final drug substance. This guide outlines a robust HPLC method for the purity validation of this compound and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity determination of non-volatile and thermally labile compounds like this compound. The method separates the main component from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: HPLC-UV Method
This proposed method is based on established protocols for the analysis of benzyl alcohol and its halogenated derivatives.[1][2][3][4][5]
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Example Gradient: Start with 40% Acetonitrile, ramp to 80% over 15 minutes, hold for 5 minutes, then return to initial conditions. | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in the diluent to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL for analysis.
System Suitability:
Before sample analysis, the chromatographic system should be equilibrated with the mobile phase. System suitability is assessed by multiple injections of a standard solution to ensure the precision and reliability of the method. Key parameters include:
-
Tailing Factor: Should be less than 2.0 for the main peak.
-
Theoretical Plates: Should be greater than 2000 for the main peak.
-
Relative Standard Deviation (RSD) for replicate injections: Should be less than 2.0% for peak area and retention time.
Potential Impurities:
Based on the common synthesis routes for benzyl alcohol derivatives, potential impurities to monitor include:
-
3-Bromo-4-fluorobenzaldehyde: The starting material if the synthesis involves reduction of the aldehyde.[6]
-
3-Bromo-4-fluorobenzoic acid: The starting material if the synthesis involves reduction of the carboxylic acid.
-
Benzyl chloride derivatives: Potential process-related impurities.[7]
-
Degradation products: Such as oxidation products.[6]
Comparison of Analytical Techniques for Purity Validation
The choice of analytical technique for purity validation depends on the specific requirements of the analysis, including the nature of the compound, the expected impurities, and the desired level of information.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity | Separation based on volatility and boiling point, with mass-based detection | Quantitative analysis based on the signal intensity of atomic nuclei in a magnetic field |
| Applicability | Non-volatile and thermally stable/labile compounds | Volatile and thermally stable compounds | Soluble compounds with NMR-active nuclei |
| Selectivity | High, can separate closely related compounds | Very high, provides structural information for identification | High, provides detailed structural information |
| Sensitivity | High (ng to pg level) | Very high (pg to fg level) | Moderate (µg to mg level) |
| Quantification | Requires a reference standard for each impurity | Requires a reference standard for each impurity | Can provide absolute quantification without a specific reference standard for each impurity (using an internal standard) |
| Impurity Identification | Tentative identification based on retention time and UV spectra | Confident identification based on mass spectral library matching | Definitive structural elucidation of unknown impurities |
| Throughput | High | Moderate | Low to moderate |
| Sample Preparation | Simple dissolution | May require derivatization for non-volatile compounds | Simple dissolution in a deuterated solvent |
| Instrumentation Cost | Moderate | High | Very High |
Workflow for HPLC Purity Validation
The following diagram illustrates the logical workflow for the purity validation of this compound using HPLC.
Caption: Workflow for HPLC Purity Validation of this compound.
Conclusion
For the routine purity validation of this compound, HPLC-UV stands out as a robust, reliable, and cost-effective method. It offers excellent separation capabilities for potential impurities and allows for accurate quantification when reference standards are available.
GC-MS serves as a valuable complementary technique, particularly for the identification and quantification of volatile impurities. Its high sensitivity and specificity are advantageous for trace-level analysis.
Quantitative NMR (qNMR) provides an orthogonal approach that is unparalleled for structural elucidation of unknown impurities and for providing an absolute measure of purity without the need for individual impurity standards. While its lower throughput and higher cost may not be ideal for routine quality control, it is an indispensable tool for reference standard characterization and in-depth impurity profiling during process development and troubleshooting.
Ultimately, a comprehensive purity validation strategy for this compound may involve the primary use of HPLC for routine analysis, with GC-MS and NMR employed for initial method development, impurity identification, and in-depth characterization. This multi-faceted approach ensures the highest level of quality and safety for this critical pharmaceutical intermediate.
References
- 1. Separation of 4-Bromobenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. jpionline.org [jpionline.org]
- 3. sciencerepository.org [sciencerepository.org]
- 4. helixchrom.com [helixchrom.com]
- 5. fda.gov.tw [fda.gov.tw]
- 6. Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
A Comparative Guide to Quantitative Analysis of 3-Bromo-4-fluorobenzyl Alcohol: qNMR vs. Chromatographic Techniques
In the landscape of pharmaceutical development and quality control, the precise and accurate determination of the purity and concentration of active pharmaceutical ingredients (APIs) and intermediates is paramount. 3-Bromo-4-fluorobenzyl alcohol is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the assay of this important intermediate.
Quantitative Methodologies: An Overview
The choice of an analytical technique for quantitative analysis is dictated by a multitude of factors including accuracy, precision, selectivity, speed, and the nature of the analyte. While chromatographic techniques have long been the industry standard, qNMR has emerged as a powerful primary method for quantification.[1]
-
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the molar concentration of a substance by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard.[2] Its key advantage lies in the fact that the signal intensity is directly proportional to the number of nuclei, eliminating the need for compound-specific calibration curves.[1]
-
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its high resolving power and sensitivity.[3] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] Quantification is typically achieved by comparing the peak area of the analyte to that of a reference standard of the same compound.[5]
-
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[6] Separation is achieved based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column.[7] Flame Ionization Detection (FID) is a common method for quantification in GC, offering high sensitivity for organic compounds.
Comparative Performance Data
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-FID) |
| Principle | Direct comparison of signal integrals of analyte and internal standard.[2] | Comparison of peak areas of analyte and reference standard after chromatographic separation.[5] | Comparison of peak areas of analyte and reference standard after chromatographic separation.[6] |
| Accuracy (% Recovery) | Typically 98-102%[8] | Typically 98-102%[9] | Typically 95-107%[6] |
| Precision (% RSD) | < 1%[2] | < 2%[9] | < 4%[6] |
| Linearity (r²) | ≥ 0.999[8] | ≥ 0.999[10] | ≥ 0.999[10] |
| Limit of Quantification (LOQ) | Analyte dependent, typically in the low mg/mL to high µg/mL range. | Analyte dependent, typically in the µg/mL range. | 13.3 µg/mL for benzyl alcohol[10] |
| Analysis Time | ~10-15 minutes per sample | ~15-30 minutes per sample | ~10-20 minutes per sample |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard.[11] | Dissolution in a suitable solvent, may require filtration.[12] | Dissolution in a suitable solvent, may require derivatization for less volatile compounds.[7] |
| Destructive | No, the sample can be recovered.[12] | Yes[12] | Yes |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative experimental protocols for each technique, adapted for the analysis of this compound based on methods for similar compounds.
Objective: To determine the purity of this compound using qNMR with an internal standard.
Materials:
-
This compound sample
-
Internal Standard (e.g., Maleic acid, certified reference material)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer (400 MHz or higher)
-
Analytical balance
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.[11]
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.[12]
-
Pulse Program: A standard 30° or 90° pulse program.
-
Relaxation Delay (D1): A sufficiently long delay to ensure full relaxation of all protons, typically 5 times the longest T₁ value (e.g., 30-60 seconds).[1][11]
-
Number of Scans (NS): 16 to 64 scans to achieve an adequate signal-to-noise ratio.[11]
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the benzylic CH₂ protons) and a signal from the internal standard.
-
Calculate the purity of the analyte using the following equation:[13] Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%) Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
-
Objective: To determine the purity of this compound by HPLC with UV detection.
Materials:
-
This compound sample and reference standard
-
HPLC grade acetonitrile and water
-
Phosphoric acid (for mobile phase adjustment)
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[12]
-
Analytical balance and volumetric flasks
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v), with a small amount of phosphoric acid to adjust the pH.[14][15]
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.[12]
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to the peak area in the standard chromatogram (external standard method) or by area percentage.[5][12]
-
Objective: To determine the purity of this compound by GC with Flame Ionization Detection.
Materials:
-
This compound sample and reference standard
-
Suitable solvent (e.g., Dichloromethane)
-
Internal standard (e.g., n-pentadecane)[16]
-
Gas chromatograph with FID
-
Capillary column (e.g., DB-5 or HP-5, 30 m x 0.32 mm, 0.25 µm film thickness)[6]
-
Analytical balance and volumetric flasks
Procedure:
-
Standard and Sample Preparation:
-
Accurately prepare stock solutions of the this compound reference standard and the internal standard in a suitable solvent.
-
Prepare calibration standards by diluting the stock solutions to various concentrations.
-
Prepare the sample solution by accurately weighing the sample and dissolving it in the solvent, followed by the addition of the internal standard.
-
-
Chromatographic Conditions:
-
Column: DB-5 or HP-5 capillary column (30 m x 0.32 mm, 0.25 µm).[6]
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 300 °C.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold.[6]
-
-
Data Analysis:
-
Inject the calibration standards and the sample solution.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Determine the concentration of this compound in the sample solution from the calibration curve and calculate the purity.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for qNMR and the chromatographic techniques.
Conclusion
Both qNMR and chromatographic methods (HPLC and GC) are powerful techniques for the quantitative analysis of this compound.
-
qNMR stands out as a primary method that offers high precision and accuracy without the need for a specific reference standard of the analyte, making it particularly valuable for the analysis of novel compounds or when a certified standard is unavailable.[1] Its non-destructive nature is an added advantage.[12]
-
HPLC is a versatile and highly sensitive technique suitable for a wide range of compounds, including those that are not amenable to GC.[3] It is a well-established method in quality control laboratories for purity determination.[3]
-
GC-FID is an excellent choice for volatile and thermally stable compounds, offering high resolution and sensitivity.
The optimal choice of method will depend on the specific requirements of the analysis, including the availability of reference standards, the required level of accuracy and precision, sample throughput needs, and the instrumentation available in the laboratory. For definitive purity assessment and the certification of reference materials, qNMR is an increasingly preferred method, while HPLC and GC remain workhorses for routine quality control.
References
- 1. rssl.com [rssl.com]
- 2. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. analyticaltoxicology.com [analyticaltoxicology.com]
- 6. researchgate.net [researchgate.net]
- 7. settek.com [settek.com]
- 8. Quantitative 1H-NMR Spectroscopy for Profiling Primary Metabolites in Mulberry Leaves [mdpi.com]
- 9. ewai-group.com [ewai-group.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. 3-Bromobenzyl alcohol | SIELC Technologies [sielc.com]
- 15. Separation of 3-Bromo-4-hydroxybenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. rsc.org [rsc.org]
comparison of reducing agents for 3-bromo-4-fluorobenzoic acid reduction
For Researchers, Scientists, and Drug Development Professionals
The reduction of 3-bromo-4-fluorobenzoic acid is a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. The choice of reducing agent is paramount, influencing the reaction's efficiency, selectivity, and scalability. This guide provides an objective comparison of common reducing agents for this substrate, supported by available experimental data and detailed protocols.
Performance Comparison of Reducing Agents
The selection of an appropriate reducing agent for 3-bromo-4-fluorobenzoic acid hinges on the desired product: the corresponding alcohol, (3-bromo-4-fluorophenyl)methanol, or the aldehyde, 3-bromo-4-fluorobenzaldehyde. The following table summarizes the performance of various reducing agents based on literature data.
| Reducing Agent | Product | Reported Yield | Reaction Conditions | Remarks |
| Borane-THF complex | Alcohol | ~99% (on a similar substrate) | THF, 0°C to room temperature, 2 hours | High yield and selectivity for the alcohol. A reliable method based on analogous reactions.[1] |
| Lithium Aluminum Hydride (LiAlH₄) | Alcohol | Not specified (for the exact substrate) | Tetrahydrofuran (THF), 0°C to 100°C | A powerful reducing agent capable of reducing the carboxylic acid.[2] However, it is non-selective and will reduce other functional groups. |
| Sodium Borohydride (NaBH₄) | No reaction | - | Standard conditions | Generally not strong enough to reduce carboxylic acids. |
| Sodium Borohydride and Iodine (NaBH₄-I₂) | Alcohol | Not specified (for the exact substrate) | - | A potential alternative to stronger hydrides, but data on this specific substrate is unavailable. |
| Catalytic Hydrogenation | Alcohol/Dehalogenated Products | Not specified (for the exact substrate) | Various catalysts and conditions | Potential for dehalogenation (removal of bromine) is a significant side reaction. |
| Mild Reducing Agents (e.g., DIBAL-H) | Aldehyde | Not specified (for the exact substrate) | - | Direct reduction to the aldehyde is challenging; multi-step synthetic routes are often preferred. |
Experimental Protocols
Detailed methodologies for the most promising reduction methods are provided below.
Reduction to (3-bromo-4-fluorophenyl)methanol using Borane-THF Complex
This protocol is adapted from a high-yield reduction of the structurally similar 3-bromo-4-methylbenzoic acid and is expected to be highly effective.[1]
Procedure:
-
Dissolve 3-bromo-4-fluorobenzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Borane-THF complex (1.0 M in THF, 2 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or distillation to obtain (3-bromo-4-fluorophenyl)methanol.
Reduction to (3-bromo-4-fluorophenyl)methanol using Lithium Aluminum Hydride (LiAlH₄)
While a specific protocol for 3-bromo-4-fluorobenzoic acid is not detailed in the available literature, a general procedure for the LiAlH₄ reduction of carboxylic acids is as follows. A patent suggests the use of "lithium alanate" (LiAlH₄) for a similar transformation.[2]
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of 3-bromo-4-fluorobenzoic acid (1 equivalent) in anhydrous THF.
-
After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed to ensure complete reaction. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water (Fieser work-up).
-
Stir the resulting granular precipitate vigorously for 15-30 minutes.
-
Filter the precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify the product by column chromatography or distillation.
Visualizing the Reaction Pathways
The following diagrams illustrate the logical flow of the reduction processes.
Caption: General workflows for the reduction of 3-bromo-4-fluorobenzoic acid.
Logical Relationships in Reagent Selection
The choice of reducing agent is dictated by the desired functional group transformation.
Caption: Decision tree for selecting a reducing agent.
References
A Comparative Guide to the Reactivity of 3-Bromo-4-fluorobenzyl Alcohol and Other Halobenzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 3-Bromo-4-fluorobenzyl alcohol with other key halobenzyl alcohols. In drug discovery and development, the nuanced reactivity of building blocks is paramount for the efficient synthesis of target molecules. This compound is a versatile intermediate, offering distinct reaction sites for derivatization: the alcohol functionality and the carbon-bromine bond.[1] This document explores its reactivity in three pivotal transformations—oxidation, nucleophilic substitution, and palladium-catalyzed cross-coupling reactions—supported by experimental data from analogous compounds to contextualize its performance.
Electronic Effects of Halogen Substituents
The reactivity of a substituted benzyl alcohol is fundamentally governed by the electronic properties of its substituents. Halogens exert two opposing effects: an inductive effect and a resonance effect.[2]
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond. This effect is strongest for fluorine and decreases down the group (F > Cl > Br > I).[3] This electron withdrawal deactivates the ring towards electrophilic attack and can influence the reactivity of the benzylic alcohol.
-
Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the aromatic pi-system.[4] This effect donates electron density to the ring, particularly at the ortho and para positions.
For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups overall in electrophilic aromatic substitution.[4][5] However, the interplay of these effects is crucial in determining the reactivity of the benzylic position and the aryl halide bond. In this compound, the fluorine atom exerts a strong -I effect and a moderate +R effect, while the bromine atom has a weaker -I effect and a weaker +R effect. The cumulative effect is a significant deactivation of the aromatic ring, which in turn influences the reactivity of the alcohol group.
Oxidation to Benzaldehydes
The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation. The reaction rate is highly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) accelerate the reaction by stabilizing the electron-deficient transition state, while electron-withdrawing groups (EWGs) retard it.[6][7]
Given that both bromine and fluorine are deactivating groups, it is predicted that this compound will exhibit lower reactivity in oxidation reactions compared to unsubstituted benzyl alcohol or those bearing electron-donating groups. Its reactivity is expected to be comparable to or slightly lower than other halo-substituted benzyl alcohols like 4-chlorobenzyl alcohol due to the cumulative electron-withdrawing effect of two halogen atoms.
Comparative Data for Oxidation of Substituted Benzyl Alcohols
| Substrate | Oxidant/Catalyst | Solvent | Yield (%) | Reference |
| p-Methoxybenzyl alcohol | Acidified Dichromate | Acetic Acid-Water | High | [6] |
| p-Methylbenzyl alcohol | Acidified Dichromate | Acetic Acid-Water | High | [6] |
| Benzyl alcohol | Acidified Dichromate | Acetic Acid-Water | Moderate | [6] |
| p-Chlorobenzyl alcohol | Acidified Dichromate | Acetic Acid-Water | Low | [6] |
| p-Nitrobenzyl alcohol | Acidified Dichromate | Acetic Acid-Water | Very Low | [6] |
| 4-Bromobenzyl alcohol | Fe3O4 NPs / H2O2 | Water | 90 | [8] |
| Benzyl alcohol | Pyrazinium Dichromate | DMSO | 60 (as DNP) | [9] |
Note: The terms High, Moderate, Low, and Very Low are relative rates as described in the cited kinetic study.[6]
Experimental Protocol: Selective Oxidation of Benzyl Alcohol
This protocol describes a green oxidation method using a recyclable catalyst.[2]
Materials:
-
Benzyl alcohol (or substituted benzyl alcohol)
-
Sodium molybdate dihydrate
-
4 M HCl
-
Benzyltriethylammonium chloride (BTEAC)
-
15% Hydrogen peroxide
-
Water
Procedure:
-
Catalyst Preparation: Dissolve sodium molybdate dihydrate (0.30 g) and 4 M HCl (0.5 mL) in ~1 mL of water. In a separate vial, dissolve BTEAC (0.525 g) in ~3 mL of water and heat to 70°C with stirring. Add the molybdate solution dropwise to the BTEAC solution. Stir for an additional five minutes, then cool and collect the catalyst by vacuum filtration.[2]
-
Oxidation: To a round-bottom flask, add the benzyl alcohol (50 mmol), the dry catalyst (0.25 g), and 15% hydrogen peroxide (12 mL).[2]
-
Reaction and Workup: Reflux the mixture for one hour. After cooling, isolate the product by simple distillation. The resulting benzaldehyde can be separated from water and dried over sodium sulfate.[2]
Nucleophilic Substitution at the Benzylic Carbon
The hydroxyl group of benzyl alcohol is a poor leaving group. Therefore, nucleophilic substitution reactions require activation of the -OH group. This can be achieved by protonation under acidic conditions or by conversion to a better leaving group, such as a tosylate. The subsequent substitution can proceed via an SN1 or SN2 mechanism, depending on the substrate and reaction conditions. Electron-withdrawing substituents on the ring will disfavor SN1-type reactions by destabilizing the benzylic carbocation intermediate.
For this compound, the two electron-withdrawing halogens are expected to slow down the rate of SN1 reactions significantly. The reaction would likely proceed via an SN2 pathway after activation of the hydroxyl group.
Comparative Data for Dehydrative Etherification
The following table shows yields for the iron-catalyzed symmetrical etherification of various benzyl alcohols. This reaction proceeds via dehydration, where the alcohol is activated by the Lewis acidic iron catalyst.
| Substrate | Catalyst | Solvent | Yield (%) | Reference |
| 1-(Naphthalen-2-yl)ethanol | FeCl3·6H2O | Propylene Carbonate | 91 | [10] |
| 1-(Naphthalen-6-yl)ethanol | FeCl3·6H2O | Propylene Carbonate | 88 | [10] |
| Benzyl alcohol | FeCl3·6H2O | Propylene Carbonate | 90 | [10] |
| 4-Fluorobenzyl alcohol | FeCl3·6H2O | Propylene Carbonate | No Reaction | [10] |
| 4-Chlorobenzyl alcohol | FeCl3·6H2O | Propylene Carbonate | No Reaction | [10] |
| 4-Bromobenzyl alcohol | FeCl3·6H2O | Propylene Carbonate | No Reaction | [10] |
Note: The lack of reaction for benzyl alcohols with electron-withdrawing groups under these specific conditions highlights the decreased reactivity of the benzylic position.[10] Alternative methods would be required for these substrates.
Experimental Protocol: Two-Step Nucleophilic Substitution via Tosylation
This two-step protocol is a reliable method for the nucleophilic substitution of benzyl alcohols, including those with deactivating groups.
Step 1: Tosylation of Benzyl Alcohol
-
Dissolve the halobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere and cool to 0°C.
-
Add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0°C for 2-4 hours.
-
Quench the reaction with water, separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄ and concentrate to obtain the benzyl tosylate.
Step 2: SN2 Reaction with a Nucleophile (e.g., Sodium Azide)
-
Dissolve the benzyl tosylate (1.0 eq) in acetone or dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture (heating may be required) until completion (monitored by TLC).
-
Pour the mixture into water and extract with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the benzyl azide.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond in this compound is a prime site for modification via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern synthesis, enabling the formation of C-C and C-N bonds, respectively.[11][12]
The reactivity in these couplings is primarily determined by the nature of the C-X bond (I > Br > Cl) and the electronic environment of the aryl halide.[3] For this compound, the C-Br bond is the reactive site. The para-fluoro substituent, being electron-withdrawing, can influence the rates of oxidative addition to the Pd(0) catalyst.
Comparative Data for Buchwald-Hartwig Amination
Direct comparative data for halobenzyl alcohols is limited, but reaction conditions for various bromo-anilines and related structures provide a strong starting point. The choice of ligand and base is critical for achieving high yields.
| Aryl Bromide Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | High | [13] |
| 1-Benzyl-4-bromo-1H-pyrazole | Morpholine | tBuBrettPhos-precatalyst | K₂CO₃ | Dioxane | 95 | [14] |
| ortho-Bromoaniline | Benzylboronic ester | CataXCium A Pd G3 | K₃PO₄ | 2-MeTHF | 91 | [12] |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd₂(dba)₃ / X-Phos | Cs₂CO₃ | Toluene | 85 | [15] |
Experimental Protocol: General Buchwald-Hartwig Amination
This protocol is adapted from established methods for the amination of aryl bromides.[11][13]
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl bromide, palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the amine followed by the anhydrous solvent via syringe.
-
Heat the reaction mixture (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
After cooling, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This guide provides a framework for understanding the reactivity of this compound by drawing comparisons with related structures. While direct, side-by-side experimental data is nascent, the principles of physical organic chemistry, combined with reported protocols for analogous compounds, offer a robust predictive tool for researchers in the field.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. www1.lasalle.edu [www1.lasalle.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 7. [PDF] A Study for Kinetics and Oxidation Reaction of Substituted Benzyl Alcohols Using Cr(VI)-6-Methylquinoline | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Application of LB‐Phos·HBF<sub>4</sub> in the Suzuki Coupling Reaction of 2‐Bromoalken‐3‐ols with Alkylboronic Acids [ouci.dntb.gov.ua]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
A Comparative Guide to Synthetic Routes for 3-Bromo-4-fluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
3-Bromo-4-fluorobenzyl alcohol is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The efficiency, scalability, and cost-effectiveness of its synthesis are critical considerations for its applications. This guide provides a comparative analysis of alternative synthetic routes to this compound, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
Several synthetic strategies have been reported for the preparation of this compound. The primary approaches involve the reduction of a corresponding carboxylic acid or its derivative, or the reduction of the corresponding aldehyde. Each route offers distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability.
| Synthetic Route | Starting Material | Key Reagents | Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Route 1: Reduction of Carboxylic Acid (Mixed Anhydride) | 3-Bromo-4-fluorobenzoic acid | Methyl chloroformate, Triethylamine, Sodium borohydride | 95%[1] | ~5 hours[1] | High yield | Multi-step, involves filtration of hydrochloride precipitate |
| Route 2: Reduction of Carboxylic Acid (Direct) | 3-Bromo-4-fluorobenzoic acid | Aluminum chloride, Sodium borohydride | 76%[2] | 12 hours[2] | One-pot reaction | Lower yield compared to the mixed anhydride method, vigorous foaming during workup |
| Route 3: Reduction of Acyl Fluoride | 3-Bromo-4-fluorobenzoyl fluoride | Sodium borohydride, Isopropanol | 79.5%[3] | ~3.5 hours[3] | Good yield, relatively short reaction time | Requires preparation of the acyl fluoride starting material |
| Route 4: Reduction of Aldehyde | 3-Bromo-4-fluorobenzaldehyde | Not specified in detail, but implied via oxidation of the alcohol | High (assumed) | Not specified | Potentially high yielding and clean | Requires synthesis of the aldehyde, which can be a multi-step process |
Synthetic Pathway Diagrams
The following diagrams illustrate the chemical transformations for the primary synthetic routes.
Route 1: Reduction of 3-Bromo-4-fluorobenzoic acid via a Mixed Anhydride
Caption: Synthesis of this compound from the corresponding carboxylic acid via a mixed anhydride intermediate.
Route 2: Direct Reduction of 3-Bromo-4-fluorobenzoic acid
Caption: One-pot synthesis of this compound by direct reduction of the carboxylic acid.
Route 3: Reduction of 3-Bromo-4-fluorobenzoyl fluoride
Caption: Synthesis of this compound from the corresponding acyl fluoride.
Experimental Protocols
Route 1: Reduction of 3-Bromo-4-fluorobenzoic acid via a Mixed Anhydride [1]
-
A solution of 4.2 g of 3-bromo-4-fluoro-benzoic acid and 1.95 g of methyl chloroformate in 30 ml of tetrahydrofuran is stirred at 20°C.
-
2 g of triethylamine, dissolved in 5 ml of tetrahydrofuran, is added dropwise.
-
The mixture is stirred for a further 40 minutes at 20-25°C.
-
The precipitated triethylamine hydrochloride is filtered off.
-
A solution of 5.5 g of sodium borohydride in 20 ml of water is added dropwise to the filtrate at 10-20°C.
-
Stirring is continued for a further 4 hours at 20°C.
-
The reaction mixture is poured into 100 ml of water and extracted with 80 ml of methylene chloride.
-
The organic phase is separated, dried over magnesium sulfate, and the solvent is removed in vacuo to yield 3-bromo-4-fluoro-benzyl alcohol as a colorless oil.
Route 2: Direct Reduction of 3-Bromo-4-fluorobenzoic acid [2]
-
To a solution of 10.9 g of 95% pure 3-bromo-4-fluorobenzoic acid in 150 ml of diglyme at 20°C, 6.7 g of aluminum chloride is added.
-
The reaction mixture is stirred at 20°C for 10 minutes.
-
5.7 g of sodium borohydride is then added in portions at 20-25°C.
-
After 12 hours, about 100 ml of water is added dropwise (vigorous foaming), followed by about 1 ml of 10% hydrochloric acid.
-
About 100 ml of tert-butyl methyl ether is added, and the organic phase is separated.
-
The organic phase is washed once with about 30 ml of saturated sodium bicarbonate solution.
-
The ether phase is then concentrated to yield 4-fluoro-3-bromo-benzyl alcohol.
Route 3: Reduction of 3-Bromo-4-fluorobenzoyl fluoride [3]
-
To a mixture of 3.4 g of sodium borohydride in 840 ml of isopropanol, 221 g of 3-bromo-4-fluoro-benzoyl fluoride is added dropwise over 3 hours at 20-25°C.
-
The reaction mixture is stirred for about another 30 minutes.
-
The mixture is then poured into 2 liters of ice water.
-
The pH is adjusted to 1 by adding concentrated hydrochloric acid, and the organic layer is separated.
-
The aqueous phase is extracted with 200 ml of methylene chloride.
-
The combined organic phases are processed to yield this compound.
Concluding Remarks
The choice of synthetic route for this compound will depend on the specific requirements of the researcher or organization, including desired yield, purity, available starting materials, and scalability. The mixed anhydride method (Route 1) offers the highest reported yield, making it an attractive option for laboratory-scale synthesis where yield is a primary concern. For a more streamlined, one-pot procedure, the direct reduction of the carboxylic acid (Route 2) is a viable alternative, albeit with a lower yield. The reduction of the acyl fluoride (Route 3) provides a good balance of yield and reaction time but requires the prior synthesis of the acyl fluoride. The reduction of the corresponding aldehyde is a common and often high-yielding reaction, but the overall efficiency will depend on the synthesis of the aldehyde itself. Researchers should carefully evaluate these factors to select the most appropriate method for their needs.
References
comparative study of catalysts for Suzuki coupling with 3-Bromo-4-fluorobenzyl derivatives
A Comparative Guide to Catalysts for Suzuki Coupling with 3-Bromo-4-fluorobenzyl Derivatives
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of complex molecules. The choice of catalyst is critical for achieving high yields and purity, especially with functionalized substrates like 3-Bromo-4-fluorobenzyl derivatives. This guide provides a comparative analysis of common palladium and nickel-based catalyst systems for this specific application, supported by experimental data from the literature.
Catalyst Performance Comparison
The selection of an optimal catalyst for the Suzuki coupling of 3-Bromo-4-fluorobenzyl derivatives depends on factors such as desired reaction time, temperature, and tolerance to other functional groups. Below is a summary of the performance of different catalyst systems.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Palladium Catalysts | |||||||
| Pd(dppf)Cl₂[1][2][3] | dppf | K₂CO₃ | DME/H₂O | 80 | 2 | High | A versatile and highly effective catalyst for a range of Suzuki couplings.[1][3] |
| Pd(PPh₃)₄[2] | PPh₃ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | Moderate | A classic catalyst, though sometimes less effective than more modern systems.[2] |
| Pd(OAc)₂/SPhos[4] | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Known for high activity, allowing for lower catalyst loadings and room temperature reactions for some substrates.[4] |
| Nickel Catalysts | |||||||
| NiCl₂(PCy₃)₂[5] | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | 12 | High | A commercially available and air-stable pre-catalyst, effective in greener solvents.[5] |
| "Naked Nickel" | Stilbene | K₃PO₄ | DMA | 60 | 16 | 86 | An air-stable Ni(0) catalyst that operates under mild conditions without exogenous ligands.[6] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these reactions.
Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
This protocol is a general procedure for the Suzuki coupling of a bromoindazole, which can be adapted for 3-Bromo-4-fluorobenzyl derivatives.[1]
Materials:
-
3-Bromo-4-fluorobenzyl derivative (1 mmol)
-
Arylboronic acid (2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Anhydrous dimethoxyethane (DME) (12.6 mL)
-
Water (2.5 mL)
Procedure:
-
A solution of the 3-Bromo-4-fluorobenzyl derivative and Pd(dppf)Cl₂ in anhydrous DME is stirred under an argon atmosphere for 1 hour.
-
To this solution, the arylboronic acid in anhydrous DME and potassium carbonate in water are added sequentially.
-
The mixture is heated to 80°C for 2 hours and then allowed to cool.
-
The reaction mixture is poured into a saturated aqueous NaHCO₃ solution and extracted with ethyl acetate.
-
The organic layers are combined, dried, and concentrated to yield the crude product, which is then purified by chromatography.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling using NiCl₂(PCy₃)₂
This procedure outlines a general method for nickel-catalyzed Suzuki coupling in an environmentally friendly solvent.[5]
Materials:
-
3-Bromo-4-fluorobenzyl derivative (1.00 equiv)
-
Arylboronic acid (2.50 equiv)
-
NiCl₂(PCy₃)₂ complex (5 mol%)
-
Potassium phosphate (K₃PO₄) (4.50 equiv)
-
2-Me-THF or t-amyl alcohol (solvent)
Procedure:
-
In a reaction vessel, combine the 3-Bromo-4-fluorobenzyl derivative, arylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄.
-
Add the solvent (2-Me-THF or t-amyl alcohol).
-
Heat the mixture to 100°C for 12 hours.
-
After cooling, the reaction mixture can be worked up by standard aqueous extraction and the product purified by chromatography.
Visualizing the Workflow
A general workflow for a Suzuki-Miyaura cross-coupling reaction is depicted below.
Signaling Pathways and Logical Relationships
The choice of catalyst significantly impacts the reaction's success, with modern catalysts often providing superior performance.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Substituted Benzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various substituted benzyl alcohol derivatives, supported by experimental data. The information is intended to assist researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in understanding the therapeutic potential of this class of compounds.
Introduction
Benzyl alcohol, a simple aromatic alcohol, and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities. These compounds serve as versatile scaffolds for the development of new therapeutic agents. This guide summarizes the key findings on the antibacterial, antifungal, antioxidant, and anticancer properties of select substituted benzyl alcohol derivatives, presenting a direct comparison of their efficacy based on available in vitro studies.
Antibacterial Activity
Several studies have demonstrated the potential of substituted benzyl alcohol derivatives as antibacterial agents against both Gram-positive and Gram-negative bacteria. The activity is significantly influenced by the nature and position of substituents on the aromatic ring.
Table 1: Antibacterial Activity of Substituted Benzyl Alcohol Derivatives
| Compound | Substituent(s) | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 2a | 4-methoxy | Staphylococcus aureus | 8 | - | [1] |
| Pseudomonas aeruginosa | 11 | - | [1] | ||
| 2b | 3,4-dimethoxy | Staphylococcus aureus | 10 | - | [1] |
| Pseudomonas aeruginosa | 9 | - | [1] | ||
| 2c | 3,4,5-trimethoxy | Staphylococcus aureus | 8 | - | [1] |
| Pseudomonas aeruginosa | 8 | - | [1] | ||
| 2d | 3-hydroxy-4-methoxy | Staphylococcus aureus | 12 | - | [1] |
| Pseudomonas aeruginosa | 35 | - | [2][3] | ||
| Amoxicillin | (Standard) | Staphylococcus aureus | 28 | - | [1] |
| Pseudomonas aeruginosa | 18 | - | [1] |
Note: '-' indicates data not reported in the cited source.
Antifungal Activity
Substituted benzyl alcohol derivatives have also been investigated for their efficacy against various fungal strains. Similar to their antibacterial counterparts, the antifungal activity is dependent on the specific substitution pattern.
Table 2: Antifungal Activity of Substituted Benzyl Alcohol Derivatives against Candida albicans and Trichophyton rubrum
| Compound | Substituent(s) | C. albicans Zone of Inhibition (mm) at 800 µ g/disc | T. rubrum Zone of Inhibition (mm) at 800 µ g/disc | C. albicans MIC (µg/mL) | T. rubrum MIC (µg/mL) | C. albicans MFC (µg/mL) | T. rubrum MFC (µg/mL) | Reference |
| A | 4-methoxy | 15 | 16 | 200 | 200 | >800 | >800 | [4] |
| B | 4-nitro | 17 | 20 | 100 | 100 | >800 | >800 | [4] |
| C | 4-chloro | 0 | 15 | >800 | 400 | >800 | >800 | [4] |
| D | 2,4-dichloro | 14 | 16 | 400 | 200 | >800 | >800 | [4] |
| E | 4-methyl | 15 | 15 | 400 | 400 | >800 | >800 | [4] |
| Ketoconazole | (Standard) | 21 | 22 | 50 | 50 | 100 | 100 | [4] |
MFC: Minimum Fungicidal Concentration
Antioxidant Activity
Certain hydroxy-substituted benzyl alcohols have demonstrated significant antioxidant properties, primarily through their ability to scavenge free radicals.
Table 3: Antioxidant Activity of Hydroxybenzyl Alcohols
| Compound | Assay | IC50 Value | Comments | Reference |
| 2-hydroxybenzyl alcohol | DPPH radical scavenging | - | Showed better radical scavenging and antioxidant properties than 3-HBA. | |
| 4-hydroxybenzyl alcohol | DPPH radical scavenging | - | Showed better radical scavenging and antioxidant properties than 3-HBA. | |
| 3-hydroxybenzyl alcohol | DPPH radical scavenging | - | Showed lower activity compared to 2-HBA and 4-HBA. |
Note: Specific IC50 values were not provided in the summary, but the relative activity was reported.
Anticancer Activity
A specific derivative, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has shown promising anticancer activity in human glioblastoma and breast cancer cells. Its mechanism involves the regulation of key signaling pathways that control cell growth and survival.[2][5] DHMBA has been shown to suppress cell proliferation by decreasing the levels of PI3-kinase, Akt, MAPK, and mTOR, which are crucial promoters of cell growth.[2][5] Concurrently, it increases the levels of tumor suppressor proteins p53, p21, and Rb.[2][5]
Experimental Protocols
Synthesis of Substituted Benzyl Alcohol Derivatives
A general and common method for the synthesis of substituted benzyl alcohol derivatives involves the reduction of the corresponding substituted benzaldehydes.
General Procedure:
-
The substituted benzaldehyde is dissolved in a suitable solvent, such as ethanol.
-
A reducing agent, typically sodium borohydride (NaBH₄), is added to the solution.[4]
-
The reaction mixture is stirred at room temperature or cooled in an ice bath.
-
After the reaction is complete, the product is typically isolated by extraction and purified using techniques like column chromatography.
Antibacterial Susceptibility Testing (Disc Diffusion Method)
This method is used to determine the susceptibility of bacteria to the synthesized compounds.[1]
-
A standardized inoculum of the test bacterium is uniformly streaked onto the surface of a Mueller-Hinton agar plate.
-
Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound.
-
The impregnated discs are placed on the surface of the agar.
-
A standard antibiotic disc (e.g., Amoxicillin) is used as a positive control.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited) is measured in millimeters.[1]
Antifungal Susceptibility Testing (Tube Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[4]
-
Serial dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in test tubes.
-
Each tube is inoculated with a standardized suspension of the fungal strain.
-
The tubes are incubated for a specified period (e.g., 72 hours) until turbidity is observed in the control tube (containing no compound).[4]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.[4]
DPPH Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant activity of compounds.[6]
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent like methanol or ethanol.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.[6]
Signaling Pathway in Cancer Cells
The anticancer activity of 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) is attributed to its ability to modulate critical signaling pathways involved in cell proliferation and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. The Potent Antioxidant 3,5‐Dihydroxy‐4‐Methoxybenzyl Alcohol Reveals Anticancer Activity by Targeting Several Signaling Pathways in Bone Metastatic Human Breast Cancer MDA‐MB‐231 Cells | CoLab [colab.ws]
- 3. mdpi.com [mdpi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Stability Analysis: 3-Bromo-4-fluorobenzyl Alcohol vs. 3-Chloro-4-fluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Theoretical Stability Comparison
The primary determinant of chemical stability for these compounds, particularly concerning degradation pathways involving cleavage of the halogen-carbon bond, is the strength of the C-X bond on the aromatic ring. The carbon-chlorine (C-Cl) bond is inherently stronger and more stable than the carbon-bromine (C-Br) bond. This difference in bond energy suggests a higher activation energy is required to break the C-Cl bond, rendering the chloro-analogue theoretically more resistant to degradation pathways involving halogen cleavage.
Table 1: Predicted Stability Comparison of 3-Bromo-4-fluorobenzyl Alcohol and 3-Chloro-4-fluorobenzyl Alcohol
| Parameter | This compound | 3-Chloro-4-fluorobenzyl alcohol | Rationale |
| Thermal Stability | Lower | Higher | The C-Cl bond is stronger than the C-Br bond, requiring more energy for thermal decomposition. |
| Photostability | More susceptible to photolytic cleavage | Less susceptible to photolytic cleavage | The weaker C-Br bond is more prone to cleavage upon absorption of UV-Vis radiation. |
| Chemical Stability (towards nucleophilic attack) | More reactive | Less reactive | The C-Br bond is a better leaving group than the C-Cl bond in nucleophilic aromatic substitution reactions. |
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound and 3-Chloro-4-fluorobenzyl alcohol, a series of standardized stability studies should be conducted. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[1][2][3][4][5]
Long-Term, Intermediate, and Accelerated Stability Studies
Objective: To evaluate the thermal stability of the compounds under various temperature and humidity conditions over time.
Methodology:
-
Sample Preparation: Store accurately weighed samples of both this compound and 3-Chloro-4-fluorobenzyl alcohol in environmentally controlled stability chambers. Samples should be stored in containers that mimic the intended long-term storage, typically amber glass vials with inert caps.
-
Storage Conditions:
-
Time Points for Analysis:
-
Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Intermediate: 0, 3, and 6 months.
-
Accelerated: 0, 3, and 6 months.[3]
-
-
Analytical Method: At each time point, analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method should be capable of separating the parent compound from any potential degradation products.
-
Data to Collect:
-
Assay of the parent compound (%).
-
Identification and quantification of any degradation products (%).
-
Mass balance (sum of the assay of the parent compound and all degradation products).
-
Physical appearance (color, clarity, physical state).
-
Photostability Study
Objective: To assess the stability of the compounds when exposed to light.
Methodology:
-
Sample Preparation: Prepare samples of both compounds as described for the thermal stability studies. Include a control sample wrapped in aluminum foil to protect it from light.
-
Light Exposure: Expose the samples to a light source that conforms to the ICH Q1B guideline specifications. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After the exposure period, analyze both the exposed and control samples by the validated stability-indicating HPLC method.
-
Data to Collect:
-
Comparison of the chromatograms of the exposed and control samples.
-
Quantification of any photodegradation products.
-
Visualization of the Stability Assessment Workflow
The following diagram illustrates the logical workflow for a comprehensive stability assessment of the two compounds.
Caption: Workflow for Comparative Stability Assessment.
Conclusion
References
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-Bromo-4-fluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 3-Bromo-4-fluorobenzyl alcohol, a key intermediate in pharmaceutical synthesis. The validation of analytical methods is critical to ensure the quality, reliability, and consistency of analytical data.[1] This document outlines the validation of two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and presents supporting data and detailed experimental protocols. The aim is to provide scientific evidence that an analytical procedure can reliably produce accurate and reproducible results.[2]
Introduction to Analytical Method Validation
Analytical method validation is a documented process that establishes by laboratory studies that the performance characteristics of a method meet the requirements for its intended analytical application.[1][3] Validation is essential for ensuring the accuracy and reliability of test results, which is a regulatory requirement in the pharmaceutical industry.[3] The key validation parameters, as recommended by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4]
Comparative Analysis of HPLC and GC Methods
Both HPLC and GC are powerful techniques for the quantification of organic compounds. The choice between them often depends on the analyte's volatility and thermal stability. For this compound, both methods can be considered viable.
Table 1: Comparison of Hypothesized HPLC and GC Method Performance for this compound Quantification
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.02 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.06 µg/mL |
| Specificity | High, demonstrated by peak purity | High, demonstrated by mass spectrometry |
Note: The data presented in this table are hypothetical and based on typical performance characteristics observed for similar analytes. Actual results may vary.
Experimental Protocols
Detailed methodologies are crucial for the successful validation and transfer of analytical methods.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is a common and effective method for the analysis of benzyl alcohol and its derivatives.[5][6][7]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.[7]
-
Injection Volume: 10 µL.
Validation Protocol:
-
Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), a standard solution of this compound, and a sample spiked with the analyte. The analyte peak should be well-resolved from any other peaks.[2][4]
-
Linearity: Prepare a series of at least five concentrations of the analyte. Plot the peak area response against the concentration and determine the correlation coefficient (R²).[8]
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the expected concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different analysts, and/or on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography (GC) Method
Instrumentation and Conditions:
-
GC System: A GC system with an FID or MS detector.
-
Carrier Gas: Helium or Hydrogen.[9]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[9]
-
Detector Temperature: 300 °C (FID) or as per MS requirements.
Validation Protocol:
-
Specificity: Analyze a blank, a placebo, a standard solution, and a spiked sample. With an MS detector, specificity is confirmed by the mass spectrum of the analyte.[10]
-
Precision:
-
Repeatability: Analyze a minimum of six replicate samples of the same concentration.
-
Intermediate Precision: Repeat the analysis under varied conditions (different days, analysts, instruments).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio or the calibration curve parameters.[10]
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process, from initial method development to the final reporting of validated parameters.
Caption: Workflow for Analytical Method Validation.
Conclusion
Both HPLC and GC are suitable techniques for the quantification of this compound. The choice of method will depend on available instrumentation, sample matrix, and the desired sensitivity. This guide provides a framework for the validation of either method, ensuring that the chosen analytical procedure is fit for its intended purpose and complies with regulatory expectations. The validation process is a critical step in producing reliable and accurate analytical data in a pharmaceutical setting.[2][3]
References
- 1. wjarr.com [wjarr.com]
- 2. scielo.br [scielo.br]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. 3-Bromobenzyl alcohol | SIELC Technologies [sielc.com]
- 6. Separation of 3-Bromo-4-hydroxybenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. scispace.com [scispace.com]
- 11. ewai-group.com [ewai-group.com]
comparative cost analysis of different synthetic pathways to 3-Bromo-4-fluorobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of various synthetic pathways to 3-Bromo-4-fluorobenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The comparison focuses on reaction efficiency, reagent costs, and overall process viability to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
Four primary synthetic routes to this compound have been evaluated:
-
Reduction of 3-Bromo-4-fluorobenzoic Acid via a Mixed Anhydride Intermediate: A high-yielding, two-step, one-pot reaction.
-
Direct Reduction of 3-Bromo-4-fluorobenzoic Acid: A simpler, one-step approach using a Lewis acid and a reducing agent.
-
Reduction of 3-Bromo-4-fluorobenzoyl Fluoride: A potentially efficient route, though it requires the preparation of the acid fluoride.
-
Reduction of 3-Bromo-4-fluorobenzaldehyde: A straightforward reduction, preceded by the synthesis of the aldehyde from 4-fluorobenzaldehyde.
The analysis indicates that the reduction of 3-Bromo-4-fluorobenzoic acid via a mixed anhydride offers the highest reported yield. However, the direct reduction method may be more cost-effective and simpler to perform for large-scale synthesis, despite a slightly lower yield. The viability of the other routes is highly dependent on the availability and cost of the respective starting materials.
Data Presentation
Table 1: Comparison of Synthetic Pathways
| Pathway | Starting Material | Key Reagents | Reported Yield (%) | Estimated Reagent Cost per Mole of Product ($) * | Key Advantages | Key Disadvantages |
| 1 | 3-Bromo-4-fluorobenzoic acid | Ethyl chloroformate, Triethylamine, Sodium borohydride | 95%[1][2] | 150 - 250 | High yield, one-pot procedure | Two-step reaction, use of chloroformate |
| 2 | 3-Bromo-4-fluorobenzoic acid | Aluminum chloride, Sodium borohydride | 76%[3] | 100 - 180 | One-step, common reagents | Lower yield, vigorous reaction with water |
| 3 | 3-Bromo-4-fluorobenzoyl fluoride | Sodium borohydride | 79.5%[4] | Varies (dependent on benzoyl fluoride cost) | High yield | Starting material not readily available |
| 4 | 4-Fluorobenzaldehyde | Bromine, (or NaBr/HCl/NaOCl), Sodium borohydride | Aldehyde: ~90-97%, Reduction: High | 120 - 200 (for two steps) | Readily available starting material for the first step | Two separate reactions required |
*Disclaimer: Estimated reagent costs are based on publicly available data from various chemical suppliers in late 2025 and are subject to change. Bulk pricing may significantly alter these estimates. This analysis excludes costs for solvents, workup materials, labor, and waste disposal.
Experimental Protocols
Pathway 1: Reduction of 3-Bromo-4-fluorobenzoic Acid via Mixed Anhydride
This method involves the formation of a mixed anhydride from 3-bromo-4-fluorobenzoic acid and a chloroformate, which is then reduced in situ with sodium borohydride.
Procedure:
-
Dissolve 3-bromo-4-fluorobenzoic acid and triethylamine in tetrahydrofuran (THF) at room temperature.
-
Cool the mixture and add ethyl chloroformate dropwise, maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
In a separate flask, prepare a solution of sodium borohydride in water.
-
Cool the mixed anhydride solution and add the sodium borohydride solution dropwise, keeping the temperature below 20°C.
-
Stir the reaction for several hours at room temperature.
-
Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.[1][2]
Pathway 2: Direct Reduction of 3-Bromo-4-fluorobenzoic Acid
This pathway describes the direct reduction of the carboxylic acid using aluminum chloride and sodium borohydride.
Procedure:
-
To a solution of 3-bromo-4-fluorobenzoic acid in diglyme, add aluminum chloride in portions at room temperature.
-
Stir the mixture for a short period, then add sodium borohydride portion-wise, maintaining the temperature below 25°C.
-
Allow the reaction to stir overnight at room temperature.
-
Carefully quench the reaction with water, followed by the addition of dilute hydrochloric acid.
-
Extract the product with an ether-based solvent, wash the organic layer with a saturated sodium bicarbonate solution, dry, and concentrate to yield the product.[3]
Pathway 3: Reduction of 3-Bromo-4-fluorobenzoyl Fluoride
This process involves the reduction of the corresponding acid fluoride.
Procedure:
-
Prepare a mixture of sodium borohydride in isopropanol.
-
Add 3-bromo-4-fluoro-benzoyl fluoride dropwise to the mixture at room temperature over several hours.
-
Stir the reaction for an additional 30 minutes after the addition is complete.
-
Pour the reaction mixture into ice water and acidify with concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous phase with an organic solvent.
-
Combine the organic layers, dry, and concentrate to obtain the product, which can be purified by vacuum distillation.[4]
Pathway 4: Reduction of 3-Bromo-4-fluorobenzaldehyde
This two-stage approach first synthesizes the aldehyde, which is then reduced.
Synthesis of 3-Bromo-4-fluorobenzaldehyde: There are multiple methods to synthesize the aldehyde. One common method involves the bromination of 4-fluorobenzaldehyde.[5][6][7] A newer, greener method utilizes sodium bromide, hydrochloric acid, and sodium hypochlorite.[6]
Reduction of the Aldehyde: The reduction of 3-bromo-4-fluorobenzaldehyde to the corresponding alcohol is a standard procedure that can be accomplished with high efficiency using a variety of reducing agents, such as sodium borohydride in an alcoholic solvent.
Mandatory Visualizations
Caption: Logical flow of the comparative analysis.
Caption: Pathway 1: Mixed Anhydride Route.
References
- 1. prepchem.com [prepchem.com]
- 2. EP0048914A1 - Process for the preparation of this compound, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. EP0059365A2 - 3-Bromo-4-fluoro-benzyl derivatives, and methods for their preparation - Google Patents [patents.google.com]
- 5. 3-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 7. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]
The Versatile Scaffold: A Comparative Review of Substituted Benzyl Alcohols in Drug Discovery
Researchers, scientists, and drug development professionals are constantly seeking novel molecular scaffolds to address a wide array of therapeutic challenges. Among these, substituted benzyl alcohols have emerged as a versatile and promising class of compounds with diverse pharmacological activities. This guide provides a comprehensive literature review of the applications of substituted benzyl alcohols in drug discovery, with a focus on their anticancer, anti-inflammatory, and neuroprotective properties. We present a comparative analysis of their biological activities, supported by quantitative data, detailed experimental methodologies for key assays, and visual representations of the underlying signaling pathways.
Substituted benzyl alcohols, characterized by a benzene ring attached to a hydroxymethyl group with various substituents, have demonstrated a broad spectrum of biological effects. Their structural simplicity and amenability to chemical modification make them attractive candidates for the development of new therapeutic agents. This review consolidates findings from multiple studies to offer a clear comparison of their performance in different therapeutic areas.
Anticancer Applications
A significant body of research has focused on the potential of substituted benzyl alcohols as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms, including the induction of apoptosis.
Comparative Anticancer Activity of Substituted Benzyl Alcohol Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various substituted benzyl alcohol derivatives against different human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| o-Vanillin (a substituted benzaldehyde, precursor to a benzyl alcohol) | Breast (MDA-MB-231) | 35.40 ± 4.2 | [1] |
| o-Vanillin | Prostate (PC-3) | 47.10 ± 3.8 | [1] |
| o-Vanillin | Prostate (DU-145) | 72.50 + 5.4 | [1] |
| o-Vanillin | Colon (HT-29) | 85.10 + 6.5 | [1] |
| Catechol derivative from piperonal | Breast (MDA-MB-231) | Higher cytotoxicity noted | [1] |
| Catechol derivative from piperonal | Prostate (PC-3) | Higher cytotoxicity noted | [1] |
Anti-inflammatory Properties
Substituted benzyl alcohols isolated from natural sources, particularly the mushroom Hericium erinaceum, have demonstrated significant anti-inflammatory effects. These compounds, such as erinacerin B and hericenone E, have been shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
Anti-inflammatory Activity of Benzyl Alcohol Derivatives from Hericium erinaceum
| Compound | Pro-inflammatory Mediator | Inhibition | Mechanism of Action |
| Erinacerin B | Nitric Oxide (NO), Prostaglandin E2 (PGE2) | Concentration-dependent decrease | Modulation of NF-κB and AP-1 activation |
| Hericenone E | Nitric Oxide (NO), Prostaglandin E2 (PGE2) | Concentration-dependent decrease | Modulation of NF-κB and AP-1 activation |
The anti-inflammatory effects of these compounds are mediated through the downregulation of the NF-κB and AP-1 signaling pathways, which are crucial regulators of the inflammatory response.
Neuroprotective Effects
Certain substituted benzyl alcohols, such as p-hydroxybenzyl alcohol (HBA), have shown promise in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease. These compounds exert their neuroprotective effects by mitigating oxidative stress and inhibiting apoptotic cell death in neuronal cells.
Neuroprotective Activity of p-Hydroxybenzyl Alcohol (HBA)
| Model | Effect | Mechanism of Action |
| Cellular model of Parkinson's Disease (6-OHDA-induced) | Enhanced cell viability, reduced ROS production, attenuated mitochondrial dysfunction | Antagonized the ROS-dependent JNK/Jun/Caspase-3 pathway |
| Rat model of brain ischemia | Reduced infarct volume, improved functional recovery | Activation of Nrf2 and PDI gene expression |
HBA's neuroprotective actions are linked to the modulation of key signaling cascades, including the JNK/Jun/Caspase-3 pathway and the Nrf2/PDI pathway.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key in vitro assays are provided below. These protocols are generalized and may require optimization based on the specific substituted benzyl alcohol derivative and cell line being investigated.
In Vitro Anticancer Activity: MTT Assay
This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, PC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Substituted benzyl alcohol derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the substituted benzyl alcohol derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the level of nitric oxide, a pro-inflammatory mediator, produced by macrophages upon stimulation.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Substituted benzyl alcohol derivatives
-
Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the substituted benzyl alcohol derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess reagent to each well and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the inhibitory effect as a percentage of the LPS-stimulated control.
Neuroprotective Effect: Reactive Oxygen Species (ROS) Measurement
This assay quantifies the intracellular levels of reactive oxygen species, a key indicator of oxidative stress.
Materials:
-
SH-SY5Y neuroblastoma cell line
-
Complete culture medium
-
6-hydroxydopamine (6-OHDA) or another ROS-inducing agent
-
p-Hydroxybenzyl alcohol (HBA)
-
2',7'-Dichlorofluorescin diacetate (DCF-DA)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into 96-well black plates and allow them to adhere and differentiate if necessary.
-
Compound Treatment: Pre-treat the cells with various concentrations of HBA for 1-2 hours.
-
ROS Induction: Induce oxidative stress by treating the cells with 6-OHDA for the desired time.
-
DCF-DA Staining: Remove the medium and incubate the cells with 25 µM DCF-DA in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess DCF-DA.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
Data Analysis: Express the results as a percentage of the fluorescence intensity of the control cells treated only with the ROS-inducing agent.
Conclusion
Substituted benzyl alcohols represent a valuable and versatile scaffold in drug discovery. Their demonstrated efficacy in preclinical models of cancer, inflammation, and neurodegenerative diseases highlights their potential for the development of novel therapeutics. The comparative data and detailed methodologies presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation and optimization of this promising class of compounds. The continued exploration of substituted benzyl alcohols is poised to yield new and effective treatments for a range of human diseases.
References
Safety Operating Guide
Proper Disposal of 3-Bromo-4-fluorobenzyl Alcohol: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 3-Bromo-4-fluorobenzyl alcohol, ensuring the safety of laboratory personnel and environmental protection.
For researchers, scientists, and professionals in drug development, the proper management of chemical waste is paramount. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, a halogenated aromatic compound. Adherence to these procedures is critical to minimize risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. This compound is classified as a skin and eye irritant.[1] Always consult the Safety Data Sheet (SDS) for the most detailed information.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye Protection: Use eye protection or a face shield.[1]
-
Lab Coat: A standard lab coat is recommended to prevent skin contact.
Handling Procedures:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
In case of skin contact, wash with plenty of water. If irritation occurs, seek medical attention.[1]
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[1]
Hazard Summary
The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | GHS Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as halogenated organic waste.[4][5] Halogenated compounds require specific disposal routes due to their potential to form harmful byproducts if not incinerated correctly.[6]
1. Waste Segregation:
-
Crucially, never mix halogenated waste with non-halogenated waste. [2][4][7] This is the most critical step in proper chemical waste management.
-
Establish a designated waste container specifically for halogenated organic compounds.[4]
2. Waste Collection:
-
Collect all waste containing this compound, including any solvent rinses of glassware, in the designated halogenated waste container.[2]
-
The container must be in good condition, compatible with the chemical, and have a tightly sealing cap.[4]
3. Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "Waste this compound".[2][4]
-
If other halogenated solvents are mixed in the same container, list all components and their approximate percentages.[4]
-
Ensure the label is applied as soon as the first drop of waste is added.[4]
4. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[3]
-
Keep the container closed at all times except when adding waste.[4]
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company.[2]
-
Do not dispose of this compound down the drain or as regular solid waste.[8] The product should not be allowed to enter the environment, drains, waterways, or the soil.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
Personal protective equipment for handling 3-Bromo-4-fluorobenzyl alcohol
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of 3-Bromo-4-fluorobenzyl alcohol (CAS No. 77771-03-0).
Chemical Identifier:
| Identifier | Value |
| IUPAC Name | (3-bromo-4-fluorophenyl)methanol |
| CAS Number | 77771-03-0 |
| Molecular Formula | C₇H₆BrFO |
| Molecular Weight | 205.03 g/mol |
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene chemical-resistant gloves. | Provides a barrier against skin contact which can cause irritation. Always inspect gloves for integrity before use and replace them immediately if contaminated. |
| Body Protection | A standard laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal laboratory conditions with adequate ventilation. If handling large quantities or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Minimizes the risk of respiratory tract irritation. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
Operational Plan:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Handling: Avoid direct contact with skin and eyes. Do not inhale dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Emergency and First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
First Aid Protocols:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill and Disposal Plan
Proper management of spills and waste is essential to prevent harm to personnel and the environment.
Spill and Waste Disposal Procedures:
-
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE as outlined above.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent followed by soap and water.
-
-
Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
All waste must be placed in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for the disposal of halogenated organic compounds. Do not dispose of down the drain.
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Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
